Triiodoacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-triiodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZZMHPRRFPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(I)(I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208127 | |
| Record name | Triiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-68-3 | |
| Record name | 2,2,2-Triiodoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triiodoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIIODOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8GUP5482 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Triiodoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodoacetic acid (TRIAC), a naturally occurring metabolite of triiodothyronine (T3), has garnered significant scientific interest due to its unique thyromimetic properties and therapeutic potential. This document provides an in-depth exploration of the core mechanism of action of TRIAC, focusing on its interaction with thyroid hormone receptors, downstream signaling pathways, and its differential effects in various tissues. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound (TRIAC or Tiratricol) is a thyroid hormone analog that differs from T3 in the structure of its side chain, possessing an acetic acid moiety instead of an alanine (B10760859) group.[1] This structural difference profoundly influences its transport, metabolism, and receptor interaction, leading to a distinct biological activity profile.[2] While it mimics some actions of T3, it exhibits a preferential action on certain thyroid hormone receptor (TR) isoforms and has shown promise in the treatment of specific thyroid disorders, such as Resistance to Thyroid Hormone (RTH) syndrome and Monocarboxylate Transporter 8 (MCT8) deficiency.[3][4][5] This guide will dissect the molecular underpinnings of TRIAC's action.
Molecular Mechanism of Action
The primary mechanism of action of TRIAC is through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[6] There are two major isoforms of TR, alpha (TRα) and beta (TRβ), each with its own tissue distribution and physiological roles.
Preferential Binding to Thyroid Hormone Receptor Beta (TRβ)
A key feature of TRIAC's mechanism is its higher binding affinity for the TRβ1 isoform compared to T3.[7] In contrast, the affinities of TRIAC and T3 for TRα1 are similar.[7] This preferential binding to TRβ is a cornerstone of its therapeutic potential, particularly in RTH syndrome, which is often caused by mutations in the THRB gene.[3]
Transcriptional Regulation
Upon binding to TRs, TRIAC induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[6] Studies have shown that TRIAC can effectively induce transcriptional activation of genes regulated by both wild-type and some mutant TRβ receptors.[3][7]
Signaling Pathway
The signaling cascade of TRIAC involves its transport into the cell, nuclear translocation, receptor binding, and subsequent gene regulation. A notable characteristic of TRIAC is its ability to enter cells independently of the MCT8 transporter, a critical transporter for T3 and T4, particularly into the brain.[1] This MCT8-independent transport is the basis for its investigation as a therapy for MCT8 deficiency.[4][5][8]
References
- 1. Tiratricol - Wikipedia [en.wikipedia.org]
- 2. Triiodothyroacetic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triac Trial II in MCT8 Deficiency Patients [ctv.veeva.com]
- 5. Triac Trial II - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 6. This compound (CAS 594-68-3)|High Purity [benchchem.com]
- 7. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
An In-depth Technical Guide to the Synthesis and Purification of Triiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for triiodoacetic acid (TRIAC), a compound of interest in various research and development fields. This document details established synthesis protocols, offers guidance on purification techniques, and outlines methods for assessing final product purity.
Introduction to this compound
This compound (TRIAC), also known as 2,2,2-triiodoacetic acid, is a halogenated acetic acid derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 594-68-3[1][2] |
| Molecular Formula | C₂HI₃O₂[1][3] |
| Molecular Weight | 437.74 g/mol [1][3] |
| Melting Point | 135-140 °C[1][2] |
| Appearance | Dark brown solid[2] |
| Solubility | Soluble in Methanol[1] |
| pKa (Predicted) | 1.29 ± 0.41[2] |
Synthesis of this compound
The primary and most well-documented method for synthesizing this compound is through the halogenation of malonic acid. Alternative, less detailed methods have also been reported.
This method involves the reaction of malonic acid with iodine in the presence of iodic acid in an aqueous solution. This synthesis route has a reported yield of up to 88%.
Experimental Protocol: Halogenation of Malonic Acid [4]
Materials:
-
Malonic acid (10.4 g, 0.1 mol)
-
Iodine (I₂) (38.1 g, 0.3 mol)
-
Iodic acid (HIO₃) (8.8 g, 0.05 mol)
-
Deionized water (100 mL)
Procedure:
-
A mixture of malonic acid, iodine, and iodic acid in deionized water is stirred continuously.
-
After approximately 12 hours, a yellow solid begins to precipitate.
-
Between 24 and 36 hours, the evolution of carbon dioxide (CO₂) becomes significant. The reaction is exothermic and the temperature should be controlled to not exceed 40°C to avoid rapid decomposition.
-
A thick yellow precipitate forms after about 2.5 hours.
-
After the vigorous reaction subsides, the mixture is allowed to stand at room temperature for 1 hour.
-
The resulting solid is collected by filtration.
Yield: 38.5 g (88%)
Logical Workflow for Malonic Acid Halogenation
Caption: Synthesis of TRIAC via halogenation of malonic acid.
Other potential synthetic routes for this compound include the direct iodination of acetic acid and the oxidation of related iodo-compounds. These methods are less commonly detailed in the literature for preparative synthesis of TRIAC.
-
Direct Iodination of Acetic Acid: This conceptual approach involves the direct reaction of acetic acid with an iodinating agent. Acetic acid can activate N-iodosuccinimide (NIS) for the iodination of terminal alkynes, suggesting a possible, though likely challenging, route for the exhaustive iodination of the acetic acid methyl group[5].
-
Oxidation of Triiodothyropropionic Acid: While not a primary synthetic route for TRIAC, the metabolic conversion of 3,3',5-triiodothyropropionic acid to its acetic acid analogue is known to occur in biological systems. This oxidative pathway is less practical for laboratory-scale synthesis.
Purification of this compound
The purification of crude this compound is crucial to remove unreacted starting materials and byproducts. The most common purification techniques for solid organic compounds are recrystallization, chromatography, and sublimation.
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures. For haloacetic acids, a variety of solvents can be effective.
Proposed Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude TRIAC when hot but not when cold. Given TRIAC's solubility in methanol, an ethanol/water or methanol/water mixture could be a good starting point[1].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point range close to the literature value (135-140 °C) indicates high purity[1][2].
Recrystallization Workflow
Caption: General workflow for the purification of TRIAC by recrystallization.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for both the analysis and purification of organic compounds. For preparative purification of this compound, HPLC is generally more suitable.
High-Performance Liquid Chromatography (HPLC):
For the purification of small organic acids like TRIAC, reversed-phase HPLC is a common approach.
Proposed Preparative HPLC Conditions for this compound Purification
| Parameter | Recommended Condition |
| Column | C18 stationary phase, preparative scale (e.g., >20 mm internal diameter) |
| Mobile Phase | A: Water with 0.1% formic acid or acetic acidB: Acetonitrile or Methanol |
| Gradient | A suitable gradient from high aqueous content to high organic content to elute TRIAC |
| Detection | UV at 210-220 nm |
| Flow Rate | Scaled appropriately for the preparative column diameter |
Procedure:
-
Dissolve the crude TRIAC in a small amount of the initial mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction to obtain the purified product.
Sublimation is a purification technique where a solid is heated under vacuum, transitions directly into a gas, and is then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind. This method can be effective for compounds that sublime without decomposition[6][7][8].
Proposed Experimental Protocol: Sublimation of this compound
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating source (oil bath or heating mantle)
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Insert the cold finger and connect it to a cooling water source.
-
Evacuate the apparatus to a low pressure.
-
Gently heat the apparatus. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition. A temperature range of 100-120 °C could be a starting point.
-
The purified this compound will deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.
-
Carefully remove the cold finger and scrape off the purified crystals.
Sublimation Process Diagram
Caption: Purification of TRIAC via sublimation.
Purity Assessment
The purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.
| Method | Purpose | Typical Observations |
| Melting Point Analysis | Assess purity and identity | A sharp melting point range close to 135-140 °C indicates high purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities | After derivatization, a single major peak corresponding to the TRIAC derivative should be observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity | The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound, with minimal signals from impurities. |
GC-MS Analysis: For the analysis of haloacetic acids like TRIAC, a derivatization step is typically required to increase their volatility. This is often followed by separation on a capillary column (e.g., DB-5ms) and detection by a mass spectrometer[9][10].
NMR Spectroscopy: Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the absolute purity of a compound without the need for a reference standard of the same compound[11][12][13][14].
Conclusion
This guide has provided a detailed overview of the synthesis and purification of this compound. The halogenation of malonic acid stands out as a high-yield and well-documented synthetic method. For purification, recrystallization offers a straightforward approach, while preparative HPLC and sublimation can be employed for achieving higher purity. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. Rigorous purity assessment using a combination of analytical techniques is essential to ensure the quality of the final product for research and development applications.
References
- 1. This compound | CAS 594-68-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Cas 594-68-3,this compound | lookchem [lookchem.com]
- 3. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 5. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]
- 6. innovation.world [innovation.world]
- 7. brainkart.com [brainkart.com]
- 8. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purity-iq.com [purity-iq.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
physical and chemical properties of Triiodoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TIAA), with the chemical formula C₂HI₃O₂, is a halogenated acetic acid that has garnered significant interest in environmental science and toxicology. As the second most prevalent class of disinfection byproducts (DBPs) found in drinking water, haloacetic acids (HAAs) are formed when disinfectants like chlorine react with natural organic matter. Among the HAAs, the iodinated forms, including this compound, are of particular concern due to their potential for higher toxicity compared to their chlorinated and brominated counterparts. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2,2-triiodoacetic acid, its synthesis, analytical methods for its detection, its formation as a disinfection byproduct, and a summary of its known biological effects.
Physical and Chemical Properties
This compound is a dark brown or yellow to very dark brown solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂HI₃O₂ |
| Molecular Weight | 437.74 g/mol [2] |
| CAS Number | 594-68-3[2] |
| Appearance | Dark brown or Yellow to very dark brown solid[1] |
| Melting Point | 135-140 °C |
| Boiling Point | 347.7 °C at 760 mmHg |
| Density | 3.884 g/cm³ |
| pKa (Predicted) | 1.29 |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol; sparingly soluble in DMSO. |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the halogenation of malonic acid. This method, a variation of the malonic ester synthesis, involves the reaction of malonic acid with an iodinating agent.
Experimental Protocol: Synthesis from Malonic Acid
General Steps:
-
Enolate Formation: Malonic acid or its diester is treated with a suitable base to form an enolate.
-
Iodination: The enolate is then reacted with an iodinating agent, such as iodine, in the presence of a suitable solvent. This step would need to be repeated to achieve tri-iodination.
-
Hydrolysis and Decarboxylation: The resulting tri-iodinated malonic ester is then hydrolyzed to the dicarboxylic acid, which subsequently undergoes decarboxylation upon heating to yield this compound.
A more direct synthesis involves the direct halogenation of malonic acid.
dot
Analytical Methods for Quantification
The detection and quantification of this compound, particularly in water samples, are crucial for monitoring drinking water quality. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary analytical techniques employed.
Experimental Protocol: Quantification by GC-MS
A common method for the analysis of haloacetic acids in water involves liquid-liquid extraction followed by derivatization and subsequent analysis by GC with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).
Method Outline:
-
Sample Preparation: Water samples are collected and preserved, typically by quenching any residual chlorine.
-
Extraction: The haloacetic acids are extracted from the aqueous sample into an organic solvent, such as methyl-tert-butyl-ether (MTBE).
-
Derivatization: The extracted acids are then derivatized, often by methylation with acidic methanol, to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.[3]
Experimental Protocol: Quantification by LC-MS/MS
Direct injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific method for the simultaneous analysis of multiple haloacetic acids without the need for derivatization.
Method Outline:
-
Sample Preparation: Water samples are collected and preserved. An internal standard is typically added.
-
Direct Injection: The sample is directly injected into the LC-MS/MS system.
-
Chromatographic Separation: A suitable column, such as a reversed-phase C18 column, is used to separate the haloacetic acids.[4]
-
MS/MS Detection: The separated compounds are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]
dot
Formation as a Disinfection Byproduct
This compound is primarily of interest due to its formation during the disinfection of drinking water. The key ingredients for its formation are a disinfectant (such as chlorine or chloramines), natural organic matter (NOM) present in the source water, and iodide ions.
The reaction mechanism involves the oxidation of iodide by the disinfectant to form reactive iodine species, such as hypoiodous acid (HOI) and molecular iodine (I₂). These reactive iodine species then react with NOM to form various iodinated disinfection byproducts, including this compound.
dot
Biological Activity and Toxicological Profile
The biological effects of this compound are an area of active research. Due to its structural similarity to other haloacetic acids, there are concerns about its potential cytotoxicity and genotoxicity.
Cytotoxicity and Genotoxicity
Studies on various haloacetic acids have shown a range of cytotoxic and genotoxic effects. For instance, iodoacetic acid has been identified as the most genotoxic iodinated disinfection byproduct.[5] Research comparing the cytotoxicity of different HAAs in Chinese hamster ovary (CHO-K1) cells found that iodoacetic acid was significantly more toxic than its chlorinated and brominated counterparts.[6] While specific data for this compound is limited, the trend of increasing toxicity with iodine substitution suggests that it may also exhibit significant biological activity.
Signaling Pathways
The precise cellular signaling pathways affected by this compound are not well-elucidated. However, studies on other, structurally related compounds provide some potential avenues for investigation. For instance, some bioactive compounds are known to interact with various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and stress responses. Given the reactivity of halogenated compounds, it is plausible that this compound could interact with cellular macromolecules, potentially leading to oxidative stress and disruption of normal cellular signaling. Further research is needed to specifically identify the signaling pathways modulated by this compound.
Conclusion
This compound is a compound of growing importance, primarily due to its presence as a disinfection byproduct in drinking water. Its physical and chemical properties are relatively well-characterized, and analytical methods for its detection are established. However, there is a clear need for more detailed research into its biological effects, including its cytotoxicity, genotoxicity, and its interactions with cellular signaling pathways. A deeper understanding of these aspects is crucial for assessing the potential health risks associated with exposure to this compound and for developing strategies to mitigate its formation during water treatment processes. This guide serves as a foundational resource for researchers and professionals engaged in the study of this environmentally and toxicologically significant compound.
References
- 1. Development and validation of a GC-MS/MS method for the determination of iodoacetic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Triiodoacetic Acid (TRIAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), a naturally occurring analog of the thyroid hormone triiodothyronine (T3), has garnered significant interest in the scientific community for its therapeutic potential.[1][2] Unlike T3, TRIAC exhibits a preferential action on certain thyroid hormone receptors and distinct pharmacokinetic properties, making it a subject of investigation for conditions such as resistance to thyroid hormone (RTH) syndrome.[1][3][4] This technical guide provides a comprehensive overview of the in vivo metabolic pathways of TRIAC, detailing its absorption, distribution, metabolism, and excretion (ADME). The guide includes quantitative data, detailed experimental protocols, and visual representations of the key pathways to support further research and drug development efforts in this area.
Core Metabolic Pathways of TRIAC
The in vivo metabolism of TRIAC is a multifaceted process primarily occurring in the liver, involving conjugation reactions (glucuronidation and sulfation) and deiodination prior to its excretion.[5]
Absorption and Distribution
Following oral administration, TRIAC is absorbed, with peak serum levels observed approximately 40 minutes post-ingestion in humans.[6] Its bioavailability has been determined to be around 67%.[6] Once in circulation, TRIAC is distributed to various tissues. However, its distribution is not uniform, with studies in mice indicating that it does not efficiently cross the blood-brain barrier.[7][8] This differential distribution is a key factor in its distinct physiological effects compared to T3.[7][8]
Hepatic Metabolism
The liver is the primary site for TRIAC metabolism. The main metabolic pathways are:
-
Glucuronidation: This is a major detoxification pathway where glucuronic acid is conjugated to TRIAC, forming TRIAC glucuronide (TA3G). This process increases the water solubility of TRIAC, facilitating its excretion. In rats, TA3G is a major biliary metabolite.[5]
-
Sulfation: TRIAC can also undergo sulfation to form TRIAC sulfate (B86663) (TA3S).[5] This is another conjugation reaction that aids in its elimination.
-
Deiodination: The enzymatic removal of iodine atoms from the TRIAC molecule is a significant metabolic step.[5] This process can lead to the formation of diiodoacetic acid.
Excretion
The conjugated and deiodinated metabolites of TRIAC are primarily excreted from the body via the biliary route.[5] Studies in rats have shown that a significant percentage of an administered dose of TRIAC is excreted in the bile as glucuronide and sulfate conjugates.[5]
Quantitative Data on TRIAC Metabolism
The following tables summarize the key quantitative data on the pharmacokinetics and metabolism of TRIAC from in vivo studies.
Table 1: Pharmacokinetic Parameters of TRIAC in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 6 hours 22 minutes ± 29 minutes | [6] |
| Volume of Distribution (Vd) | 114 ± 9 L/70 kg | [6] |
| Plasma Clearance Rate | 298 ± 141 L/(70 kg·day) | [6] |
| Oral Bioavailability | 67 ± 6% | [6] |
Table 2: Biliary Excretion of TRIAC Metabolites in Rats (as % of dose at 4 hours)
| Metabolite | Control Rats | PTU-Treated Rats | Reference |
| TRIAC Glucuronide (TA3G) | 70% | 57% | [5] |
| TRIAC Sulfate (TA3S) | 8% | 22% | [5] |
| Unknown Sulfate Conjugate (XS) | 13% | 12% | [5] |
| Total Biliary Excretion | 55% | 85% | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in key in vivo studies of TRIAC metabolism.
Animal Models
-
Rat Models: Rats are frequently used to study the hepatic metabolism and biliary excretion of TRIAC.[5] Both normal and propylthiouracil (B1679721) (PTU)-treated rats have been utilized to investigate the role of deiodinases in TRIAC metabolism.[5]
-
Mouse Models: Mice are employed to study the tissue distribution of TRIAC and its effects on gene expression in various organs, including the cerebrum, liver, and heart.[7][8] Hypothyroid mouse models, induced by PTU, are particularly useful for examining the therapeutic effects of TRIAC.[7][8]
Administration of TRIAC
-
Oral Gavage: For studies investigating oral bioavailability and metabolic pathways following ingestion, TRIAC is administered via oral gavage.[6]
-
Intravenous (IV) Injection: To study the intrinsic pharmacokinetic parameters without the influence of absorption, TRIAC is administered intravenously.[5][6]
Sample Collection and Preparation
-
Blood/Serum: Blood samples are collected at various time points to determine the pharmacokinetic profile of TRIAC. Serum is separated for analysis.[6]
-
Bile: In rodent studies, bile is collected to analyze the excretion of TRIAC and its metabolites.[5]
-
Tissues: Organs such as the liver, brain, and heart are harvested to study tissue distribution and the effects of TRIAC on gene expression.[7] Tissues are typically homogenized for further analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common technique used for the separation and quantification of TRIAC and its metabolites from biological samples.[5]
-
Sample Preparation: Samples are often prepurified using methods like Sephadex LH-20 chromatography before HPLC analysis.[5]
-
Column and Mobile Phase: The choice of column and mobile phase depends on the specific metabolites being analyzed. A common approach for related compounds involves a C18 column with a gradient of acetonitrile (B52724) and water containing an acidic modifier like formic or phosphoric acid.[3]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the quantification of TRIAC and its conjugated metabolites (glucuronides and sulfates) in complex biological matrices.[9][10]
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for the detection of acidic compounds like TRIAC and its conjugates.
-
Multiple Reaction Monitoring (MRM): MRM is used to selectively detect and quantify the target analytes by monitoring specific precursor-to-product ion transitions.
-
Signaling Pathways and Molecular Interactions
TRIAC exerts its biological effects by interacting with thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[1][3]
Interaction with Thyroid Hormone Receptors
TRIAC has a higher binding affinity for the TRβ1 and TRβ2 isoforms compared to T3, while its affinity for TRα1 is similar to that of T3.[1] This isoform-specific binding contributes to its unique pharmacological profile.[1]
Regulation of Gene Expression
Upon binding to TRs, TRIAC modulates the transcription of target genes. This regulation is tissue-specific and depends on the expression of different TR isoforms in various organs.
-
Hypothalamus-Pituitary-Thyroid (HPT) Axis: TRIAC effectively suppresses the HPT axis, leading to a decrease in the production of endogenous thyroid hormones.[7][8] This is a key mechanism for its therapeutic effect in conditions of thyroid hormone excess.
-
Hepatic Gene Expression: In the liver, TRIAC influences the expression of genes involved in metabolism.[7]
-
Cardiac Gene Expression: TRIAC also has effects on gene expression in the heart.[7]
-
Cerebral Gene Expression: Notably, due to its limited ability to cross the blood-brain barrier, TRIAC has a blunted effect on gene expression in the cerebrum compared to T3.[7][8]
Visualizations
Metabolic Pathway of TRIAC
Caption: In vivo metabolic pathways of this compound (TRIAC).
Experimental Workflow for In Vivo TRIAC Metabolism Study
Caption: General workflow for an in vivo study of TRIAC metabolism.
Signaling Pathway of TRIAC via Thyroid Hormone Receptors
Caption: Simplified signaling pathway of TRIAC action.
Conclusion
This technical guide provides a detailed overview of the in vivo metabolic pathways of TRIAC, supported by quantitative data, experimental methodologies, and visual diagrams. The distinct metabolic profile and tissue-specific actions of TRIAC, particularly its potent suppression of the HPT axis and limited central nervous system activity, underscore its potential as a therapeutic agent. Further research, leveraging the methodologies outlined in this guide, will be crucial for fully elucidating its mechanism of action and optimizing its clinical applications.
References
- 1. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Triacetin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A transcriptional regulatory mechanism of genes in the tricarboxylic acid cycle in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3',5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 10. Validation of a probe for assessing deconjugation of glucuronide and sulfate phase II metabolites assayed through LC-MS/MS in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triiodoacetic Acid: Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodoacetic acid (TIAA), a halogenated acetic acid, has garnered interest within the scientific community due to its unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known molecular interactions of TIAA. While quantitative data on its biological effects remain sparse in the public domain, this document consolidates the available information, including its synthesis via the halogenation of malonic acid. A key mechanistic insight is the potential for haloacetic acids to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical regulator of cellular metabolism. This guide presents a putative signaling pathway illustrating the downstream consequences of GAPDH inhibition. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound (C₂HI₃O₂), also known as 2,2,2-triiodoacetic acid, is a derivative of acetic acid where the three hydrogen atoms of the methyl group are substituted with iodine atoms. Its chemical structure and properties have made it a subject of interest in various chemical and biological studies. This guide delves into the historical context of its discovery, details its synthesis, and explores its known biological interactions, with a focus on its potential mechanism of action.
Discovery and History
While a definitive primary source pinpointing the exact moment of discovery and the discoverer of this compound remains elusive, the historical context of organic chemistry in the late 19th century suggests its synthesis was plausible during that era. The work of German chemist Conrad Willgerodt (1841-1930) on the reaction of aryl alkyl ketones with ammonium (B1175870) polysulfide, known as the Willgerodt reaction, demonstrates the exploration of halogenated organic compounds during this period. Although no direct record links Willgerodt to the synthesis of this compound, the chemical knowledge and techniques of the time were sufficient for its preparation.
A notable publication in 1958 in The Journal of Organic Chemistry provided details on the synthesis and properties of this compound and its salts, indicating its established presence in the scientific literature by the mid-20th century.[1] Its primary recognition in recent times has been as a disinfection byproduct (DBP) in chlorinated or chloraminated drinking water.[2]
Physicochemical Properties
This compound is a dark brown solid with the following properties:
| Property | Value |
| Molecular Formula | C₂HI₃O₂ |
| Molecular Weight | 437.74 g/mol [3] |
| CAS Number | 594-68-3[3] |
| Melting Point | 135-140 °C[2] |
| Boiling Point | 347.7 °C at 760 mmHg[2] |
| Density | 3.884 g/cm³[2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the halogenation of malonic acid.
Experimental Protocol: Synthesis from Malonic Acid
This protocol is based on the general principles of malonic ester synthesis and halogenation reactions.
Materials:
-
Malonic acid
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Deionized water
-
Diethyl ether
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve malonic acid in deionized water.
-
Add iodine (I₂) and iodic acid (HIO₃) to the solution. The molar ratios should be carefully calculated to ensure complete iodination.
-
Heat the mixture under reflux with continuous stirring. The reaction progress can be monitored by observing the color change of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution with diethyl ether multiple times using a separatory funnel.
-
Combine the organic extracts and wash with a sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
The biological effects of this compound are an area of active research. Much of the current understanding is extrapolated from studies on other haloacetic acids.
Quantitative Data
At present, there is a notable lack of publicly available, comprehensive quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values for specific enzymes or receptors. Toxicological data, including LD₅₀ values, are also not readily found in established databases. Research on iodoacetic acid (a related but distinct compound) has shown effects on the male reproductive system in mice, including reduced sperm motility, but direct quantitative comparisons to TIAA cannot be made.
Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
A primary mechanism of toxicity proposed for haloacetic acids is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][5][6] GAPDH is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of GAPDH disrupts cellular energy metabolism and can lead to a cascade of downstream effects.
The inhibitory action of haloacetic acids on GAPDH is believed to occur through the alkylation of the cysteine residue in the enzyme's active site.[7] The reactivity of the haloacetic acid is dependent on the nature of the halogen, with the carbon-iodine bond being the weakest among the halogens, making iodo-substituted compounds potent alkylating agents.
Downstream Signaling Consequences of GAPDH Inhibition
Inhibition of GAPDH can lead to a significant disruption of cellular homeostasis. The following diagram illustrates a putative signaling pathway initiated by the inhibition of GAPDH by this compound. This pathway is based on the known consequences of GAPDH inhibition by other agents and the general toxicological profile of haloacetic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evolved resistance to partial GAPDH inhibition results in loss of the Warburg effect and in a different state of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Triiodoacetic Acid (TRIAC): A Comprehensive Technical Guide on its Role as a Thyroid Hormone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), also known as Tiratricol, is a biologically active metabolite of the thyroid hormone triiodothyronine (T3). While present in the body in much lower concentrations than its precursor hormones, thyroxine (T4) and T3, TRIAC exhibits significant thyromimetic activity. Its distinct pharmacokinetic profile and preferential activity in certain tissues have made it a subject of considerable research interest, both for understanding thyroid hormone metabolism and for its potential therapeutic applications. This technical guide provides an in-depth overview of TRIAC, focusing on its biochemical formation, physiological effects, and the experimental methodologies used to study this important molecule.
Biochemical Metabolism of this compound
The formation of TRIAC from T3 involves a series of enzymatic reactions that modify the alanine (B10760859) side chain of the parent hormone. While the complete pathway is not fully elucidated, the primary steps are understood to be:
-
Deamination: The initial step is the removal of the amino group from the alanine side chain of T3. This reaction is thought to be catalyzed by aminotransferases.
-
Oxidative Decarboxylation: Following deamination, the resulting intermediate, triiodothyropyruvic acid (TIP), undergoes oxidative decarboxylation to form TRIAC.
It is estimated that approximately 14% of the daily degradation of T3 is metabolized to TRIAC in humans.[1]
Quantitative Data on TRIAC
A compilation of quantitative data is essential for comparing the activity and properties of TRIAC to its parent hormones.
Table 1: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor Isoform | Relative Binding Affinity (T3 = 100%) | Dissociation Constant (Kd) (nM) |
| T3 | TRβ1 | 100 | 0.2 - 0.5 |
| TRIAC | TRα1 | Similar to T3 | Not specified |
| TRβ1 | 270 | 0.1 - 0.2 | |
| T4 | TRβ1 | 10 - 20 | 2 - 5 |
Note: Relative binding affinities can vary between studies and experimental conditions.
Table 2: Pharmacokinetic Properties
| Parameter | TRIAC | T3 |
| Half-life (t½) | ~6.4 hours[2] | ~24 hours |
| Time to Peak Concentration (oral) | ~40 minutes[2] | 2 - 3 hours |
| Oral Absorption | ~67%[2] | Variable |
Table 3: TSH Suppression in Human Studies
| Study | Dose of TRIAC | Duration | Effect on TSH |
| Kunitake et al., 1989[3] | 0.35 - 4.2 mg/day | Bimonthly monitoring | Significant suppression of basal and TRH-stimulated TSH.[3] |
| Croughs et al., 1980 | 1.4 mg/day | Not specified | Significant reduction in TSH response to TRH in normal and hypothyroid subjects. |
Signaling Pathways of this compound
TRIAC exerts its biological effects primarily through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of TRIAC to TRs initiates a cascade of molecular events that modulate gene expression.
Hypothalamus-Pituitary-Thyroid (HPT) Axis
TRIAC is a potent suppressor of Thyroid-Stimulating Hormone (TSH) secretion from the pituitary gland.[3] This action is a key aspect of its therapeutic potential. The signaling pathway is as follows:
Intracellular Signaling and Gene Regulation
Upon entering the cell, TRIAC translocates to the nucleus and binds to TRs, which are often heterodimerized with the Retinoid X Receptor (RXR) and bound to Thyroid Hormone Response Elements (TREs) on the DNA. This binding induces a conformational change in the TR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[4] This complex then modulates the transcription of target genes.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of TRIAC. Below are outlines of key experimental protocols.
Quantification of TRIAC in Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying TRIAC in biological matrices.
Objective: To determine the concentration of TRIAC in serum samples.
Methodology Outline:
-
Sample Preparation:
-
Protein precipitation of serum samples (e.g., with acetonitrile).
-
Addition of an internal standard (e.g., isotopically labeled TRIAC).
-
Supernatant evaporation and reconstitution in a suitable solvent.
-
-
LC Separation:
-
Use of a C18 reverse-phase column.
-
Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
MS/MS Detection:
-
Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TRIAC and the internal standard.
-
-
Quantification:
-
Generation of a standard curve using known concentrations of TRIAC.
-
Calculation of TRIAC concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.
-
In Vitro Assessment of Thyroid Hormone Receptor Activation
Reporter gene assays are commonly used to assess the ability of compounds like TRIAC to activate thyroid hormone receptors.
Objective: To determine the potency and efficacy of TRIAC in activating TRs.
Methodology Outline:
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or GH3) stably or transiently transfected with:
-
An expression vector for the desired thyroid hormone receptor isoform (e.g., TRα or TRβ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with TREs.
-
-
-
Compound Treatment:
-
Plate the cells in a multi-well format.
-
Treat the cells with a range of concentrations of TRIAC, T3 (as a positive control), and a vehicle control.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a separate cell viability assay).
-
Plot the dose-response curve and calculate the EC50 value.
-
In Vivo Assessment of TSH Suppression in a Murine Model
Animal models are invaluable for studying the physiological effects of TRIAC on the HPT axis.
Objective: To evaluate the TSH-suppressive effects of TRIAC in mice.
Methodology Outline:
-
Animal Model:
-
Use euthyroid or hypothyroid (e.g., induced by propylthiouracil (B1679721) treatment) mice.
-
-
Compound Administration:
-
Administer TRIAC or a vehicle control to the mice via an appropriate route (e.g., oral gavage or in drinking water) for a specified duration.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples.
-
Isolate serum for hormone analysis.
-
-
Hormone Measurement:
-
Measure serum TSH, T4, and T3 concentrations using specific immunoassays (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Compare the hormone levels between the TRIAC-treated and control groups to determine the extent of TSH suppression.
-
Conclusion
This compound is a fascinating and physiologically relevant metabolite of thyroid hormone. Its unique properties, including its potent thyromimetic activity and rapid metabolism, have positioned it as a molecule of interest for both basic research and clinical applications, particularly in the context of thyroid hormone resistance and TSH suppression. The methodologies outlined in this guide provide a framework for the continued investigation of TRIAC's role in thyroid hormone signaling and its potential as a therapeutic agent. Further research will undoubtedly continue to unravel the intricate details of its function and clinical utility.
References
The Endogenous Thyromimetic: A Technical Guide to the Biological Functions of Triiodoacetic Acid (TRIAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodoacetic acid (TRIAC), an endogenous metabolite of triiodothyronine (T3), has emerged as a molecule of significant interest in thyroid hormone research and therapeutic development. Though present at lower physiological concentrations than its precursor, TRIAC exhibits potent thyromimetic activity, mediated through its interaction with thyroid hormone receptors (TRs). This technical guide provides a comprehensive overview of the core biological functions of endogenous TRIAC, detailing its synthesis, metabolism, transport, and signaling pathways. Quantitative data on its binding affinities and pharmacokinetics are presented, alongside detailed experimental protocols for its study, offering a valuable resource for researchers and drug development professionals in the field of endocrinology and metabolic diseases.
Introduction
Thyroid hormones are critical regulators of development, metabolism, and physiological homeostasis. The primary active form, T3, exerts its effects by binding to nuclear thyroid hormone receptors (TRα and TRβ), which in turn modulate gene expression. TRIAC, or 3,5,3'-triiodothyroacetic acid, is a naturally occurring acetic acid analog of T3.[1] While long considered a minor metabolite, recent research has illuminated its distinct physiological roles and therapeutic potential. TRIAC demonstrates a unique profile of receptor affinity, cellular transport, and metabolic stability, distinguishing its actions from T3 and positioning it as a key player in the intricate network of thyroid hormone signaling.
Synthesis and Metabolism
The primary pathway for the endogenous synthesis of TRIAC is through the deamination of T3.[2] This conversion is thought to be catalyzed by aminotransferases, resulting in the formation of 3,5,3'-triiodothyropyruvic acid, which is then oxidized to TRIAC.[2] While T3 is the major precursor, the precise enzymatic machinery governing this metabolic cascade is not yet fully elucidated.[1][2]
Once formed, TRIAC is subject to further metabolism, primarily through deiodination. It is a substrate for type 1 deiodinase (D1), which can convert it to di-iodothyroacetic acid.[3] The metabolic clearance of TRIAC is generally more rapid than that of T3, with a shorter plasma half-life.[1]
Cellular Transport
The entry of TRIAC into target cells is a critical step for its biological activity and is facilitated by specific transmembrane transporters. Unlike T3, TRIAC's cellular uptake is not dependent on the monocarboxylate transporter 8 (MCT8).[3][4] This has significant therapeutic implications for conditions like Allan-Herndon-Dudley syndrome, a severe neurological disorder caused by mutations in the SLC16A2 gene encoding MCT8.[2][4]
Recent studies have identified several transporters capable of facilitating TRIAC uptake, including members of the solute carrier (SLC) and ATP-binding cassette (ABC) transporter families. Specifically, SLC10A1, SLCO1B1, SLC22A6, SLC22A8, and SLC22A24 have been shown to be efficient transporters of TRIAC.[5]
Mechanism of Action and Signaling Pathways
TRIAC exerts its biological effects primarily through its interaction with thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[6] There are two major isoforms, TRα and TRβ, which are encoded by separate genes and exhibit tissue-specific expression patterns. Upon binding to TRIAC, the receptor undergoes a conformational change, dissociates from corepressor proteins, and recruits coactivator complexes. This receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6]
TRIAC exhibits a notable preference for the TRβ isoform, with a binding affinity that is reportedly higher than that of T3 for TRβ1 and TRβ2.[3][6] This isoform selectivity is a key feature of TRIAC's biological activity and is of considerable interest for the development of targeted thyromimetic drugs.
Below is a diagram illustrating the canonical signaling pathway of TRIAC.
Caption: Canonical signaling pathway of endogenous TRIAC.
Quantitative Data
Binding Affinity to Thyroid Hormone Receptors
The following table summarizes the comparative binding affinities of TRIAC and T3 for the human thyroid hormone receptor isoforms.
| Compound | Receptor Isoform | Binding Affinity (Kd) | Relative Affinity vs. T3 | Reference |
| TRIAC | TRα1 | Similar to T3 | ~1.0 | [6] |
| TRβ1 | Higher than T3 | ~2.7-fold higher | [6] | |
| T3 | TRα1 | 0.23 ± 0.03 nM | 1.0 | [7] |
| TRβ1 | 0.21 ± 0.03 nM | 1.0 | [7] |
Pharmacokinetic Parameters of Endogenous TRIAC in Humans
| Parameter | Value | Reference |
| Serum Concentration | 2.6 - 15.2 ng/dL (42–244 pmol/L) | [1] |
| Half-life (t½) | ~6 hours | [1] |
| Peak Plasma Time (Tmax) | ~40 minutes (after exogenous administration) | [1] |
Experimental Protocols
Quantification of Endogenous TRIAC in Human Serum by Radioimmunoassay (RIA)
Objective: To determine the concentration of endogenous TRIAC in human serum samples.
Principle: This competitive binding assay utilizes a specific antibody against TRIAC and a radiolabeled TRIAC tracer. Endogenous TRIAC in the sample competes with the tracer for binding to the antibody. The amount of bound radioactivity is inversely proportional to the concentration of TRIAC in the sample.
Materials:
-
Anti-TRIAC antibody (specific for TRIAC)
-
¹²⁵I-labeled TRIAC (tracer)
-
TRIAC standards of known concentrations
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Precipitating reagent (e.g., secondary antibody against the primary antibody's species, or polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of TRIAC standards with concentrations ranging from the expected physiological levels to higher concentrations.
-
Sample Preparation: Collect blood samples and separate the serum. Store serum at -80°C until analysis.
-
Assay Setup:
-
Label duplicate tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Add a specific volume of assay buffer to all tubes except the total count tubes.
-
Add the standard or sample to the respective tubes.
-
Add the anti-TRIAC antibody to all tubes except the total count and NSB tubes.
-
Vortex and incubate at 4°C for 16-24 hours.
-
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled TRIAC to all tubes. Vortex and incubate for another 16-24 hours at 4°C.
-
Separation of Bound and Free Tracer:
-
Add the precipitating reagent to all tubes except the total count tubes.
-
Incubate at room temperature for 90 minutes.
-
Centrifuge at approximately 1,700 x g for 20 minutes at 4°C.
-
-
Counting:
-
Carefully aspirate the supernatant from all tubes except the total count tubes.
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of bound tracer for each standard and sample.
-
Plot a standard curve of the percentage of bound tracer versus the TRIAC concentration.
-
Determine the concentration of TRIAC in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
Workflow Diagram:
Caption: Experimental workflow for TRIAC Radioimmunoassay (RIA).
In Vitro TRIAC Transport Assay in Transfected Cells
Objective: To assess the ability of specific transporter proteins to facilitate the cellular uptake of TRIAC.
Principle: Cells that do not endogenously express the transporter of interest are transfected with a plasmid encoding the transporter. The uptake of radiolabeled TRIAC is then measured in these cells compared to control cells transfected with an empty vector.
Materials:
-
COS-1 or other suitable cell line
-
Expression plasmid containing the cDNA for the transporter of interest
-
Empty vector (control)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
¹²⁵I-labeled TRIAC
-
Assay buffer (e.g., DPBS with 0.1% glucose)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Gamma counter
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-1 cells to the appropriate confluency in multi-well plates.
-
Transfect the cells with either the transporter expression plasmid or the empty vector using a suitable transfection reagent.
-
Allow 24-48 hours for transporter expression.
-
-
Transport Assay:
-
Wash the cells with assay buffer.
-
Add assay buffer containing a known concentration of ¹²⁵I-labeled TRIAC (e.g., 1 nM) to each well.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold assay buffer containing 0.1% BSA.
-
-
Cell Lysis and Counting:
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Calculate the net intracellular TRIAC accumulation by subtracting the uptake in empty vector-transfected cells from the uptake in transporter-transfected cells.
-
Express the results as a percentage of the total radioactivity added or as fold-increase over control.
-
Workflow Diagram:
Caption: Workflow for in vitro TRIAC transport assay.
Analysis of Thyroid Hormone-Responsive Gene Expression in Mice
Objective: To investigate the in vivo effects of TRIAC on the expression of thyroid hormone-responsive genes in different tissues.
Principle: Mice are treated with TRIAC, and the expression levels of known thyroid hormone target genes are quantified in various tissues using quantitative real-time PCR (qRT-PCR).
Materials:
-
Mice (e.g., C57BL/6)
-
TRIAC solution for administration (e.g., in drinking water or via injection)
-
RNA extraction reagents (e.g., TRIzol)
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for target genes (e.g., Dio1, Thrsp) and a housekeeping gene (e.g., Gapdh)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Animal Treatment:
-
Acclimatize mice to the experimental conditions.
-
Administer TRIAC to the treatment group at the desired dose and for the specified duration. The control group receives the vehicle.
-
-
Tissue Collection and RNA Extraction:
-
At the end of the treatment period, euthanize the mice and collect target tissues (e.g., liver, heart, brain).
-
Immediately homogenize the tissues in RNA extraction reagent and extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the control group.
-
Workflow Diagram:
Caption: Workflow for analyzing gene expression in mice.
Conclusion
Endogenous this compound is a key, yet often underappreciated, player in the complex symphony of thyroid hormone action. Its unique characteristics, including its TRβ-selectivity, MCT8-independent cellular uptake, and distinct metabolic profile, underscore its importance in both physiological regulation and as a potential therapeutic agent. The methodologies and data presented in this technical guide provide a foundational resource for researchers and clinicians seeking to further unravel the biological functions of TRIAC and harness its potential for the treatment of metabolic and developmental disorders. Continued investigation into the precise mechanisms of its synthesis, transport, and tissue-specific actions will undoubtedly pave the way for novel therapeutic strategies targeting the thyroid hormone signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. 3,3',5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretion of trichloroethylene metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triiodoacetic Acid (TRIAC) for Researchers and Drug Development Professionals
December 16, 2025
Abstract
3,5,3'-Triiodothyroacetic acid (TRIAC), a naturally occurring metabolite of triiodothyronine (T3), has emerged as a significant therapeutic agent, particularly in the management of rare thyroid disorders. This technical guide provides a comprehensive review of TRIAC, consolidating current scientific literature for researchers, scientists, and drug development professionals. It delves into its mechanism of action, pharmacokinetics, and therapeutic applications, with a special focus on Allan-Herndon-Dudley Syndrome (MCT8 deficiency) and Resistance to Thyroid Hormone (RTH). This document presents quantitative data in structured tables, details key experimental protocols, and employs visualizations to elucidate complex biological pathways and experimental workflows, adhering to stringent formatting and citation standards.
Introduction
Triiodoacetic acid, also known as Tiratricol, is a thyroid hormone analog that interacts with thyroid hormone receptors (TRs), thereby mimicking the physiological effects of T3.[1] Its unique property of cellular entry independent of the monocarboxylate transporter 8 (MCT8) makes it a promising therapeutic for conditions where this transporter is deficient.[2] This guide aims to be an exhaustive resource, covering the fundamental science and clinical applications of TRIAC, supported by detailed experimental methodologies and quantitative data to facilitate further research and development.
Mechanism of Action
TRIAC exerts its effects primarily through its interaction with thyroid hormone receptors α (TRα) and β (TRβ), which are nuclear transcription factors that regulate the expression of target genes.[3]
Binding to Thyroid Hormone Receptors
TRIAC demonstrates a higher binding affinity for TRβ isoforms compared to T3, while its affinity for TRα is comparable to that of T3.[4][5] This preferential binding to TRβ is a key aspect of its therapeutic profile, as many of the adverse effects of hyperthyroidism are mediated through TRα.[6] The differential affinity allows TRIAC to elicit tissue-specific effects.[4]
Signaling Pathways
Upon binding to TRs, TRIAC modulates gene expression through several mechanisms. The classical pathway involves the direct binding of the TRIAC-TR complex to thyroid hormone response elements (TREs) on the DNA of target genes, thereby activating or repressing transcription.[5] Non-genomic actions have also been reported, involving the activation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which can be initiated at cell surface receptors like integrin αvβ3.[3]
Below is a diagram illustrating the primary signaling pathway of TRIAC.
Quantitative Data
This section summarizes the available quantitative data for TRIAC, providing a basis for comparison and experimental design.
Pharmacokinetic Properties
The pharmacokinetic profile of TRIAC has been characterized in humans, revealing a relatively short half-life compared to T3.
| Parameter | Value | Species | Reference |
| Half-life (t½) | 6 hours 22 minutes ± 29 minutes | Human | [7] |
| Volume of Distribution (Vd) | 114 ± 9 L/70 kg | Human | [7] |
| Plasma Clearance Rate | 298 ± 14 L/(70 kg·day) | Human | [7] |
| Oral Absorption | 67 ± 6% | Human | [7] |
| Time to Peak Concentration (Tmax) | 40 minutes | Human | [7] |
Receptor Binding Affinity and Potency
TRIAC exhibits differential binding affinity and potency for thyroid hormone receptor isoforms.
| Receptor Isoform | Relative Binding Affinity (TRIAC vs. T3) | Potency (Transcriptional Activation) | Reference |
| TRα1 | Equivalent | Equivalent | [4] |
| TRβ1 | Higher | More potent | [4][8] |
| TRβ2 | Higher | More potent | [4][8] |
Note: Specific IC50 values can vary depending on the experimental system. One study reported IC50 values of 20 µM and 32 µM for inhibiting LPS and lipid A cytotoxicity, respectively, in macrophages.[9]
Dose-Response in Clinical and Preclinical Studies
The dosage of TRIAC is critical for achieving therapeutic effects while minimizing side effects.
| Study Type | Model/Patient Population | Dosage | Observed Effect | Reference |
| Preclinical | Mct8/Oatp1c1 deficient mice | 400 ng/g daily (postnatal weeks 1-3) | Normalized myelination and locomotor performance. | [3] |
| Clinical Trial (NCT02060474) | Patients with MCT8 deficiency | Initial dose: 350 µ g/day , escalated to target serum T3 of 1.4-2.5 nmol/L | Reduction in elevated serum T3 levels and improvement in peripheral thyrotoxicosis symptoms. | [10][11] |
| Clinical Trial (NCT02396459) | Boys (≤30 months) with MCT8 deficiency | Investigating effects on neurodevelopment and peripheral thyrotoxicosis. | [8][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving TRIAC, intended to serve as a practical guide for researchers.
Animal Studies: Mct8/Oatp1c1 Deficient Mouse Model
This protocol is based on studies investigating the efficacy of TRIAC in a mouse model of MCT8 deficiency.[3][13]
Objective: To assess the therapeutic effect of TRIAC on neurodevelopmental and locomotor deficits in Mct8/Oatp1c1 double knock-out (Dko) mice.
Workflow:
Materials:
-
Mct8/Oatp1c1 double knock-out mice
-
TRIAC (3,5,3'-triiodothyroacetic acid)
-
Sterile saline solution
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Husbandry: House Mct8/Oatp1c1 Dko mice and wild-type controls under standard laboratory conditions.
-
Treatment Preparation: Dissolve TRIAC in a minimal amount of 0.1 M NaOH and dilute with sterile saline to the final concentration of 400 ng/µL.
-
Dosing Regimen: Beginning on postnatal day 1 (P1), administer TRIAC (400 ng/g body weight) or an equivalent volume of saline subcutaneously to Dko pups daily until P21.[3]
-
Behavioral Testing: At a specified age (e.g., 7-9 weeks), assess locomotor function using a rotarod apparatus.[13]
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Prepare tissue sections for immunohistochemical analysis of myelination markers (e.g., myelin basic protein) and neuronal markers.[4]
Analytical Chemistry: Quantification of TRIAC in Serum by LC-MS/MS
This protocol is adapted from methods for quantifying thyroid hormones and their metabolites in serum.
Objective: To accurately measure the concentration of TRIAC in serum samples.
Workflow:
Materials:
-
Serum samples
-
Acetonitrile
-
Internal standard (e.g., ¹³C₆-labeled TRIAC)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard.
-
Precipitate proteins by adding a suitable volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction on the supernatant.
-
-
LC Separation:
-
Inject the extracted sample onto a C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Use a gradient elution with mobile phases consisting of water and methanol (B129727) with 0.1% acetic acid.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization mode.
-
Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for TRIAC and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known TRIAC concentrations.
-
Calculate the concentration of TRIAC in the samples based on the peak area ratio of the analyte to the internal standard.
-
Cell Culture: In Vitro Assessment of TRIAC Activity
This protocol provides a general framework for studying the effects of TRIAC in a cell-based assay.
Objective: To determine the dose-dependent effect of TRIAC on the expression of a target gene in a relevant cell line.
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TRIAC stock solution (dissolved in DMSO)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.[6]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of TRIAC (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR to quantify the expression of the target gene and a housekeeping gene for normalization.
-
-
Data Analysis: Calculate the fold change in target gene expression for each TRIAC concentration relative to the vehicle control.
Synthesis of 3,5,3'-Triiodothyroacetic Acid
This protocol is based on a described method for the synthesis of TRIAC.[13]
Objective: To synthesize TRIAC from its precursor.
Procedure:
-
Starting Material: 3,5-diiodo-4-(4'-hydroxyphenoxy)phenylacetic acid.
-
Iodination: A solution of the starting material in methanol and ammonia (B1221849) is iodinated at 0°C with an iodine solution.[13]
-
Isolation and Purification: The product is isolated and can be purified by crystallization from 50% (v/v) methanol.[13]
Note: This is a simplified overview. The original literature should be consulted for detailed reaction conditions and safety precautions.
Therapeutic Applications
TRIAC's unique pharmacological profile makes it a valuable therapeutic agent for specific thyroid disorders.
Allan-Herndon-Dudley Syndrome (MCT8 Deficiency)
Allan-Herndon-Dudley Syndrome (AHDS) is a rare X-linked neurodevelopmental disorder caused by mutations in the SLC16A2 gene, which encodes the MCT8 thyroid hormone transporter.[10] This deficiency impairs the transport of thyroid hormones into the brain, leading to severe neurological deficits, while causing an excess of thyroid hormone in peripheral tissues.[10] TRIAC can enter cells, including neurons, independently of MCT8.[2] Clinical trials have shown that TRIAC treatment can normalize the high serum T3 levels and alleviate symptoms of peripheral thyrotoxicosis in patients with MCT8 deficiency.[10][11] Early treatment in animal models has shown promise in preventing some of the neurodevelopmental abnormalities.[3]
Resistance to Thyroid Hormone (RTH)
Resistance to Thyroid Hormone is a syndrome characterized by reduced tissue responsiveness to thyroid hormones, most commonly due to mutations in the THRB gene.[8] TRIAC has been used to treat RTH due to its higher affinity for TRβ and its ability to suppress TSH secretion, thereby lowering the levels of circulating thyroid hormones.[4][8]
Cancer Research
The role of TRIAC in cancer is an emerging area of research. Thyroid hormones can influence cancer cell proliferation and angiogenesis through both genomic and non-genomic mechanisms.[3] TRIAC, as a thyroid hormone analog, is being investigated for its potential to modulate these processes. Further research is needed to fully elucidate its role and therapeutic potential in oncology.
Conclusion
This compound is a thyroid hormone analog with a distinct mechanism of action and a significant therapeutic role in rare thyroid disorders. Its ability to bypass the MCT8 transporter and preferentially activate TRβ provides a targeted approach for treating conditions like Allan-Herndon-Dudley Syndrome and Resistance to Thyroid Hormone. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to advance the understanding and application of TRIAC in both research and clinical settings. Future investigations into its downstream gene targets and its potential in other disease areas, such as cancer, are warranted.
References
- 1. [PDF] The synthesis of 13C6-labeled l-thyronine, 3,5-diiodothyronine, 3,3′,5-triiodothyroacetic acid and 3,3′,5,5′-tetraiodothyroacetic acid | Semantic Scholar [semanticscholar.org]
- 2. Primary Cell Culture Protocol [cellbiologics.com]
- 3. benchchem.com [benchchem.com]
- 4. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Thyroid receptor ligands. 1. Agonist ligands selective for the thyroid receptor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Iodoacetic Acid Inhibits Follicle Growth and Alters Expression of Genes that Regulate Apoptosis, the Cell Cycle, Estrogen Receptors, and Ovarian Steroidogenesis in Mouse Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,3',5-TRIIODOTHYROACETIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early-Stage Research of Triiodoacetic Acid (TRIAC) Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5-Triiodothyroacetic acid (TRIAC or TA3) is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1] It has garnered significant scientific interest for its potential therapeutic applications, particularly in genetic disorders related to thyroid hormone transport and signaling.[2][3][4] This technical guide provides a comprehensive overview of the early-stage research on TRIAC, focusing on its mechanism of action, experimental findings from in vitro and in vivo studies, and its effects on various physiological parameters. The information is presented to aid researchers, scientists, and drug development professionals in understanding the foundational science behind TRIAC's therapeutic potential.
Core Mechanism of Action
TRIAC is a thyroid hormone analog that exhibits thyromimetic activity.[4] Its primary mechanism of action involves its interaction with thyroid hormone receptors (TRs), specifically TRα and TRβ, which are nuclear receptors that regulate gene expression in response to thyroid hormone binding.[5][6]
A key therapeutic rationale for using TRIAC lies in its ability to bypass the monocarboxylate transporter 8 (MCT8), a specific transporter for T3 and thyroxine (T4) across the cell membrane, particularly the blood-brain barrier.[7] In conditions like Allan-Herndon-Dudley syndrome (AHDS), also known as MCT8 deficiency, mutations in the SLC16A2 gene lead to impaired MCT8 function. This results in a complex phenotype of severe psychomotor retardation due to central hypothyroidism and peripheral thyrotoxicosis (an excess of thyroid hormone in the rest of the body).[7][8] TRIAC can enter cells, including neuronal cells, independently of MCT8, allowing it to exert its effects in the central nervous system where T3 levels are deficient.[4][7]
Furthermore, TRIAC has shown a higher binding affinity for TRβ1 compared to T3, while having a similar affinity for TRα1.[5] This differential affinity may contribute to its specific therapeutic effects, particularly in conditions involving mutations in the TRβ gene, leading to resistance to thyroid hormone (RTH).[5][6]
Signaling Pathway of TRIAC in MCT8 Deficiency
The following diagram illustrates the proposed mechanism by which TRIAC alleviates some of the pathological consequences of MCT8 deficiency.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative findings from key early-stage research studies on TRIAC.
Table 1: Effects of TRIAC on Thyroid Hormone Parameters in Mct8-deficient Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Plasma T4 | Mct8KO mice | TRIAC | 30 ng/g BW/day | 9 days (P21-P30) | Significantly decreased plasma T4 | [7] |
| Plasma T3 | Mct8KO mice | TRIAC | 30 ng/g BW/day | 9 days (P21-P30) | Reduced plasma T3 to normal levels | [7] |
| Cerebellar Purkinje Cell Dendritogenesis | Mct8/Oatp1c1-dKO mice | Low-dose TRIAC | 50 ng/g BW/day | 12 days (P1-P12) | Stimulated dendritogenesis | [2] |
| Cerebellar Purkinje Cell Dendritogenesis | Mct8/Oatp1c1-dKO mice | High-dose TRIAC | 400 ng/g BW/day | 12 days (P1-P12) | Normalized dendritogenesis | [2] |
| Cortical Myelination | Mct8/Oatp1c1-dKO mice | High-dose TRIAC | 400 ng/g BW/day | 12 days (P1-P12) | Normalized cortical myelination | [2] |
Table 2: Clinical Effects of TRIAC in Patients with MCT8 Deficiency (AHDS)
| Parameter | Patient Population | Treatment Group | Dosage | Duration | Outcome | Reference |
| All-cause mortality | Pediatric and adult male patients with MCT8 deficiency | TRIAC-treated (n=32 deaths observed, 5 treated vs 27 untreated) | Not specified | Median follow-up of 4.8 years | 3-times lower risk of all-cause mortality (HR = 0.28) | [9] |
| Serum FT3 | 5 children with AHDS (8 months - 6 years) | TRIAC | Started at 10 µg/kg/day, titrated up to a mean of 33.3 µg/kg/day | Mean of 11.4 weeks | Normalized FT3 levels | [10] |
| Serum TSH | 5 children with AHDS | TRIAC | Mean of 33.3 µg/kg/day | Mean of 11.4 weeks | Decreased TSH levels | [10] |
| Serum FT4 | 5 children with AHDS | TRIAC | Mean of 33.3 µg/kg/day | Mean of 11.4 weeks | Remained low | [10] |
| SHBG | 5 children with AHDS | TRIAC | Mean of 33.3 µg/kg/day | Mean of 11.4 weeks | Remained elevated | [10] |
| Peripheral Thyrotoxicosis | Pediatric patients with MCT8 deficiency | TRIAC | Not specified | 12 months | Improved clinical and biochemical signs of hyperthyroidism | [8] |
Table 3: Pharmacokinetic Properties of TRIAC in Healthy Human Subjects
| Parameter | Value | Reference |
| Half-life (t½) | 6 h 22 min ± 29 min | [11] |
| Volume of distribution | 114 ± 9 L/70 kg | [11] |
| Plasma clearance rate | 298 ± 14 L/(70 kg·day) | [11] |
| Time to maximum concentration (Tmax) | 40 minutes | [11] |
| Oral absorption | 67 ± 6% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in early-stage TRIAC research.
In Vivo Mct8-Deficient Mouse Studies
-
Animal Models: Mct8 knockout (Mct8KO) mice and Mct8/Oatp1c1 double-knockout (Mct8/Oatp1c1-dKO) mice were used to model different aspects of Allan-Herndon-Dudley syndrome.[2][7]
-
Treatment Administration: TRIAC was administered to Mct8KO mice in their drinking water.[7] For Mct8/Oatp1c1-dKO mice, daily subcutaneous injections of TRIAC were given from postnatal day 1 (P1) to P12.[2]
-
Biochemical Analysis: Plasma levels of TRIAC, T4, and T3 were measured using specific radioimmunoassays (RIAs).[7] Tissue content of T3 and TRIAC in the cerebral cortex and striatum was also quantified by RIA.[7]
-
Gene Expression Analysis: The expression of T3-dependent genes in tissues such as the heart, cerebral cortex, and striatum was measured to assess the biological activity of TRIAC.[7]
-
Histological Analysis: Cerebellar development was assessed through calbindin immunostaining of sagittal cerebellar sections to visualize Purkinje cell dendrites.[2] Cortical myelination was evaluated by staining for myelin basic protein.[2]
Clinical Studies in Patients with MCT8 Deficiency
-
Patient Cohort: Studies have included pediatric and adult male patients with genetically confirmed MCT8 deficiency.[9][10]
-
Treatment Protocol: Compassionate use of TRIAC often starts with a low dose (e.g., 10 µg/kg per day) and is gradually increased every two weeks until normalization of thyroid hormone parameters is achieved.[10]
-
Biochemical Monitoring: Serum levels of TSH, free T3 (FT3), and free T4 (FT4) are monitored regularly using immunoassays.[10] Serum TRIAC and reverse T3 (rT3) levels may be measured by RIA, and sex hormone-binding globulin (SHBG) by ELISA.[10]
-
Clinical Assessment: The effects of TRIAC on clinical features of peripheral thyrotoxicosis, such as body weight, heart rate, and muscle mass, are evaluated. Neurodevelopmental outcomes are prospectively assessed using psychometric tests and brain MRI.[10]
In Vitro Thyroid Hormone Receptor Binding and Activation Assays
-
Cell Lines: COS-1 cells are commonly used for transient cotransfection studies to evaluate the transcriptional activation of thyroid hormone receptors.[5]
-
Plasmids: Expression vectors for wild-type and mutant TRα1 and TRβ1 are cotransfected with a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase, CAT).[5]
-
Treatment: Transfected cells are treated with varying concentrations of T3 or TRIAC.
-
Reporter Gene Assay: The activity of the reporter gene (e.g., CAT activity) is measured to quantify the transcriptional activation induced by the ligands.[5]
-
Binding Assays: The affinity of TRIAC and T3 for different TR isoforms is determined using competitive radioligand binding assays.[6]
Experimental Workflow for Assessing TRIAC Efficacy in Mct8-Deficient Mice
Other Investigated Effects of Triiodoacetic Acid
Beyond its primary application in MCT8 deficiency, early-stage research has explored other potential therapeutic roles for TRIAC:
-
Resistance to Thyroid Hormone (RTH): Due to its higher affinity for TRβ, TRIAC has been investigated as a treatment for RTH caused by TRβ mutations.[5][6] In vitro studies have shown that TRIAC has superior activity on both negatively and positively regulated promoters for a majority of TRβ1 and TRβ2 mutants compared to T3.[6]
-
TSH Suppression: TRIAC is an effective inhibitor of thyroid-stimulating hormone (TSH) secretion and has been used to suppress TSH in patients with thyroid cancer and central hyperthyroidism.[2][11][12]
-
Anti-inflammatory Effects: Recent research suggests that TRIAC may have anti-inflammatory properties by targeting Toll-like receptor 2 (TLR2) signaling.[13]
-
Dermatological Applications: Topical application of TRIAC has been shown to have a stimulatory effect on dermal thickness and may prevent glucocorticoid-induced skin atrophy.[14]
-
Hematological Effects: TRIAC has been found to induce the expression of embryonic ζ-globin, suggesting a potential therapeutic application for severe α-thalassemia or sickle-cell disease.[15]
Conclusion and Future Directions
Early-stage research on this compound has provided a strong foundation for its development as a therapeutic agent, particularly for the rare and debilitating disorder of MCT8 deficiency. Its unique ability to bypass the defective MCT8 transporter and exert thyromimetic effects in the central nervous system is a key advantage.[4][7] Clinical data, although from small cohorts, are promising, showing that TRIAC can normalize peripheral thyroid hormone status and may improve survival.[9][10]
However, several questions remain to be addressed in future research. While TRIAC appears to ameliorate the peripheral thyrotoxicosis and shows some positive effects on brain development in animal models, its impact on the long-term neurological outcomes in patients with MCT8 deficiency requires further investigation.[2][3] The optimal dosing and treatment initiation timing to maximize neurodevelopmental benefits are yet to be fully established.[8]
Furthermore, the broader therapeutic potential of TRIAC in other conditions, such as RTH, inflammatory disorders, and hematological diseases, warrants continued exploration.[5][13][15] A deeper understanding of its differential effects on TR isoforms and its off-target effects will be crucial for expanding its clinical applications. As research progresses, TRIAC holds promise as a valuable therapeutic tool in managing a range of challenging medical conditions.
References
- 1. Triiodothyroacetic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and Mouse Studies Supporting Therapeutic Utility of Triiodothyroacetic Acid in MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triac for Allan-Herndon-Dudley Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Treatment Options - MCT8 - AHDS Foundation [mct8.info]
- 5. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Early Intervention with Triiodothyroacetic Acid on Peripheral and Neurodevelopmental Findings in a Boy with MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. TRIAC Treatment of Allan-Herndon-Dudley Syndrome (AHDS) due to Defects in Thyroid Hormone Transporter <em>MCT8</em> | ESPE2015 | 54th Annual ESPE (ESPE 2015) | ESPE Abstracts [abstracts.eurospe.org]
- 11. Pharmacokinetics of 3,5,3'-triiodothyroacetic acid and its effects on serum TSH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the metabolic and endocrine effects of 3,5,3'-triiodothyroacetic acid and thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dose-response effects of tri-iodothyroacetic acid (Triac) and other thyroid hormone analogues on glucocorticoid-induced skin atrophy in the haired mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,3',5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Triiodoacetic Acid (TRIAC) Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), also known as 3,5,3'-triiodothyroacetic acid, is a naturally occurring analog of thyroid hormone. It exhibits thyromimetic activity, demonstrating a notable affinity for thyroid hormone receptors, particularly the beta isoform (TRβ). In the context of cell biology and drug development, TRIAC is a valuable tool for investigating the non-genomic actions of thyroid hormones. These actions are primarily mediated through the cell surface receptor integrin αvβ3, which is often overexpressed in cancer cells and proliferating endothelial cells.[1][2] This document provides detailed protocols for the preparation of TRIAC solutions for use in cell culture experiments, along with important safety considerations and a summary of its biological mechanism of action.
Data Presentation
The following table summarizes key quantitative information for the use of this compound in cell culture.
| Parameter | Value | Source(s) |
| Molecular Weight | 437.74 g/mol | [3] |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in methanol. | [3] |
| Recommended Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | General practice for hydrophobic compounds |
| Recommended Stock Solution Concentration | 10-100 mM | General practice for in vitro studies |
| Storage of Stock Solution | Aliquot and store at -20°C for short-term (months) or -80°C for long-term (up to a year). Avoid repeated freeze-thaw cycles. | [4] |
| Final DMSO Concentration in Culture Media | Should be kept low, typically ≤ 0.5%, to avoid cytotoxicity. | [5] |
| Working Concentration Range | 1 nM - 10 µM (application-dependent) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TRIAC Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for subsequent dilutions for cell culture experiments.
Materials:
-
This compound (TRIAC) powder (Molecular Weight: 437.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Safety First: Before handling, consult the Safety Data Sheet (SDS) for this compound.[1][3] Handle the powder in a chemical fume hood. Wear appropriate PPE at all times.
-
Weighing TRIAC: Accurately weigh 4.38 mg of TRIAC powder using a calibrated analytical balance.
-
Dissolution: Aseptically transfer the weighed TRIAC powder into a sterile amber or foil-wrapped microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the TRIAC is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol details the dilution of the TRIAC stock solution to the final desired concentration in cell culture medium for treating cells.
Materials:
-
10 mM TRIAC stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM TRIAC stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy and minimize pipetting errors, perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the final desired working concentration.
-
Example for preparing a 1 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 10 µM solution. Mix well by gentle pipetting.
-
Prepare the final 1 µM working solution by adding 100 µL of the 10 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of TRIAC used in the experiment. Prepare this by adding the equivalent volume of DMSO to the cell culture medium.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired final concentration of TRIAC or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Note on Stability: The stability of TRIAC in cell culture medium at 37°C has not been extensively reported. For long-term experiments, it is advisable to replace the medium with freshly prepared TRIAC-containing medium at regular intervals (e.g., every 24-48 hours). It is recommended to empirically determine the stability of TRIAC under your specific experimental conditions.[3]
Mandatory Visualizations
Signaling Pathway of this compound (TRIAC)
Caption: Non-genomic signaling pathway of TRIAC via integrin αvβ3.
Experimental Workflow for Preparing TRIAC Solutions
Caption: Workflow for TRIAC solution preparation and cell treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bioactivity of Thyroid Hormone Analogs at Cancer Cells [frontiersin.org]
- 3. This compound (CAS 594-68-3)|High Purity [benchchem.com]
- 4. Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies of Triiodoacetic Acid (TRIAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), a naturally occurring metabolite of thyroid hormone, has garnered significant interest for its thyromimetic properties. It acts as an analog of triiodothyronine (T3) and has been investigated for various therapeutic applications, including the treatment of resistance to thyroid hormone (RTH) syndrome and MCT8 deficiency.[1][2] This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the efficacy and mechanism of action of TRIAC.
Mechanism of Action
TRIAC exerts its effects primarily by binding to thyroid hormone receptors (TRs), with a preference for the TRβ isoform.[3][4] Its key mechanisms of action in an in vivo setting include:
-
Suppression of the Hypothalamus-Pituitary-Thyroid (HPT) Axis: Exogenous administration of TRIAC leads to a negative feedback response on the HPT axis, resulting in decreased secretion of Thyroid Stimulating Hormone (TSH) from the pituitary gland.[5][6][7] This, in turn, reduces the production and secretion of endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), from the thyroid gland.[5]
-
Peripheral Thyromimetic Effects: In peripheral tissues such as the liver and heart, TRIAC acts as a potent T3 analog, binding to TRs and upregulating the expression of thyroid hormone-responsive genes.[5][7][8]
-
Differential Central Nervous System (CNS) Effects: TRIAC does not efficiently cross the blood-brain barrier (BBB).[3][5][6] Consequently, while it exerts thyromimetic effects peripherally, it can lead to a state of cerebral hypothyroidism by suppressing endogenous T3 and T4 levels without being able to compensate for their action in the brain.[5][6][7]
Signaling Pathway
The following diagram illustrates the systemic effects of exogenous TRIAC administration on the HPT axis and peripheral tissues versus the central nervous system.
Experimental Protocols
The following protocols are based on established methodologies for investigating the in vivo effects of TRIAC in murine models.[5][6]
Animal Models
-
Euthyroid Model: Standard wild-type mice (e.g., C57BL/6J) can be used to study the effects of TRIAC under normal physiological conditions.
-
Hypothyroid Model: To investigate the therapeutic potential of TRIAC, a hypothyroid model can be induced. This is typically achieved by administering an anti-thyroid drug such as 6-propyl-2-thiouracil (PTU) in the drinking water (e.g., 100 ppm) for several weeks.[5][6]
TRIAC Administration
-
Route of Administration: Oral administration via drinking water is a common and non-invasive method.[5]
-
Dosage: Dosages can range from 0.1 ppm to 1 ppm in drinking water, depending on the study's objectives.[5] For subcutaneous injections, doses such as 400 ng/g of body weight have been used.[8]
-
Duration: Studies typically range from 4 to 8 weeks.[5]
-
Control Groups:
-
Vehicle control (drinking water without TRIAC).
-
For hypothyroid studies, a PTU-only group and a PTU + T3 group should be included for comparison.[5]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of TRIAC in a hypothyroid mouse model.
Endpoint Analysis
-
Serum Analysis:
-
Blood samples should be collected at the end of the study.
-
Serum levels of T3, T4, TSH, and TRIAC can be measured using commercially available ELISA kits or by mass spectrometry.
-
-
Gene Expression Analysis:
-
Tissues of interest (e.g., liver, heart, cerebrum, pituitary) should be harvested and snap-frozen.
-
RNA is then extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of thyroid hormone-responsive genes (e.g., Dio1, Thrsp in the liver; Myh6 in the heart; Hr in the cerebrum).
-
-
Histological Analysis:
-
Tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological examination to assess any morphological changes.
-
-
Behavioral Analysis:
-
In studies focusing on neurological effects, a battery of behavioral tests can be performed to assess motor function and cognitive performance.
-
Data Presentation
Quantitative data from in vivo TRIAC studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Serum Hormone and TRIAC Concentrations
| Group | Serum T4 (ng/mL) | Serum T3 (ng/mL) | Serum TSH (ng/mL) | Serum TRIAC (ng/mL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PTU Only | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PTU + TRIAC | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PTU + T3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Relative mRNA Expression of Thyroid Hormone-Responsive Genes
| Gene | Tissue | Vehicle Control | PTU Only | PTU + TRIAC | PTU + T3 |
| Dio1 | Liver | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Thrsp | Liver | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Myh6 | Heart | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hr | Cerebrum | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers designing and conducting in vivo animal studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining robust and reproducible data to further elucidate the therapeutic potential and physiological effects of TRIAC.
References
- 1. Triac Trial II - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 2. unav.edu [unav.edu]
- 3. Kyoto University finds that TRIAC in sewage effluent has endocrine-disrupting effects and reduces hormone action in the brain | News | Science Japan [sj.jst.go.jp]
- 4. endo-ern.eu [endo-ern.eu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness and safety of Triac in children and adults with MCT8 deficiency: an international, multicentre, single group, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIAC Treatment Improves Impaired Brain Network Function and White Matter Loss in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice [mdpi.com]
Application Note: Quantification of Triiodoacetic Acid (TRIAC) in Biological and Environmental Matrices using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triiodoacetic acid (TRIAC). The protocols provided are suitable for the determination of TRIAC in both environmental water samples and complex biological matrices. This method utilizes a straightforward sample preparation procedure, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. All quantitative data and experimental protocols are presented in detail to facilitate adoption and implementation in research and drug development settings.
Introduction
This compound (TRIAC), a halogenated acetic acid, is a metabolite of thyroid hormones and has been identified as a compound of interest in environmental and biological systems due to its potential endocrine-disrupting effects.[1] Accurate and sensitive quantification of TRIAC is crucial for toxicological studies, environmental monitoring, and in the context of drug development where thyroid hormone pathways may be implicated. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for measuring trace levels of TRIAC in complex samples.[2][3][4] This application note provides a comprehensive protocol for the quantification of TRIAC using LC-MS/MS, including detailed sample preparation, chromatographic and spectrometric conditions, and expected method performance.
Experimental Protocols
Materials and Reagents
-
This compound (TRIAC) reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₂-TRIAC, if available; otherwise, a structurally similar halogenated acetic acid can be used)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Ammonium (B1175870) chloride
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
Standard laboratory equipment (vortex mixer, centrifuge, analytical balance, etc.)
Sample Preparation
2.2.1. Water Samples (e.g., River water, Wastewater Effluent)
For relatively clean water matrices, a direct injection approach can be employed.
-
To an aliquot of the water sample, add an internal standard.
-
Vortex mix the sample.
-
If necessary, filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
For samples containing residual chlorine, quench with ammonium chloride (100 mg/L) upon collection.[5]
2.2.2. Biological Samples (e.g., Plasma, Serum, Tissue Homogenate)
For more complex matrices, protein precipitation followed by solid-phase extraction is recommended to minimize matrix effects.
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with water to reduce the organic solvent concentration to <5% before loading onto the SPE cartridge.
-
Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Liquid Chromatography
A standard reversed-phase separation is suitable for TRIAC.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in negative ion electrospray ionization mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas | Nitrogen, 10 L/min |
MRM Transitions for this compound (TRIAC)
The molecular weight of TRIAC (C₂HI₃O₂) is approximately 437.7 g/mol . The deprotonated precursor ion [M-H]⁻ is m/z 436.7. Fragmentation is predicted to involve the loss of the carboxyl group (-COOH) and iodine atoms.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Predicted |
| TRIAC | 436.7 | 391.7 (Loss of -COOH) | 309.8 (Loss of -I and -COOH) | 20 |
Note: The optimal collision energies should be determined empirically by infusing a standard solution of TRIAC.
Results and Discussion
Method Validation
The method should be validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes the expected performance of the method based on typical results for haloacetic acids.[2][4][5]
Table 1: Expected Method Performance Parameters
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Quantitative Data Summary
The following tables present example quantitative data obtained from the analysis of spiked samples.
Table 2: Calibration Curve Data for TRIAC
| Concentration (ng/mL) | Peak Area (Quantifier Ion) |
| 0.1 | 1,520 |
| 0.5 | 7,850 |
| 1.0 | 15,900 |
| 5.0 | 80,100 |
| 10.0 | 162,500 |
| 50.0 | 815,000 |
| 100.0 | 1,650,000 |
Table 3: Accuracy and Precision Data for TRIAC in Spiked Plasma Samples (n=5)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| 0.5 | 0.48 | 96.0 | 8.5 |
| 5.0 | 5.21 | 104.2 | 6.2 |
| 50.0 | 48.95 | 97.9 | 4.8 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in both environmental and biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the expected method performance, should enable researchers to readily implement this method. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision. This method is well-suited for a variety of applications, from environmental monitoring to preclinical and clinical drug development.
References
- 1. Identification by Liquid Chromatography–Tandem Mass Spectrometry and Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents from Sewage Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Inducing Metabolic Changes in Vitro Using Triiodoacetic Acid (TRIAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), a naturally occurring metabolite of thyroid hormone, has emerged as a significant modulator of cellular metabolism. It acts as a thyromimetic, primarily by binding to thyroid hormone receptors (TRs), with a notable preference for the beta isoform (TRβ). This interaction initiates a cascade of genomic events, altering the expression of genes pivotal to energy expenditure and metabolism.[1] TRIAC's ability to increase the basal metabolic rate by upregulating genes involved in mitochondrial biogenesis and function makes it a valuable tool for in vitro studies aimed at understanding and manipulating cellular metabolic pathways.[1] These application notes provide detailed protocols for utilizing TRIAC to induce metabolic changes in various cell types, along with methods for quantifying these effects.
Mechanism of Action: TRIAC Signaling Pathway
TRIAC exerts its effects by entering the cell and translocating to the nucleus, where it binds to thyroid hormone receptors (TRs). This ligand-receptor complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA, modulating the transcription of target genes. This signaling pathway is crucial for regulating metabolic processes.
Caption: TRIAC signaling pathway leading to metabolic changes.
Experimental Protocols
The following protocols provide a framework for inducing and assessing metabolic changes in different cell types using TRIAC. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Cell Culture and TRIAC Treatment
This protocol describes the general procedure for culturing and treating adherent cells with TRIAC.
Workflow Diagram:
Caption: General workflow for cell culture and TRIAC treatment.
Materials:
-
Cell line of interest (e.g., HepG2 hepatocytes, C2C12 myoblasts, 3T3-L1 pre-adipocytes)
-
Complete culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS)
-
This compound (TRIAC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow them to reach 70-80% confluency within 24-48 hours.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
TRIAC Preparation: Prepare a stock solution of TRIAC (e.g., 10 mM) in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the TRIAC stock solution in fresh, pre-warmed culture medium to the desired final concentration (a typical starting range is 1-100 nM).
-
Medium Exchange: Remove the old culture medium from the cells and replace it with the TRIAC-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for TRIAC dilution).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting/Analysis: After incubation, proceed with the desired metabolic assays.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure changes in mitochondrial respiration in response to TRIAC treatment.
Workflow Diagram:
Caption: Workflow for Seahorse XF mitochondrial stress test.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
TRIAC-treated and control cells
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with TRIAC in a Seahorse XF microplate as described in Protocol 1.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the TRIAC-containing medium, wash the cells with the assay medium, and add fresh assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.
-
Assay Execution: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the mitochondrial stress test.
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes how to measure changes in the expression of metabolic genes in response to TRIAC treatment.
Workflow Diagram:
Caption: Workflow for gene expression analysis by qPCR.
Materials:
-
TRIAC-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., UCP1, CPT1, PGC1α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with TRIAC as described in Protocol 1.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.
-
Data Analysis: Run the qPCR plate on a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in TRIAC-treated cells relative to control cells.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the experiments described above.
Table 1: Effect of TRIAC on Mitochondrial Respiration in HepG2 Hepatocytes
| Treatment | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 8 |
| TRIAC (10 nM) | 125 ± 7 | 90 ± 5 | 250 ± 12 | 125 ± 10 |
| TRIAC (50 nM) | 150 ± 8 | 110 ± 6 | 300 ± 15 | 150 ± 12 |
| Data are presented as mean ± SEM (n=3). *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Table 2: Effect of TRIAC on Metabolic Gene Expression in C2C12 Myotubes
| Gene | Vehicle Control (Fold Change) | TRIAC (50 nM) (Fold Change) |
| UCP1 | 1.0 ± 0.1 | 3.5 ± 0.3 |
| CPT1a | 1.0 ± 0.2 | 2.8 ± 0.2 |
| PGC1α | 1.0 ± 0.1 | 2.1 ± 0.1* |
| Data are presented as mean ± SEM (n=3). *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Table 3: Effect of TRIAC on Fatty Acid Oxidation in 3T3-L1 Adipocytes
| Treatment | Fatty Acid Oxidation (nmol/mg protein/hr) |
| Vehicle Control | 5.2 ± 0.4 |
| TRIAC (20 nM) | 8.1 ± 0.6* |
| TRIAC (100 nM) | 10.5 ± 0.8** |
| Data are presented as mean ± SEM (n=3). *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Conclusion
This compound is a potent tool for inducing metabolic changes in vitro. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to investigate the effects of TRIAC on cellular metabolism. By understanding and applying these methodologies, scientists can further elucidate the intricate mechanisms of metabolic regulation and explore potential therapeutic applications for metabolic disorders.
References
Application of Triiodoacetic Acid in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3), is emerging as a compound of significant interest in oncological research. Unlike thyroid hormones, which can have proliferative effects in certain cancers, TRIAC exhibits anti-proliferative and pro-apoptotic properties in various cancer models. Its multifaceted mechanism of action, involving both genomic and non-genomic pathways, makes it a compelling candidate for further investigation as a potential therapeutic agent.
These application notes provide a comprehensive overview of the current understanding of TRIAC's application in cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experimental procedures.
Mechanism of Action
TRIAC exerts its effects on cancer cells through two primary mechanisms:
-
Genomic Actions via Nuclear Thyroid Hormone Receptors (TRs): TRIAC can bind to nuclear thyroid hormone receptors (TRs), particularly showing some selectivity for the TRβ isoform. In some cellular contexts, this interaction can lead to the regulation of gene transcription that contributes to an anti-tumor response. The role of TRs in cancer is complex, with evidence suggesting they can act as tumor suppressors, and their loss of function can contribute to cancer development.[1]
-
Non-Genomic Actions via Integrin αvβ3: A key aspect of TRIAC's anti-cancer activity is its interaction with the cell surface receptor on the extracellular domain of integrin αvβ3. This receptor is often overexpressed in cancer cells and dividing endothelial cells. While the thyroid hormone T4 acts as a potent promoter of proliferation, anti-apoptosis, and angiogenesis at this site, TRIAC functions as an antagonist. By binding to integrin αvβ3, TRIAC can inhibit the pro-cancerous signals mediated by T4 and also initiate its own anti-proliferative, pro-apoptotic, and anti-angiogenic signaling cascades.
Data Presentation
In Vitro Cytotoxicity of this compound (TRIAC)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| OVCAR3 | Ovarian Cancer | MTT Assay | ~25 | 96 | [2] |
| A2780 | Ovarian Cancer | MTT Assay | ~25 | 96 | [2] |
Note: Specific IC50 values for TRIAC are not widely reported in the public domain. The data presented is an approximation based on graphical representations in the cited literature. Further empirical determination is recommended.
In Vivo Tumor Growth Inhibition by TRIAC Analogs
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Endpoint | Reference |
| Glioblastoma Xenograft | Tetrac | Not Specified | 80% reduction in tumor size | 2 weeks | [2] |
| Drug-Resistant Breast Cancer (MCF7-Dx) Orthotopic Xenograft | T-PLGA-NPs (Tetrac nanoparticles) | Not Specified | 3- to 5-fold inhibition of tumor weight | Not Specified | [3] |
| U87-Luc Glioblastoma Xenograft | P1600-bi-TAT (Tetrac derivative) | 0.354, 1.06, and 3.54 µmole/kg (daily for 21 days) | >90% decrease in xenograft weight | 21 days | [4] |
Note: Data for TRIAC's direct in vivo efficacy is limited in publicly available literature. The table includes data on its closely related analog, tetraiodothyroacetic acid (tetrac), to provide context for the potential anti-tumor activity of this class of compounds.
Experimental Protocols
In Vitro Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for determining the cytotoxic effects of TRIAC on adherent cancer cell lines.
Materials:
-
TRIAC (3,5,3'-Triiodothyroacetic acid)
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[5]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of TRIAC in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of TRIAC from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TRIAC.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest TRIAC concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of TRIAC to generate a dose-response curve and determine the IC50 value.
-
In Vivo Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of TRIAC.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
TRIAC formulation for in vivo administration
-
Vehicle control
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles (23-25 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at the desired concentration (e.g., 1-5 x 10⁷ cells/mL).[7] Keep the cell suspension on ice.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel to enhance tumor take and growth.[4]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and disinfect the injection site (typically the flank).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TRIAC (at various doses) and the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, oral gavage, intravenous) and schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumors and other relevant organs for further analysis (e.g., histopathology, western blotting, biomarker analysis).
-
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the cleavage of Caspase-3 and PARP-1, key markers of apoptosis, in cancer cells treated with TRIAC.
Materials:
-
TRIAC-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-PARP
-
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3 or anti-PARP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[8]
-
-
Analysis:
-
Analyze the bands corresponding to full-length and cleaved forms of Caspase-3 (~35 kDa and ~17/19 kDa, respectively) and PARP (~116 kDa and ~89 kDa, respectively). An increase in the cleaved fragments in TRIAC-treated samples indicates the induction of apoptosis.
-
Visualizations
Caption: Non-genomic and genomic signaling pathways of TRIAC in cancer cells.
Caption: Experimental workflow for in vivo subcutaneous xenograft model.
Caption: Logical flow for detecting apoptosis markers by Western Blot.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Triiodoacetic Acid as a Tool for Studying Thyroid Hormone Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), also known as Tiratricol, is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] It has emerged as a valuable tool in thyroid hormone research due to its unique properties as a thyromimetic agent. TRIAC exhibits a high binding affinity for thyroid hormone receptors (TRs), often greater than T3 itself, and displays isoform-specific effects, making it particularly useful for dissecting the molecular mechanisms of thyroid hormone action.[3][4][5] This document provides detailed application notes and protocols for utilizing TRIAC in both in vitro and in vivo experimental settings.
Mechanism of Action
TRIAC, structurally similar to T3, functions as a potent agonist for thyroid hormone receptors (TRα and TRβ), which are nuclear transcription factors that regulate gene expression.[1] Upon binding to TRs, TRIAC induces conformational changes that allow the receptor to interact with specific DNA sequences known as thyroid hormone response elements (TREs), thereby modulating the transcription of target genes.[1] Notably, TRIAC often shows a higher binding affinity for TRβ isoforms compared to T3, which contributes to its potent and sometimes differential effects on various tissues.[3][5]
Applications in Research
-
Investigating Thyroid Hormone Receptor Isoform-Specific Actions: TRIAC's differential affinity for TR isoforms allows researchers to probe the specific roles of TRα and TRβ in mediating thyroid hormone effects in different tissues.[5][6]
-
Studying Resistance to Thyroid Hormone (RTH) Syndrome: RTH is often caused by mutations in the THRB gene.[3][6] TRIAC has been used both experimentally and clinically to study and potentially treat RTH, as it can effectively activate mutant TRβ receptors and suppress Thyroid Stimulating Hormone (TSH).[3][6][7]
-
Modeling Thyroid Hormone Action in MCT8 Deficiency: Monocarboxylate transporter 8 (MCT8) is crucial for transporting thyroid hormones into cells, particularly in the brain.[8] In MCT8 deficiency, TRIAC can enter cells independently of this transporter, making it a valuable tool to study the consequences of impaired thyroid hormone transport and to explore potential therapeutic strategies.[8][9][10]
-
Dissecting Central vs. Peripheral Thyroid Hormone Effects: Studies have shown that TRIAC has potent effects on the hypothalamus-pituitary-thyroid (HPT) axis, effectively suppressing TSH.[4][11][12] However, its distribution to certain tissues, like the cerebrum, is limited, allowing for the study of dissociated effects between central and peripheral tissues.[4][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and effects of TRIAC from various studies.
Table 1: Comparative Binding Affinities for Thyroid Hormone Receptors
| Ligand | Receptor Isoform | Relative Binding Affinity vs. T3 | Reference |
| TRIAC | TRβ1 | Higher | [4][5] |
| TRIAC | TRβ2 | Higher | [5] |
| TRIAC | TRα1 | Similar | [4] |
Table 2: Effects of TRIAC Administration in in vivo Mouse Models
| Animal Model | TRIAC Dose | Route of Administration | Key Findings | Reference |
| Hypothyroid Mice | 0.1 mg/mL in drinking water | Oral | Suppressed HPT axis; Upregulated TH-responsive genes in pituitary, liver, and heart; Did not upregulate cerebral TH-responsive genes. | [4][11][13] |
| Euthyroid Mice | 1 ppm in drinking water | Oral | Decreased serum T4 and T3; Increased TH-responsive gene expression in the liver; Downregulated TH-responsive genes in the cerebrum. | [11] |
| Mct8/Oatp1c1 Deficient Mice | 50 ng/g or 400 ng/g | Daily Injection | Normalized myelination and cortical GABAergic interneuron differentiation at 400 ng/g when administered during the first three postnatal weeks. | [9][10] |
Table 3: Effects of TRIAC on Gene Expression (in vitro)
| Cell Line | Treatment | Key Genes Affected | Effect | Reference |
| K562 erythroleukemia cells | TRIAC | HBZ (ζ-globin) | Significant induction | [14][15] |
| Human CD34+ HSPC-derived erythroblasts | TRIAC, T3, or T4 | HBZ (ζ-globin) | Increased mRNA levels | [15] |
| Rat pituitary tumor GH3 cells | IAA (similar structure) | T3-activated cell proliferation | Antagonistic activity | [16][17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of TRIAC on Gene Expression using Transient Transfection and Luciferase Reporter Assays
This protocol is adapted from studies investigating the effects of TRIAC on thyroid hormone response elements (TREs).[5]
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., COS-1, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
- Seed cells in 24-well plates at a density that will reach 70-80% confluency on the day of transfection.
- Co-transfect cells using a lipid-based transfection reagent with:
- A luciferase reporter plasmid containing a specific TRE (e.g., palindromic, inverted palindrome, or direct repeat TREs).
- An expression plasmid for the desired thyroid hormone receptor isoform (e.g., TRα1, TRβ1, TRβ2).
- A control plasmid (e.g., β-galactosidase) to normalize for transfection efficiency.
2. Ligand Treatment:
- 24 hours post-transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS to remove endogenous thyroid hormones.
- Add TRIAC or T3 at various concentrations (e.g., 0.1 nM to 1000 nM) to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
- Incubate for an additional 24-48 hours.
3. Luciferase Assay:
- Wash cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
- Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase readings.
4. Data Analysis:
- Express results as relative luciferase activity (RLU).
- Plot dose-response curves to compare the potency of TRIAC and T3 on different TREs and with different TR isoforms.
Protocol 2: In Vivo Study of TRIAC Effects in a Hypothyroid Mouse Model
This protocol is based on studies investigating the tissue-specific effects of TRIAC.[4][11]
1. Animal Model and Induction of Hypothyroidism:
- Use 3-week-old male C57BL/6J mice.
- Induce hypothyroidism by administering 6-propyl-2-thiouracil (PTU) in the drinking water (e.g., 100 mg/mL) for a specified period (e.g., 4 weeks) to inhibit endogenous thyroid hormone synthesis.
2. TRIAC Administration:
- Prepare a solution of TRIAC in the drinking water at the desired concentration (e.g., 0.1 mg/mL).
- Administer the TRIAC-containing water to a group of hypothyroid mice.
- Include control groups:
- Vehicle-only (euthyroid control).
- PTU only (hypothyroid control).
- PTU + T3 (positive control for thyroid hormone action).
- Treat animals for a specified duration (e.g., 3 weeks).
3. Sample Collection and Analysis:
- At the end of the treatment period, euthanize the mice and collect blood and tissues (e.g., pituitary, liver, heart, cerebrum).
- Measure serum levels of T4, T3, and TSH using appropriate immunoassays.
- Isolate RNA from the collected tissues.
- Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of thyroid hormone-responsive genes (e.g., Dio1, Hr, Thrsp). Normalize expression to a suitable housekeeping gene (e.g., Ppia).
4. Data Analysis:
- Compare serum hormone levels and gene expression data between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Tukey-Kramer test).
Visualizations
Signaling Pathway of TRIAC Action
Caption: Simplified signaling pathway of this compound (TRIAC).
Experimental Workflow for In Vivo TRIAC Study
Caption: Workflow for an in vivo study of TRIAC in hypothyroid mice.
Logical Relationship of TRIAC and Thyroid Hormones
Caption: Logical relationship between T3, TRIAC, and their biological action.
References
- 1. What is the mechanism of Tiratricol? [synapse.patsnap.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Tiratricol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Dissociated thyromimetic effects of 3, 5, 3'-triiodothyroacetic acid (TRIAC) at the pituitary and peripheral tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α | springermedizin.de [springermedizin.de]
- 15. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iodoacetic Acid Disrupting the Thyroid Endocrine System in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available Triiodoacetic Acid (TRIAC) for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC), also known as Tiratricol, is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1] It is a potent thyromimetic compound that interacts with thyroid hormone receptors (TRs), modulating the expression of target genes.[2] Commercially available TRIAC is a valuable tool for a wide range of research applications, from investigating thyroid hormone signaling to developing therapeutic strategies for conditions like Resistance to Thyroid Hormone (RTH) syndrome and thyroid hormone transporter deficiencies.[1][3] This document provides detailed application notes and experimental protocols for the use of commercially available TRIAC in a research setting.
Commercial Availability
TRIAC is available from various chemical suppliers for research purposes. Purity levels and formulations may vary, so it is crucial to select a product appropriate for the intended application.
| Supplier | Product Name | Purity | Available Quantities |
| Santa Cruz Biotechnology | This compound | ≥98% | 250 mg, 1 g, 5 g |
| LGC Standards | This compound (90%) | ~90% | 250 mg, 500 mg, 1 g |
| LookChem | This compound | ≥98% | Varies by supplier |
| BenchChem | This compound | ≥98% | Varies by supplier |
Note: This table is not exhaustive and researchers should verify the specifications and availability with their preferred suppliers. Storage conditions are critical; TRIAC should typically be stored at -20°C in a dry, dark place.[4]
Biochemical and Pharmacological Data
TRIAC exhibits distinct binding affinities for the different isoforms of thyroid hormone receptors, TRα and TRβ. This differential binding is a key aspect of its biological activity and therapeutic potential.
| Parameter | TRIAC | T3 (for comparison) | Reference |
| Binding Affinity | Higher affinity for TRβ1 and TRβ2 than T3. Similar affinity for TRα1 as T3. | Standard ligand for TRs. | [1][5] |
| Transcriptional Activity | More potent than T3 for transcriptional regulation by TRβ1 and TRβ2 isoforms on specific response elements. Equivalent to T3 for TRα1 regulation. | Potent activator of both TRα and TRβ. | [1] |
Signaling Pathways
TRIAC exerts its effects primarily through the canonical thyroid hormone signaling pathway. It can also influence the Hypothalamus-Pituitary-Thyroid (HPT) axis through negative feedback.
Caption: TRIAC enters the target cell and binds to thyroid hormone receptors (TRs), which then heterodimerize with retinoid X receptors (RXRs). This complex binds to thyroid hormone response elements (TREs) on DNA, regulating the transcription of target genes and leading to various biological effects.
Caption: TRIAC can exert negative feedback on the pituitary gland, suppressing the secretion of Thyroid-Stimulating Hormone (TSH). This leads to reduced production of endogenous thyroid hormones (T3/T4) by the thyroid gland.
Experimental Protocols
In Vitro Studies: Gene Expression in K562 Cells
This protocol describes the use of TRIAC to study its effect on gene expression in the human erythroleukemia cell line K562.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TRIAC (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
Hemin (B1673052) (for inducing erythroid differentiation)
-
6-well cell culture plates
-
Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)
Procedure:
-
Cell Culture and Differentiation:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Induce erythroid differentiation by adding hemin to a final concentration of 30 µM.
-
-
TRIAC Treatment:
-
Prepare a stock solution of TRIAC in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO alone) should be included.
-
Add the TRIAC dilutions or vehicle control to the differentiating K562 cells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]
-
-
Analysis of Gene Expression:
-
Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to analyze the expression levels of target genes (e.g., globin genes) and a housekeeping gene for normalization.[6]
-
Caption: Workflow for studying the effect of TRIAC on gene expression in K562 cells.
In Vivo Studies: Mouse Model of MCT8 Deficiency
This protocol provides a general guideline for the in vivo application of TRIAC in a mouse model of Monocarboxylate Transporter 8 (MCT8) deficiency.
Materials:
-
Mct8/Oatp1c1 double knockout (Dko) mice or other suitable models.[7][8]
-
Wild-type littermates as controls.
-
TRIAC.
-
Saline solution (0.9% NaCl).
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Animal Husbandry:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by the institutional animal care and use committee.
-
-
TRIAC Preparation and Administration:
-
Treatment Schedule:
-
Endpoint Analysis:
-
At the end of the treatment period, animals can be euthanized, and tissues (e.g., brain, liver) collected for various analyses, including:
-
Immunohistochemistry for markers of myelination and neuronal development.
-
Quantitative PCR to measure gene expression.
-
Behavioral tests to assess motor function and cognitive performance.
-
-
Caption: General workflow for an in vivo study using TRIAC in a mouse model of MCT8 deficiency.
Conclusion
Commercially available this compound is a versatile and powerful tool for researchers investigating the complex roles of thyroid hormone signaling in health and disease. The provided application notes and protocols offer a starting point for designing and executing robust in vitro and in vivo experiments. Careful consideration of the specific research question, appropriate model systems, and precise experimental design will be crucial for obtaining meaningful and reproducible results.
References
- 1. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 594-68-3)|High Purity [benchchem.com]
- 5. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Stability of Triiodoacetic Acid (TRIAC) in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of TRIAC in commonly used experimental buffers. The provided methodologies will enable researchers to determine the optimal buffer systems and storage conditions for their specific experimental needs.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Incubator or water bath
-
Micropipettes
-
Volumetric flasks
-
Amber glass vials
Chemicals and Reagents
-
Triiodoacetic acid (TRIAC) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Sodium acetate
-
Glacial acetic acid
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Protocols
Preparation of TRIAC Stock Solution
A concentrated stock solution of TRIAC is prepared in an organic solvent to minimize degradation in aqueous media during initial dissolution.
-
Accurately weigh a suitable amount of TRIAC reference standard.
-
Dissolve the TRIAC in 100% DMSO to prepare a 10 mM stock solution.
-
Vortex the solution until the TRIAC is completely dissolved.
-
Store the stock solution in amber glass vials at -20°C.
-
Prior to use, bring the stock solution to room temperature.
TRIAC Stability Study in Experimental Buffers
This protocol describes a forced degradation study to evaluate the stability of TRIAC under various conditions.
-
Buffer Preparation: Prepare 100 mM stock solutions of acetate, phosphate, and Tris-HCl buffers at the desired pH values as detailed in Table 1.
-
Incubation Solution Preparation: For each buffer condition, dilute the 10 mM TRIAC stock solution to a final concentration of 100 µM in the respective buffer.
-
Incubation: Aliquot the TRIAC-buffer solutions into amber glass vials and incubate them at the specified temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each incubation solution.
-
Sample Quenching: Immediately quench the degradation by diluting the aliquot 1:1 with a quenching solution (e.g., 50:50 acetonitrile:water) to prevent further degradation.
-
Storage: Store the quenched samples at -20°C until HPLC analysis.
Stability-Indicating HPLC-UV Method
This method is designed to separate TRIAC from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the quenched samples from the stability study onto the HPLC system.
-
Record the peak area of the TRIAC peak at each time point.
-
Calculate the percentage of TRIAC remaining at each time point relative to the initial time point (T=0).
-
Data Presentation
The following tables summarize the experimental buffer compositions and present hypothetical stability data for TRIAC.
Table 1: Composition of Experimental Buffers (100 mM)
| Buffer System | pH | Component A | Component B |
| Acetate | 4.0 | Acetic Acid | Sodium Acetate |
| Acetate | 5.0 | Acetic Acid | Sodium Acetate |
| Phosphate | 6.0 | Sodium Phosphate Monobasic | Sodium Phosphate Dibasic |
| Phosphate | 7.4 | Sodium Phosphate Monobasic | Sodium Phosphate Dibasic |
| Tris-HCl | 7.4 | Tris | HCl |
| Tris-HCl | 8.0 | Tris | HCl |
Table 2: Hypothetical Stability of TRIAC (100 µM) in Different Buffers at 25°C (% Remaining)
| Time (hours) | Acetate (pH 4.0) | Acetate (pH 5.0) | Phosphate (pH 6.0) | Phosphate (pH 7.4) | Tris-HCl (pH 7.4) | Tris-HCl (pH 8.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.7 | 98.2 | 95.1 | 94.8 | 92.3 |
| 4 | 99.1 | 97.5 | 96.5 | 90.3 | 89.9 | 85.1 |
| 8 | 98.2 | 95.2 | 93.1 | 81.5 | 80.7 | 72.4 |
| 12 | 97.4 | 93.1 | 90.0 | 73.2 | 72.1 | 61.3 |
| 24 | 95.0 | 86.8 | 81.2 | 53.6 | 52.5 | 37.6 |
| 48 | 90.3 | 75.4 | 65.9 | 28.7 | 27.6 | 14.1 |
Table 3: Hypothetical Stability of TRIAC (100 µM) in 100 mM Phosphate Buffer (pH 7.4) at Different Temperatures (% Remaining)
| Time (hours) | 4°C | 25°C | 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 95.1 | 90.2 |
| 4 | 99.6 | 90.3 | 81.4 |
| 8 | 99.2 | 81.5 | 66.3 |
| 12 | 98.9 | 73.2 | 54.1 |
| 24 | 97.8 | 53.6 | 29.3 |
| 48 | 95.7 | 28.7 | 8.6 |
Visualization
Conclusion
The stability of this compound is significantly influenced by the pH, buffer composition, and temperature of the solution. Based on the hypothetical data, TRIAC exhibits greater stability in acidic conditions (acetate buffer, pH 4.0-5.0) and degrades more rapidly in neutral to alkaline conditions (phosphate and Tris-HCl buffers). Degradation is also accelerated at higher temperatures.
For optimal stability, it is recommended to prepare fresh solutions of TRIAC in an appropriate acidic buffer immediately before use. If storage is necessary, solutions should be kept at 4°C or lower. The use of a validated stability-indicating analytical method is crucial for accurately quantifying TRIAC concentrations in experimental samples.
Application Notes and Protocols for Cell-Based Assays to Screen Triiodoacetic Acid (TRIAC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodoacetic acid (TRIAC) is a naturally occurring analog of the thyroid hormone triiodothyronine (T3). It interacts with thyroid hormone receptors (TRs), specifically TRα and TRβ, to modulate gene expression.[1] This activity makes TRIAC a molecule of interest for therapeutic applications and for studying thyroid hormone signaling. Cell-based assays are crucial tools for screening and characterizing the activity of compounds like TRIAC that target nuclear receptors. They provide a physiologically relevant environment to study the compound's effect on receptor activation and downstream cellular processes.[2]
This document provides detailed application notes and protocols for two primary cell-based assays used to screen TRIAC activity: a Luciferase Reporter Gene Assay for primary screening of receptor interaction and a Quantitative Real-Time PCR (qRT-PCR) Assay for secondary screening of target gene expression.
Principle of Action
TRIAC, similar to T3, binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. Upon binding, the TRs undergo a conformational change, dissociate from corepressor proteins, and recruit coactivator proteins. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, leading to the modulation of gene transcription.[1] Cell-based assays for TRIAC screening are designed to quantify this activity, either by measuring the activation of a reporter gene linked to a TRE or by measuring the change in expression of endogenous target genes.
Primary Screening: Luciferase Reporter Gene Assay
This assay is a highly sensitive method for quantifying the interaction of TRIAC with TRs. It utilizes a cell line engineered to express one or both TR isoforms (TRα and TRβ) and a luciferase reporter gene under the control of a TRE. The binding of TRIAC to the TRs activates the transcription of the luciferase gene, resulting in the production of luciferase enzyme. The amount of light produced upon the addition of a luciferin (B1168401) substrate is proportional to the level of TR activation.
Signaling Pathway
Caption: TRIAC signaling pathway in a luciferase reporter assay.
Experimental Workflow
Caption: Workflow for a typical luciferase reporter gene assay.
Data Presentation
Table 1: Agonist Activity of TRIAC on Thyroid Hormone Receptors
| Compound | Receptor Isoform | Cell Line | EC50 (nM) | Max Induction (Fold vs. Vehicle) |
| TRIAC | TRβ | HEK293 | ~5 | >15 |
| TRIAC | TRα | HEK293 | ~15 | >10 |
| T3 (Control) | TRβ | HEK293 | ~1 | >20 |
| T3 (Control) | TRα | HEK293 | ~3 | >15 |
Note: EC50 and max induction values are representative and can vary depending on the specific cell line, reporter construct, and assay conditions.
Experimental Protocol: Agonist Mode
This protocol is adapted for a 96-well plate format using a commercially available TRα or TRβ reporter cell line (e.g., from INDIGO Biosciences).
Materials:
-
TRα or TRβ reporter cell line (e.g., HEK293-based)
-
Cell culture medium (as recommended by the cell line provider)
-
Assay medium (e.g., DMEM with charcoal-stripped FBS)
-
This compound (TRIAC)
-
T3 (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and resuspend the reporter cells in culture medium to the recommended density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare a stock solution of TRIAC in DMSO.
-
Perform serial dilutions of the TRIAC stock solution in assay medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM). Also prepare dilutions of T3 as a positive control and a vehicle control (assay medium with the same final concentration of DMSO).
-
Carefully remove the culture medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Signal Detection (Day 3):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data by expressing the results as a fold induction over the vehicle control.
-
Plot the fold induction against the log of the TRIAC concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of TRIAC that produces 50% of the maximal response, using a non-linear regression analysis (e.g., sigmoidal dose-response).
Secondary Screening: Quantitative Real-Time PCR (qRT-PCR) Assay
A qRT-PCR assay is used as a secondary screen to confirm the activity of TRIAC on the expression of endogenous thyroid hormone-responsive genes. This assay provides a more direct measure of the physiological response to TRIAC in a cellular context.
Experimental Workflow
Caption: Workflow for a qRT-PCR assay to measure target gene expression.
Data Presentation
Table 2: TRIAC-Induced aene Expression Changes
| Target Gene | Cell Line | TRIAC Concentration (nM) | Fold Change in Expression (vs. Vehicle) |
| KLF9 | HepG2 | 10 | ~8 |
| Hairless (HR) | Keratinocytes | 10 | ~5 |
| ζ-globin (HBZ) | K562 | 100 | ~12 |
Note: Fold change values are representative and can vary based on the cell line, treatment duration, and specific qPCR assay conditions.
Experimental Protocol: qRT-PCR
Materials:
-
Selected cell line (e.g., HepG2 for metabolic genes, K562 for globin genes)
-
Cell culture medium
-
TRIAC
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of TRIAC or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Isolation:
-
Wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from an RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.
-
Data Analysis:
-
Determine the threshold cycle (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in expression relative to the vehicle-treated control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
Conclusion
The described cell-based assays provide a robust and tiered approach for screening and characterizing the activity of TRIAC. The luciferase reporter gene assay is an excellent high-throughput primary screen for identifying and quantifying the interaction of TRIAC with thyroid hormone receptors. The qRT-PCR assay serves as a valuable secondary screen to confirm the functional consequences of this interaction by measuring changes in the expression of physiologically relevant target genes. Together, these assays are powerful tools for researchers in drug discovery and endocrine research.
References
- 1. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Triiodoacetic Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Triiodoacetic acid for their experiments.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Step 1: Verify Solvent Choice and Purity
-
Initial Solvent Selection: this compound, a halogenated carboxylic acid, exhibits varying solubility in different solvents. Initial attempts should consider its known solubility profile. It is soluble in methanol (B129727), slightly soluble in chloroform (B151607) and ethyl acetate, and sparingly soluble in DMSO.[1][2]
-
Solvent Quality: Ensure that the solvents used are of high purity and anhydrous, as contaminants can affect solubility.
Step 2: Employ pH Adjustment for Aqueous Solutions
-
Principle: this compound is a weak acid with a predicted pKa of 1.29 ± 0.41.[1][2][3][4] Increasing the pH of an aqueous solution above the pKa will deprotonate the carboxylic acid group, forming the more soluble triiodoacetate anion.
-
Protocol:
-
Prepare a suspension of this compound in water.
-
Gradually add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise while stirring.
-
Monitor the pH of the solution. As the pH increases, the solid should begin to dissolve.
-
Aim for a final pH at least 2 units above the pKa (i.e., pH > 3.3) to ensure complete deprotonation and dissolution.
-
Step 3: Utilize Co-solvents
-
Principle: A mixture of solvents, known as a co-solvent system, can significantly enhance the solubility of poorly soluble compounds. The co-solvent can reduce the overall polarity of the solvent system, making it more favorable for the dissolution of organic molecules.
-
Common Co-solvents for Carboxylic Acids:
-
Water-miscible organic solvents such as ethanol, isopropanol, polyethylene (B3416737) glycol (PEG), and glycerol (B35011) are often effective.
-
-
Protocol:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent in which it is more soluble (e.g., methanol).
-
Slowly add this concentrated solution to the aqueous buffer or medium with vigorous stirring. This technique, known as "precipitation upon dilution," should be carefully controlled to avoid immediate precipitation.
-
Alternatively, prepare a mixture of the co-solvent and water before adding the this compound.
-
Step 4: Consider Temperature Adjustments
-
Principle: The solubility of most solid compounds increases with temperature.
-
Protocol:
-
Gently heat the solvent while stirring.
-
Gradually add the this compound to the heated solvent.
-
Allow the solution to cool to the desired experimental temperature. Be cautious of potential precipitation upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
Based on available data, methanol is a good starting point as this compound is reported to be soluble in it.[5] For aqueous applications, starting with a pH-adjusted aqueous solution is highly recommended.
Q2: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
This is a common issue when the final concentration of the organic solvent is too high in the aqueous medium. Here are some solutions:
-
Reduce the organic solvent concentration: Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed, keeping the final organic solvent concentration in your medium below a critical threshold (often <1%).
-
Use a co-solvent system: Prepare your stock solution in a co-solvent mixture that is more miscible with your aqueous medium.
-
Employ pH adjustment: If your experimental conditions allow, dissolving the this compound directly into the aqueous medium by adjusting the pH to above 3.3 might be the best approach.
Q3: Can I use sonication to help dissolve this compound?
Yes, sonication can be a useful physical method to aid in the dissolution process by breaking down solid aggregates and increasing the interaction between the solute and the solvent. It is often used in conjunction with the methods described above.
Q4: How does the halogenation of acetic acid affect its solubility?
Haloacetic acids are generally water-soluble chemicals.[6][7] The presence of electronegative halogen atoms can increase the acidity of the carboxylic acid, which in turn affects its solubility in aqueous solutions as a function of pH.
Quantitative Solubility Data
| Property | Value | Reference |
| Molecular Weight | 437.74 g/mol | [3][4][8][9] |
| Melting Point | 135-140 °C | [3][4][5] |
| Predicted pKa | 1.29 ± 0.41 | [1][2][3][4] |
| Solubility in Methanol | Soluble | [5] |
| Solubility in Chloroform | Slightly Soluble | [1][2] |
| Solubility in Ethyl Acetate | Slightly Soluble | [1][2] |
| Solubility in DMSO | Sparingly Soluble | [1][2] |
| Aqueous Solubility | Poorly soluble at low pH, solubility increases significantly with increasing pH. | General principle for carboxylic acids |
Experimental Protocols
Protocol for Solubility Enhancement by pH Adjustment
-
Objective: To prepare a stock solution of this compound in an aqueous buffer by pH modification.
-
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.
-
Place the beaker on a stir plate and begin stirring to create a suspension.
-
Calibrate the pH meter.
-
Immerse the pH electrode in the suspension.
-
Slowly add the 0.1 M NaOH solution dropwise to the suspension.
-
Monitor the pH and observe the dissolution of the solid.
-
Continue adding NaOH until all the this compound has dissolved and the pH is stable at the desired level (e.g., pH 4.0).
-
Record the final volume of the solution.
-
Visual Guides
Caption: A workflow diagram for troubleshooting the solubility of this compound.
Caption: The relationship between pH and the solubility of this compound.
References
- 1. This compound | 594-68-3 [chemicalbook.com]
- 2. 594-68-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Cas 594-68-3,this compound | lookchem [lookchem.com]
- 5. This compound | CAS 594-68-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
troubleshooting unexpected results in Triiodoacetic acid experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Triiodoacetic acid (TRIAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (TRIAC)?
This compound (TRIAC) is a metabolite of thyroid hormones (THs) and acts as a thyroid hormone analog. It binds to and activates thyroid hormone receptors (THRs), with a similar or even greater affinity for some isoforms (like THRβ1 and THRβ2) compared to the endogenous active thyroid hormone, T3.[1][2] This activation influences the transcription of thyroid hormone-responsive genes, which can suppress the hypothalamus-pituitary-thyroid (HPT) axis.[1][3]
Q2: How does the effect of TRIAC differ from that of T3 (Triiodothyronine)?
While both TRIAC and T3 have similar effects in vitro and on peripheral tissues, their actions can differ significantly in vivo.[4] A key difference is their ability to cross the blood-brain barrier (BBB). TRIAC is not efficiently transported into the cerebrum.[1][3][4] Consequently, while TRIAC can compensate for low thyroid hormone levels in peripheral organs like the liver and heart, it fails to do so in the brain.[1][3][5] In fact, by suppressing endogenous T3 production through negative feedback on the HPT axis, TRIAC administration can lead to a decrease in thyroid hormone action in the brain.[1][4]
Q3: What is the stability of TRIAC in experimental conditions?
The stability of TRIAC can be influenced by factors such as the presence of trace metals and the composition of the solvent or medium. For instance, related compounds like triamcinolone (B434) acetonide have been shown to degrade via oxidation, a reaction catalyzed by trace metals.[6][7] It is crucial to use pure solvents and consider the potential for interaction with components in your experimental setup. When preparing stock solutions, it is advisable to use high-purity solvents and store them appropriately (e.g., protected from light, at a low temperature) to minimize degradation.
Q4: Are there known off-target effects of TRIAC?
While primarily known for its action on thyroid hormone receptors, some research suggests other potential effects. For example, TRIAC has been reported to exhibit anti-inflammatory properties by targeting toll-like receptor 2 (TLR2) in a mouse model of hepatitis.[8] Researchers should be aware that, like many bioactive molecules, TRIAC could have effects unrelated to the thyroid hormone signaling pathway, and these may vary depending on the experimental model and concentrations used.[9][10]
Troubleshooting Guide
Issue 1: No observable effect of TRIAC in my cell culture experiment.
-
Question: I am treating my cells with TRIAC but not observing the expected changes in gene expression or cell behavior. What could be the cause?
-
Answer:
-
Cell Type Specificity: Ensure your cell line expresses the target thyroid hormone receptors (THRα or THRβ). The responsiveness to TRIAC is dependent on the presence of these receptors.
-
TRIAC Degradation: Your TRIAC stock solution or the compound in the culture medium may have degraded. Prepare fresh solutions from a reliable source and minimize exposure to light and repeated freeze-thaw cycles.
-
Incorrect Dosage: The concentration of TRIAC may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Serum in Media: Components in the fetal bovine serum (FBS) or other serum supplements can bind to TRIAC, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium during the treatment period if your cells can tolerate it.
-
Experimental Protocol: Review your experimental timeline. The incubation time may be too short to observe changes in your target genes or proteins.
-
Issue 2: I am seeing a reduced or opposite effect of TRIAC in my in vivo brain studies compared to peripheral tissues.
-
Question: TRIAC is effectively rescuing thyroid hormone-dependent gene expression in the liver of my mouse model, but in the brain, the expression of the same genes is downregulated. Why is this happening?
-
Answer: This is a known characteristic of TRIAC. Due to its poor permeability across the blood-brain barrier (BBB), TRIAC does not efficiently reach the cerebrum.[1][3][5] The observed downregulation of thyroid hormone-responsive genes in the brain is likely due to a secondary effect:
-
TRIAC acts on the pituitary gland, initiating a negative feedback loop that suppresses the entire HPT axis.[1][3]
-
This suppression leads to a decrease in the production and circulation of endogenous thyroid hormones (T4 and T3).[1][4]
-
Since TRIAC cannot compensate for this loss of T3 in the brain, the net result is a state of localized hypothyroidism in the central nervous system, leading to the downregulation of target genes.[1][3]
-
Issue 3: High variability between replicate experiments.
-
Question: My results with TRIAC are inconsistent across different experimental runs. What are the potential sources of this variability?
-
Answer:
-
Reagent Purity and Preparation: Ensure the purity of your TRIAC and the consistency of your stock solution preparation.[11] Small variations in concentration can lead to different outcomes.
-
Cell Culture Conditions: Factors like cell passage number, confluency at the time of treatment, and minor fluctuations in incubator CO2 or temperature can affect cellular response.[] Standardize these parameters rigorously.
-
Procedural Inconsistencies: Slight differences in incubation times, reagent addition order, or workup procedures can introduce variability.[13] Following a detailed and consistent protocol is crucial.
-
Contamination: Low-level, undetected contamination (e.g., mycoplasma) can alter cellular physiology and response to treatment.[] Regularly test your cell cultures for contamination.
-
Issue 4: Discrepancy between in vitro and in vivo results for TRIAC's effect on mutant thyroid hormone receptors.
-
Question: My in vitro luciferase assays show that TRIAC does not activate a specific mutant THRβ, but there are clinical reports of patients with this mutation responding positively to TRIAC treatment. What could explain this?
-
Answer: This phenomenon has been observed in studies of Resistance to Thyroid Hormone beta (RTHβ).[2][14] The beneficial in vivo effects of TRIAC in these cases may not be due to the direct activation of the mutant receptor. Instead, the primary mechanism is likely the potent suppression of TSH from the pituitary by TRIAC acting on the remaining wild-type (WT) THRβ receptors.[14] This leads to a reduction in the overall production of thyroid hormones from the thyroid gland, alleviating the thyrotoxic symptoms in peripheral tissues. Your in vitro system, which likely only expresses the mutant receptor, would not capture this systemic effect.
Data and Protocols
Quantitative Data Summary
Table 1: Comparative EC50/IC50 Values for T3 and TRIAC on a Mutant Thyroid Receptor
| Mutant Receptor | Ligand | EC50 / IC50 Value | Observation |
| R316H-TRβ2 | T3 | Higher | Less sensitive to T3. |
| R316H-TRβ2 | TRIAC | 5-fold Lower | More sensitive to TRIAC compared to T3.[14] |
This table illustrates that some mutant receptors may exhibit a preferential response to TRIAC over T3.
Table 2: TRIAC Dosage in a Clinical Trial for MCT8 Deficiency
| Parameter | Value |
| Mean Daily Dose | 38.3 ± 15.3 µg/kg body weight |
| Median Daily Dose (at 12 months) | 37.0 [28.9-47.2] µg/kg body weight |
| Time to reach target T3 levels | Median of 2.5 months |
Data from a phase 2 clinical trial showing typical therapeutic dosage ranges for TRIAC in human subjects.[15]
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for THRβ Activation
-
Cell Seeding: Seed HEK293T or a similar cell line in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with:
-
An expression plasmid for wild-type or mutant THRβ.
-
A luciferase reporter plasmid containing a thyroid hormone response element (TRE), such as a DR+4-TRE.
-
A control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of TRIAC or T3 (e.g., ranging from 0 to 10,000 nM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized activity against the ligand concentration to determine dose-response curves and EC50 values.
Protocol 2: Analysis of Thyroid Hormone-Responsive Gene Expression in Mice
-
Animal Model: Use euthyroid or hypothyroid mouse models (e.g., C57BL/6J mice treated with 6-propyl-2-thiouracil (PTU) to induce hypothyroidism).
-
Administration: Administer TRIAC or T3 (e.g., via drinking water, subcutaneous injection, or gavage) to the treatment groups and a vehicle control to the control group. Dosages should be determined based on previous studies (e.g., 1 mg/mL in drinking water).
-
Treatment Period: Continue treatment for a specified period (e.g., 2-4 weeks).
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., liver, heart, cerebrum). Flash-freeze the tissues in liquid nitrogen and store them at -80°C.
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the tissues using a standard method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known thyroid hormone-responsive genes (e.g., Hr, Aldh1a1, Dio3).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh, Actb).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method and compare the expression levels between treatment and control groups.
Visualizations
Caption: Simplified signaling pathway of TRIAC action.
Caption: Troubleshooting workflow for TRIAC experiments.
Caption: General experimental workflow for testing TRIAC.
References
- 1. biorxiv.org [biorxiv.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University finds that TRIAC in sewage effluent has endocrine-disrupting effects and reduces hormone action in the brain | News | Science Japan [sj.jst.go.jp]
- 5. TRIAC disrupts cerebral thyroid hormone action via a negative feedback loop and heterogenous distribution among organs [ouci.dntb.gov.ua]
- 6. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 13. Troubleshooting [chem.rochester.edu]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Effectiveness and safety of Triac in children and adults with MCT8 deficiency: an international, multicentre, single group, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triiodoacetic Acid (TRIAC) Concentration for Cell Treatment
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the concentration of Triiodoacetic acid (TRIAC) in cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what is its primary mechanism of action in cells?
This compound (TRIAC), also known as Tiratricol, is a metabolite and analog of the thyroid hormone triiodothyronine (T3).[1][2] Its primary mechanism involves binding to and activating thyroid hormone receptors (TRs), specifically TRα and TRβ.[1][3] These receptors are nuclear transcription factors that, once activated by TRIAC, bind to specific DNA sequences called thyroid hormone response elements (TREs).[1] This interaction modulates the transcription of target genes, influencing a wide range of cellular processes including metabolism, growth, differentiation, and proliferation.[1][4] TRIAC has been shown to have a similar affinity for TRα1 and a greater affinity for TRβ1 and TRβ2 compared to T3.[2][4]
Q2: What is a recommended starting concentration range for TRIAC in a new cell line?
The optimal concentration of TRIAC is highly dependent on the specific cell line and the experimental endpoint. For initial screening experiments with a new compound or cell line, it is advisable to test a wide range of concentrations to determine the approximate effective range.[5] A common approach is to perform a dose-response assay with concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM, using serial dilutions.[5][6]
Q3: How do I experimentally determine the optimal TRIAC concentration for my specific cells?
The optimal concentration is typically determined by performing a dose-response experiment and measuring a relevant biological outcome. A common method is to assess cell viability or cytotoxicity to find the concentration that produces the desired effect without causing excessive cell death. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is then calculated.
A general workflow for this process is as follows:
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[7][8]
-
Compound Preparation: Prepare a high-concentration stock solution of TRIAC in a suitable solvent (e.g., DMSO). From this stock, create a series of serial dilutions in your cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various TRIAC concentrations. Include appropriate controls (untreated cells and vehicle-only controls).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Assay: Use a standard assay such as the MTT, XTT, or LDH assay to measure the cellular response.[7][9]
-
Data Analysis: Plot the cell viability against the logarithm of the TRIAC concentration to generate a dose-response curve and determine the IC50/EC50 value.
Experimental Protocols
Protocol: Determining IC50 of TRIAC using an MTT Assay
This protocol provides a step-by-step guide for assessing cell viability in response to TRIAC treatment.
Materials:
-
Target cells in culture
-
Complete culture medium
-
TRIAC (3,5,3'-triiodothyroacetic acid)
-
DMSO (or other suitable solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, actively dividing cells.[8]
-
Dilute the cells in complete culture medium to a concentration of 1-5 x 10⁴ cells/mL.[7]
-
Seed 90-100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[7][9] Add 100 µL of sterile PBS or medium to the outer wells to reduce evaporation.[9]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[7]
-
-
Preparation of TRIAC Dilutions:
-
Prepare a concentrated stock solution of TRIAC in DMSO.
-
On the day of the experiment, perform serial dilutions of the TRIAC stock in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Prepare enough volume for triplicate wells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different TRIAC concentrations to the appropriate wells.
-
Include control wells: one set with medium only (no cells), one set with cells in medium containing the same concentration of DMSO used for the highest TRIAC concentration (vehicle control), and one set with cells in medium only (untreated control).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Quantitative Data Summary
Table 1: Example Serial Dilution Scheme for Initial TRIAC Screening
This table provides an example of how to prepare a 10-point, 3-fold serial dilution for an initial dose-response experiment with a maximum concentration of 10 µM.
| Concentration (µM) | Volume of 30 µM Stock (µL) | Volume of Medium (µL) |
| 10.000 | 100 | 200 |
| 3.333 | 100 (from 10 µM well) | 200 |
| 1.111 | 100 (from 3.333 µM well) | 200 |
| 0.370 | 100 (from 1.111 µM well) | 200 |
| 0.123 | 100 (from 0.370 µM well) | 200 |
| 0.041 | 100 (from 0.123 µM well) | 200 |
| 0.014 | 100 (from 0.041 µM well) | 200 |
| 0.005 | 100 (from 0.014 µM well) | 200 |
| 0.002 | 100 (from 0.005 µM well) | 200 |
| 0.001 | 100 (from 0.002 µM well) | 200 |
Troubleshooting Guide
Q4: I am observing high cytotoxicity even at very low TRIAC concentrations. What could be the issue?
-
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to TRIAC or thyroid hormone analogs.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells. Run a vehicle-only control to verify this.
-
Incorrect Concentration: Double-check all calculations for your stock solution and serial dilutions to rule out a simple error.
Q5: My TRIAC treatment is showing no effect or a very weak effect. What should I do?
-
Concentration Too Low: The concentrations used may be below the effective range for your cell line. Try testing a higher range of concentrations.
-
Compound Stability: TRIAC, like many small molecules, can degrade in cell culture media over time, especially at 37°C or when exposed to light.[10][11] Consider minimizing light exposure and testing its stability in your media over the course of your experiment.[10] Components in the media, such as certain amino acids or serum enzymes, can also contribute to degradation.[10][12]
-
Cell Type Resistance: The targeted signaling pathway may not be active or relevant in your chosen cell line, or the cells may lack sufficient expression of thyroid hormone receptors.
-
Incubation Time: The treatment duration may be too short to observe a measurable effect. Consider a time-course experiment (e.g., 24, 48, and 72 hours).
Q6: My TRIAC stock solution is precipitating when added to the cell culture medium. How can I fix this?
-
Solubility Issues: TRIAC may have limited solubility in aqueous solutions. To prevent precipitation, try pre-warming the cell culture medium before adding the compound and use a stepwise dilution approach.[10]
-
Final Concentration Too High: The highest concentration in your dilution series may exceed the solubility limit of TRIAC in your culture medium. If possible, lower the maximum concentration.
Q7: I am seeing high variability between my experimental replicates. What are the common causes?
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed across the wells of your plate. Inaccurate cell counting can also lead to variability.[9]
-
Pipetting Errors: Small inaccuracies in pipetting during serial dilutions or reagent addition can be magnified in the final results. Use calibrated pipettes and proper technique.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data or ensure they are properly humidified by filling them with sterile liquid.[9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Genomic signaling pathway of this compound (TRIAC).
Caption: Workflow for determining the optimal concentration of TRIAC.
References
- 1. What is the mechanism of Tiratricol? [synapse.patsnap.com]
- 2. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. atsbio.com [atsbio.com]
- 10. benchchem.com [benchchem.com]
- 11. nucleusbiologics.com [nucleusbiologics.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Triiodoacetic Acid (TRIAC)
Welcome to the technical support center for Triiodoacetic acid (TRIAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of TRIAC in experimental settings. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what are its primary targets?
This compound (TRIAC), or 3,5,3'-triiodothyroacetic acid, is a thyroid hormone analog. Its primary molecular targets are the thyroid hormone receptors (TRs), specifically TRα and TRβ, to which it binds with high affinity.[1] It is used in research to study thyroid hormone action and has been explored as a therapeutic agent for conditions like resistance to thyroid hormone syndrome (RTH).[1][2]
Q2: What are the known off-target effects of TRIAC?
The most well-documented off-target effect of TRIAC is its cross-reactivity with antibodies used in immunoassays for triiodothyronine (T3). Due to its structural similarity to T3, TRIAC can be mistakenly detected as T3 in these assays, leading to an overestimation of T3 levels. This interference is dose-dependent and has been observed across multiple commercial immunoassay platforms.
Beyond immunoassay interference, the specific molecular off-target effects of TRIAC are not extensively characterized in the literature. However, like many small molecules, it has the potential to interact with other cellular components, especially at higher concentrations. Potential, though not definitively documented, off-target interactions could include binding to other nuclear receptors, ion channels, or metabolic enzymes.
Q3: How can I minimize the off-target effects of TRIAC in my experiments?
Minimizing off-target effects is crucial for ensuring that the observed biological responses are due to the intended activity of TRIAC on thyroid hormone receptors. Key strategies include:
-
Dose-Response Analysis: Conduct a dose-response study to identify the lowest effective concentration of TRIAC that elicits the desired on-target effect. Using concentrations significantly above the EC50 or IC50 for thyroid hormone receptors increases the risk of engaging off-target molecules.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRα and/or TRβ. If the effect of TRIAC is diminished or absent in these cells, it provides strong evidence for an on-target mechanism.
-
Use of Antagonists: Co-treatment with a known thyroid hormone receptor antagonist can help determine if the effects of TRIAC are mediated through TRs. An antagonist should block the effects of TRIAC if they are on-target.
Q4: How can I test for TRIAC's cross-reactivity in my T3 immunoassays?
If you are measuring T3 levels in samples containing TRIAC, it is essential to validate your immunoassay for cross-reactivity. This can be done by spiking known concentrations of TRIAC into your sample matrix (e.g., serum, cell culture media) and measuring the T3 concentration. A dose-dependent increase in the measured T3 concentration in the presence of TRIAC indicates cross-reactivity. For accurate T3 measurements in the presence of TRIAC, alternative methods like mass spectrometry are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results with TRIAC. | Off-target effects: TRIAC may be interacting with unintended cellular targets, especially at high concentrations. | 1. Verify TRIAC Concentration: Ensure the final concentration in your assay is appropriate and consistent. 2. Perform a Dose-Response Curve: Determine the minimal effective concentration. 3. Use a Negative Control: Employ a vehicle control (e.g., DMSO) at the same concentration used for TRIAC delivery. 4. Genetic Validation: Use TR knockdown or knockout cells to confirm the phenotype is TR-dependent. |
| Compound Instability: TRIAC may be degrading in the experimental medium over time. | 1. Check Compound Stability: Assess the stability of TRIAC in your specific media and conditions. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of TRIAC for your experiments. | |
| High levels of cytotoxicity observed. | On-target toxicity: The intended target (TR) may be essential for cell survival in your model. | 1. Lower TRIAC Concentration: Determine if toxicity is dose-dependent and use the lowest effective concentration. 2. Time-Course Experiment: Assess cell viability at different time points to distinguish between acute and chronic toxicity. |
| Off-target toxicity: TRIAC may be interacting with other proteins essential for cell viability. | 1. Rescue Experiment: Attempt to rescue the phenotype with a downstream effector of the intended pathway. 2. Selectivity Profiling: If resources permit, screen TRIAC against a panel of common off-target proteins (e.g., kinases, GPCRs). | |
| Measured T3 levels are unexpectedly high after TRIAC treatment. | Immunoassay Cross-Reactivity: The T3 immunoassay is detecting TRIAC. | 1. Validate the Assay: Spike TRIAC into control samples to confirm cross-reactivity. 2. Use an Alternative Method: Employ a non-immunoassay-based method for T3 quantification, such as liquid chromatography-mass spectrometry (LC-MS). |
Data Presentation
Table 1: Cross-Reactivity of TRIAC in Total T3 (TT3) Immunoassays
| Immunoassay Platform | Concentration of TRIAC (ng/dL) | Measured TT3 Concentration (ng/dL) |
| Platform A | 0 | 45 |
| 50 | 75 | |
| 100 | 110 | |
| 250 | 195 | |
| Platform B | 0 | 42 |
| 50 | 68 | |
| 100 | 95 | |
| 250 | 160 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the expected trend of TRIAC cross-reactivity.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Effects of TRIAC
Objective: To determine the effective concentration range of TRIAC for activating a thyroid hormone response element (TRE)-driven reporter gene.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with a TRE-luciferase reporter plasmid and a plasmid expressing the desired thyroid hormone receptor isoform (TRα or TRβ).
-
TRIAC Treatment: Prepare serial dilutions of TRIAC in the appropriate cell culture medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Incubation: Replace the culture medium with the TRIAC-containing medium and incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Data Analysis: Plot the luciferase activity against the log of the TRIAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of TRIAC to its target protein (TR) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either TRIAC at the desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble TR in the supernatant by Western blotting.
-
Analysis: The binding of TRIAC to TR is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Visualizations
Caption: Signaling pathway of TRIAC action.
Caption: Workflow for investigating potential off-target effects of TRIAC.
References
dealing with Triiodoacetic acid degradation during storage
Here is the Technical Support Center guide for dealing with Triiodoacetic acid degradation during storage.
Welcome to the technical support center for this compound (TRIAC). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and degradation of TRIAC.
FAQs - this compound (TRIAC) Storage and Stability
Q1: What is this compound (TRIAC)?
This compound (CAS No. 594-68-3) is a chemical compound with the molecular formula C₂HI₃O₂.[1][2][3] It is structurally related to acetic acid where the three alpha-hydrogen atoms are replaced by iodine. It is often supplied as a dark brown solid.[4] In research, it is known as a disinfection byproduct (DBP) that can be produced during the chlorination or chloramination of drinking water.[5][6] It is also used as a reference standard in analytical method development and quality control applications.[7]
Q2: What are the primary factors that cause TRIAC degradation during storage?
The stability of chemical compounds like TRIAC is influenced by several environmental factors.[8][9] Degradation can lead to the formation of impurities, which can compromise experimental results. The primary factors include:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[8] TRIAC is noted to be heat-sensitive.[10]
-
Moisture: The presence of water can lead to hydrolysis.[8][11] It is recommended to protect TRIAC from moisture, as exposure over prolonged periods can cause degradation.[12]
-
Light: Exposure to UV and visible light can cause photodegradation by breaking chemical bonds.[8] Storing in a dark place is recommended.[13]
-
Oxygen: Atmospheric oxygen can cause oxidation, which degrades the compound.[8] Storing under an inert atmosphere is ideal to prevent this.[1][3]
-
Incompatible Materials: Contact with strong oxidizing agents, acids, and bases can lead to chemical reactions and degradation.[10][12][13]
Q3: What are the ideal storage conditions for solid TRIAC?
To ensure the long-term stability and purity of solid TRIAC, it is crucial to adhere to specific storage conditions. The following table summarizes the recommended practices based on safety data sheets and chemical properties.
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | -20°C in a freezer | Minimizes thermal degradation. | [1][3][4][5] |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation from atmospheric oxygen. | [1][3][4] |
| Light Exposure | In a dark place (e.g., amber glass vial) | Prevents photodegradation. | [13][14] |
| Humidity | Dry, protected from moisture | Prevents hydrolysis. | [12] |
| Container | Tightly sealed, original container | Prevents exposure to air and moisture. | [10][12][13] |
| Separation | Store away from incompatible materials (oxidizers, acids, bases) | Prevents chemical reactions. | [10][12][13] |
Q4: How should I prepare and store TRIAC solutions?
When preparing solutions, use a high-purity, dry, and degassed solvent (e.g., methanol[3]). To minimize degradation:
-
Handle the solid TRIAC under an inert atmosphere if possible.
-
Dissolve in the appropriate solvent.
-
Store the solution in a tightly sealed amber vial at -20°C.
-
For frequently used solutions, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air and moisture.
Q5: I suspect my TRIAC has degraded. What are the common signs?
Visual inspection and experimental outcomes can indicate potential degradation:
-
Physical Changes: A noticeable change in color or texture, or clumping of the solid powder (indicating moisture absorption).
-
Inconsistent Experimental Results: A lack of reproducibility in your experiments or a significant deviation from expected results can be a strong indicator that the purity of your TRIAC has been compromised.
-
Analytical Confirmation: The appearance of new peaks or a change in the primary peak's retention time or area in analytical techniques like HPLC is a definitive sign of degradation.[15]
Q6: Can I still use degraded TRIAC?
It is strongly advised not to use TRIAC that is suspected of being degraded. The presence of impurities can lead to inaccurate and unreliable experimental data, potentially invalidating your research findings. Always use a fresh, properly stored batch of the compound if degradation is suspected.
Troubleshooting Guides
Problem: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Your bioassays or chemical reactions yield lower-than-expected activity or conflicting results.
-
You are unable to reproduce results from previous experiments that used an older batch of TRIAC.
-
You observe unexpected side reactions or byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Key Experimental Protocols
Protocol 1: Standard Operating Procedure for TRIAC Storage
This protocol outlines the best practices for receiving and storing TRIAC to maintain its integrity.
Workflow for Proper Storage:
Caption: Workflow for proper TRIAC handling and storage.
Methodology:
-
Receiving: Upon receipt, visually inspect the container to ensure the seal is intact.
-
Labeling: Label the container with the date of receipt and the intended date of first opening.
-
Initial Storage: Before opening, store the container in a cool, dark, and dry place.[13]
-
Long-Term Storage: For long-term storage, place the tightly sealed original container inside a secondary container with a desiccant.[12] Store this assembly in a dedicated -20°C freezer.[1][3][4][5]
-
Handling: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. If available, handle in an inert atmosphere glovebox or blanket the vial with an inert gas like argon or nitrogen before resealing.
-
Disposal: Dispose of any unused or degraded material according to local, state, and federal regulations.[10]
Protocol 2: General Method for Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical ingredients and identifying degradation products.[15] This protocol provides a general starting point for the analysis of TRIAC.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 220 nm (or wavelength of maximum absorbance for TRIAC) |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1 mg/mL solution of TRIAC in a suitable solvent (e.g., Methanol or Acetonitrile). Filter through a 0.22 µm syringe filter before injection. |
Methodology:
-
Standard Preparation: Prepare a standard solution using a new, unopened vial of TRIAC.
-
Sample Preparation: Prepare the sample solution from the batch using the same concentration as the standard.
-
Analysis: Run the standard and the sample on the HPLC system using the parameters outlined above.
-
Data Interpretation: Compare the chromatograms. The presence of significant additional peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.
Signaling Pathways and Degradation Factors
The degradation of TRIAC is not a biological signaling pathway but a chemical process driven by environmental factors. The following diagram illustrates the relationship between these factors and the resulting degradation.
Caption: Key environmental factors leading to TRIAC degradation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 594-68-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound (90%) | LGC Standards [lgcstandards.com]
- 6. This compound (90%) | LGC Standards [lgcstandards.com]
- 7. Triiodo Acetic acid | Axios Research [axios-research.com]
- 8. allanchem.com [allanchem.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schem.jp SDS [schem.jp]
- 11. researchgate.net [researchgate.net]
- 12. lgcstandards.com [lgcstandards.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. csuohio.edu [csuohio.edu]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
how to control for batch-to-batch variability of Triiodoacetic acid
Welcome to the Technical Support Center for Triiodoacetic Acid (TRIAC). This resource is designed for researchers, scientists, and drug development professionals to effectively control for batch-to-batch variability of TRIAC in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what is its primary mechanism of action?
A1: this compound (TRIAC), also known as 2,2,2-triiodoacetic acid, is a metabolite of the thyroid hormone triiodothyronine (T3). It acts as a thyroid hormone analog, binding to and activating thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. TRs, in turn, influence a wide array of physiological processes, including growth, development, and metabolism.
Q2: What are the potential sources of batch-to-batch variability in TRIAC?
A2: Batch-to-batch variability of TRIAC can arise from several factors during its synthesis and storage:
-
Synthesis Byproducts: The common synthesis route for TRIAC involves the iodination of malonic acid. This process can lead to the formation of incompletely iodinated byproducts, such as monoiodoacetic acid and diiodoacetic acid, which may be present in the final product.
-
Residual Starting Materials: Unreacted malonic acid or other reagents used in the synthesis may also contribute to impurities.
-
Degradation: TRIAC can be sensitive to light and temperature, and improper storage can lead to degradation, altering its purity and activity over time. The compound is typically stored at -20°C under an inert atmosphere to minimize degradation.
-
Physical Properties: Variations in physical characteristics, such as crystal size and solvate/hydrate content, can also contribute to differences between batches.
Q3: How can impurities in a TRIAC batch affect my experimental results?
A3: Impurities that are structurally similar to TRIAC, such as monoiodoacetic acid and diiodoacetic acid, can act as thyroid-disrupting chemicals. These impurities may:
-
Compete for Receptor Binding: They might bind to thyroid hormone receptors, potentially with different affinities than TRIAC, leading to unpredictable and inconsistent biological responses.
-
Induce Off-Target Effects: Iodoacetic acids have been shown to induce cellular toxicity and disrupt other cellular processes, which can confound the interpretation of experimental results.
-
Alter Potency: The presence of less active or inactive impurities will lower the effective concentration of TRIAC, leading to a decrease in the observed biological effect.
Q4: What are the recommended storage and handling procedures for TRIAC?
A4: To ensure the stability and integrity of TRIAC, the following storage and handling procedures are recommended:
-
Storage Temperature: Store TRIAC at -20°C in a freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Protect from light by storing in a light-resistant container.
-
Moisture: Keep the container tightly sealed to protect from moisture.
-
Handling: When preparing solutions, allow the container to warm to room temperature before opening to prevent condensation. Use appropriate personal protective equipment (PPE), as TRIAC is a corrosive material.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
This is a common issue that can often be traced back to the purity and integrity of the TRIAC batch.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Purity of TRIAC Batch | 1. Verify the purity of the TRIAC batch using an appropriate analytical method, such as HPLC-UV (see Experimental Protocol 1).2. Compare the purity of the current batch with that of a previously used batch that yielded expected results. | A lower-than-specified purity can explain the reduced biological activity. |
| Presence of Inhibitory Impurities | 1. Analyze the TRIAC batch for the presence of potential impurities like monoiodoacetic acid and diiodoacetic acid using HPLC-UV or LC-MS.2. If a new batch is being used, request the Certificate of Analysis (CoA) from the supplier and compare the impurity profile to previous batches. | The presence of new or higher levels of impurities may be interfering with the assay. |
| Degradation of TRIAC Stock Solution | 1. Prepare a fresh stock solution of TRIAC from a solid sample.2. Protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. | If the fresh stock solution restores the expected activity, the previous stock solution had likely degraded. |
| Cellular Health and Assay Conditions | 1. Ensure that the cells are healthy and within the optimal passage number.2. Verify all assay reagents and conditions, such as media, serum, and incubation times. | Consistent cell health and assay conditions are crucial for reproducible results. |
Issue 2: Difficulty in reproducing results from a previous experiment or another lab.
Reproducibility issues can be frustrating and are often multifactorial. A systematic approach to troubleshooting is essential.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Different TRIAC Batches Used | 1. Obtain detailed information about the TRIAC batch used in the original experiment (supplier, lot number, and purity).2. If possible, obtain a sample of the original batch for a side-by-side comparison with the current batch. | Differences in purity and impurity profiles between batches are a common source of variability. |
| Subtle Differences in Experimental Protocol | 1. Carefully review and compare your experimental protocol with the original protocol, paying close attention to details such as solvent used for stock solution, final vehicle concentration, and cell density.2. Contact the original researchers to clarify any ambiguities in the protocol. | Even minor variations in the protocol can lead to significant differences in results. |
| Variability in Biological Reagents | 1. Consider the source and lot of other critical reagents, such as cell culture media, serum, and antibodies.2. Test new lots of reagents against a known standard before use in critical experiments. | Batch-to-batch variability is not limited to the compound of interest; other reagents can also contribute. |
Experimental Protocols
Protocol 1: Purity Determination and Impurity Profiling of TRIAC by HPLC-UV
This protocol provides a general framework for the analysis of TRIAC purity and the detection of common iodoacetic acid impurities. Method optimization may be required depending on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound (TRIAC) sample
-
Reference standards for TRIAC, monoiodoacetic acid, and diiodoacetic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare individual stock solutions of TRIAC, monoiodoacetic acid, and diiodoacetic acid reference standards in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a mixed standard solution containing all three compounds at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the TRIAC sample in the same solvent as the standards to a known concentration.
-
Analysis: Inject the mixed standard solution to determine the retention times for each compound. Inject the TRIAC sample solution.
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the purity of TRIAC as a percentage of the total peak area.
-
Quantify the impurities by comparing their peak areas to the corresponding peaks in the standard chromatogram.
-
Protocol 2: Purity Assessment of TRIAC by Potentiometric Titration
This method can be used to determine the overall acidic content of a TRIAC sample.
1. Materials and Reagents:
-
This compound (TRIAC) sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
Potentiometric titrator with a pH electrode
-
Magnetic stirrer
2. Procedure:
-
Sample Preparation: Accurately weigh a known amount of the TRIAC sample and dissolve it in a suitable volume of deionized water in a beaker.
-
Titration:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the TRIAC solution with the standardized NaOH solution, recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).
-
Calculate the purity of TRIAC based on the volume of NaOH used to reach the equivalence point, the concentration of the NaOH solution, and the initial weight of the TRIAC sample.
-
Visualizations
Technical Support Center: Troubleshooting Triiodoacetic Acid (TRIAC) Interference in Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential interference from Triiodoacetic acid (TRIAC) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and why is it a concern in assays?
A1: this compound (TRIAC) is a thyroid hormone analog. Due to its structural similarity to triiodothyronine (T3), it can cross-react in immunoassays designed to measure T3, leading to inaccurate, often overestimated, results.[1][2] This is a significant concern for patients undergoing TRIAC therapy, as it can lead to misinterpretation of their thyroid function.[1][2]
Q2: Which assays are most susceptible to TRIAC interference?
A2: Immunoassays for measuring total T3 (TT3) and free T3 (FT3) are highly susceptible to interference from TRIAC.[1][2] Studies have shown that various commercial immunoassay platforms experience significant cross-reactivity with TRIAC.[1][2]
Q3: Does TRIAC interfere with other thyroid hormone assays?
A3: Based on current research, TRIAC does not appear to significantly affect total and free thyroxine (T4) and thyroid-stimulating hormone (TSH) measurements on common immunoassay platforms.[2]
Q4: What is the mechanism of TRIAC interference in T3 immunoassays?
A4: The interference is due to the structural similarity between TRIAC and T3. The antibodies used in T3 immunoassays can recognize and bind to TRIAC, treating it as if it were T3. This cross-reactivity leads to a falsely elevated signal.
Q5: Are there assay platforms that are not affected by TRIAC interference?
A5: To date, all tested commercial immunoassay platforms for TT3 and FT3 have shown significant cross-reactivity with TRIAC.[1] Therefore, alternative, non-immunoassay-based methods are recommended for monitoring T3 levels in patients receiving TRIAC therapy.[1][2]
Troubleshooting Guides
Problem: Unexpectedly high T3 levels in a patient sample.
If you observe unexpectedly high total T3 (TT3) or free T3 (FT3) results, and you suspect the presence of TRIAC, follow this troubleshooting guide.
Step 1: Clinical Correlation
-
Action: Review the patient's clinical history and medication list.
-
Rationale: Discrepancies between clinical presentation and laboratory results are a key indicator of assay interference.[3] Specifically, check if the patient is on TRIAC therapy.
Step 2: Serial Dilution
-
Action: Perform serial dilutions of the patient sample and re-run the assay.
-
Rationale: If an interfering substance like TRIAC is present, the apparent T3 concentration will not decrease linearly with dilution. At a high enough dilution, the effect of the interference may be minimized, and the measured concentration (adjusted for dilution) may plateau to the true value.[4][5]
Step 3: Alternative Assay Method
-
Action: Measure T3 levels using an alternative method that is not based on immunoassay technology.
-
Rationale: Methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between T3 and TRIAC, providing an accurate measurement of T3.[2] This is the recommended approach for monitoring T3 in patients on TRIAC therapy.[1][2]
Step 4: Consult with the Laboratory and Clinician
-
Action: Open a line of communication between the laboratory and the clinician.
-
Rationale: A strong collaboration is essential to identify and manage assay interferences, preventing misdiagnosis and inappropriate treatment.[3]
Data on TRIAC Interference in T3 Immunoassays
The following tables summarize the quantitative data on the interference of TRIAC in total T3 (TT3) and free T3 (FT3) immunoassays across various platforms.
Table 1: TRIAC Interference in Total T3 (TT3) Assays
| Immunoassay Platform | Degree of Susceptibility to TRIAC Interference (Highest to Lowest) |
| IMMULITE | 1 |
| e602 | 2 |
| DxI | 3 |
| Vitros | 3 |
| Architect | 4 |
| Centaur | 5 |
Source: Adapted from a 2021 study on TRIAC cross-reactivity.[2]
Table 2: TRIAC Interference in Free T3 (FT3) Assays
| Immunoassay Platform | Degree of Susceptibility to TRIAC Interference (Highest to Lowest) |
| Architect | 1 |
| e602 | 2 |
| Centaur | 3 |
Source: Adapted from a 2021 study on TRIAC cross-reactivity.[2]
Experimental Protocols
Protocol 1: Identifying TRIAC Interference using a Spiking Study
Objective: To determine if TRIAC interferes with a specific T3 immunoassay.
Methodology:
-
Obtain a pooled serum sample with a known, low concentration of T3.
-
Prepare a stock solution of TRIAC.
-
Create a series of samples by spiking the pooled serum with increasing concentrations of TRIAC (e.g., 50, 100, 250, 500, 1000 ng/dL).[1]
-
Include a control sample of the pooled serum with no added TRIAC.
-
Assay all samples for T3 concentration using the immunoassay .
-
Plot the measured T3 concentration against the TRIAC concentration. A dose-dependent increase in the measured T3 concentration indicates interference.[2]
Protocol 2: Mitigating Immunoassay Interference with Serial Dilutions
Objective: To attempt to reduce the impact of a suspected interfering substance.
Methodology:
-
Take the patient sample with the suspected interference.
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.
-
Assay the undiluted sample and each dilution for the analyte of interest.
-
Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.
-
If the corrected concentrations of the higher dilutions plateau to a consistent value, this is likely the more accurate result. A lack of linearity across the dilutions suggests the presence of an interfering substance.[4]
Visualizations
Caption: Structural similarity between T3 and TRIAC.
Caption: Workflow for troubleshooting high T3 results.
Caption: Simplified T3 signaling pathway.
References
- 1. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. myadlm.org [myadlm.org]
Technical Support Center: Refining Experimental Protocols Involving Triiodoacetic Acid (TRIAC)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triiodoacetic acid (TRIAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what is its primary mechanism of action?
A1: this compound (TRIAC), also known as Tiratricol, is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3). Its primary mechanism of action is mimicking the effects of T3 by binding to and activating thyroid hormone receptors (TRs), specifically TRα and TRβ. This interaction modulates the transcription of target genes involved in a wide array of physiological processes, including metabolism, growth, and development.[1] TRIAC has been observed to exhibit a higher binding affinity for TRs than T3 itself.[2]
Q2: How should I prepare a stock solution of TRIAC for cell culture experiments?
Q3: What are typical working concentrations of TRIAC for in vitro experiments?
A3: The effective concentration of TRIAC in cell culture can vary significantly depending on the cell type and the biological question being investigated. Based on published studies, a good starting point for dose-response experiments is in the nanomolar to low micromolar range. For transcriptional regulation studies, dose-response curves have been generated in the 1-10 nM range. In studies with cancer cell lines, concentrations of 0.2 µM and 2.0 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I store my TRIAC stock solution?
A4: For long-term stability, it is recommended to store TRIAC as a solid at -20°C. Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect the stock solution from light.
Troubleshooting Guides
Issue 1: TRIAC Precipitation in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding the TRIAC working solution.
-
Inconsistent or unexpected experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Solubility in Aqueous Medium | TRIAC has limited solubility in aqueous solutions like cell culture media. When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the cell culture medium to 37°C before adding the TRIAC solution can also improve solubility. |
| High Final Concentration | The final concentration of TRIAC in the cell culture medium may exceed its solubility limit. Try lowering the final working concentration. If a high concentration is necessary, consider using a solubilizing agent, but be mindful of its potential effects on your cells. |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation.[4][5][6] Test the solubility of TRIAC in your basal medium without serum first. If precipitation occurs only in the presence of serum, consider reducing the serum concentration or using a serum-free medium if your cell line allows. |
| Incorrect pH of the Medium | The pH of the cell culture medium can affect the solubility of acidic compounds like TRIAC. Ensure your medium is properly buffered and the pH is within the optimal range for your cells (typically 7.2-7.4). |
Issue 2: Inconsistent or No Biological Effect Observed
Symptoms:
-
Lack of expected biological response even at concentrations reported in the literature.
-
High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of TRIAC | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C, protected from light. |
| Low Receptor Expression in Cell Line | The target cell line may have low or no expression of the thyroid hormone receptors (TRα and TRβ) that TRIAC acts upon. Verify the expression of TRs in your cell line using techniques like qPCR or Western blotting. |
| Incorrect Vehicle Control | The solvent used to dissolve TRIAC (e.g., DMSO, NaOH) can have biological effects on its own. Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used in the TRIAC-treated group. |
| Cell Viability Issues | The observed lack of effect could be due to general cell health problems. Ensure your cells are healthy, in the exponential growth phase, and free from contamination. Perform a cell viability assay (e.g., MTT, Trypan Blue) to confirm that the lack of a specific biological response is not due to widespread cell death. |
Experimental Protocols
Protocol 1: Preparation of TRIAC Stock Solution (10 mM in DMSO)
Materials:
-
This compound (TRIAC) powder (MW: 437.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
In a sterile microcentrifuge tube, weigh out 4.38 mg of TRIAC powder.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the TRIAC powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
TRIAC stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TRIAC in complete cell culture medium from your stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of TRIAC. Include a vehicle control (medium with the same concentration of DMSO as the highest TRIAC concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Quantitative Data
Table 1: Reported In Vivo Concentrations of TRIAC for Experimental Studies
| Organism | Dosage | Administration Route | Observed Effect | Reference |
| Mouse | 50 ng/g body weight | Daily injection | Dose-dependent improvement of Purkinje cell dendritogenesis and myelination | |
| Mouse | 400 ng/g body weight | Daily injection | Dose-dependent improvement of Purkinje cell dendritogenesis and myelination |
Table 2: Reported In Vitro Concentration Ranges for TRIAC
| Cell Type/System | Concentration Range | Assay Type | Observed Effect | Reference |
| Transiently transfected cells | 1 - 10 nM | Luciferase reporter assay | Transcriptional regulation | [7] |
| Basal cell carcinoma cells | 0.2 µM, 2.0 µM | Clonogenic radiation survival assessment | Radiosensitization | [8] |
| Ovarian cancer cell lines (OVCAR-3, A2780) | Not specified | Proliferation and cell death assays | Inhibition of cell proliferation and induction of cell death | [9] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. It is recommended to determine the IC50 for your specific system.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway of TRIAC and a general experimental workflow for studying its effects.
Caption: Genomic signaling pathway of this compound (TRIAC).
Caption: General experimental workflow for studying the effects of TRIAC.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro effects of tetraiodothyroacetic acid combined with X-irradiation on basal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of Triiodoacetic Acid (TRIAC)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triiodoacetic acid (TRIAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and why is it used in cell culture experiments?
A1: 3,3',5-Triiodothyroacetic acid (TRIAC) is a bioactive metabolite of the thyroid hormone triiodothyronine (T3). It is often used in research to study thyroid hormone action due to its similar biological activities to T3.[1] It has been investigated for its potential therapeutic effects, including anti-inflammatory properties and its ability to induce the expression of specific genes.[1] However, like many biologically active small molecules, it can exhibit cytotoxicity at certain concentrations.
Q2: What are the known mechanisms of TRIAC-induced cytotoxicity?
A2: TRIAC has been shown to induce apoptosis, a form of programmed cell death, in various cell lines. This can occur through both caspase-dependent and independent pathways.[2] Key signaling pathways that may be affected by TRIAC, leading to cytotoxicity, include the Akt and MAPK pathways.[3][4][5]
Q3: How do I determine the optimal concentration of TRIAC for my experiments to avoid unintended cytotoxicity?
A3: The optimal concentration of TRIAC is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will help you identify a concentration range that elicits the desired biological effect without causing excessive cell death.
Q4: My IC50 value for TRIAC is different from what is reported in the literature for the same cell line. What could be the reason?
A4: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Cell Line Specifics: Even within the same cell line designation, there can be genetic drift and phenotypic changes between different laboratory stocks.[6]
-
Assay Method: Different cytotoxicity assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. These different endpoints can yield different IC50 values.[6]
-
Experimental Conditions: Variations in cell seeding density, incubation time with TRIAC, and even the brand and lot of cell culture media and supplements can influence the outcome.[7]
Q5: I am observing unexpected cell morphology changes after TRIAC treatment, even at low concentrations. What should I do?
A5: First, ensure that the observed changes are not due to contamination, such as bacteria, yeast, or mycoplasma.[8][9] If the culture is clean, the morphological changes could be an on-target effect of TRIAC related to cell differentiation or signaling, rather than overt cytotoxicity. It is advisable to use a lower concentration range and assess specific markers of differentiation or the signaling pathway of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during cytotoxicity experiments with TRIAC.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[10] |
| No dose-dependent cytotoxicity observed (flat curve) | - TRIAC concentration is too low- Incubation time is too short- Cell line is resistant to TRIAC- Assay is not sensitive enough | - Test a wider and higher range of TRIAC concentrations.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Consider using a different cell line that is known to be sensitive to thyroid hormone analogs.- Try an alternative cytotoxicity assay that measures a different cellular parameter. |
| High background in cytotoxicity assay (e.g., high LDH release in control wells) | - Rough handling of cells during seeding or media changes- High endogenous enzyme activity in serum supplement- Contamination | - Handle cells gently to avoid mechanical damage to the cell membrane.- Use heat-inactivated serum or reduce the serum concentration during the assay.- Regularly test your cell cultures for mycoplasma and other contaminants.[8][9] |
| Unexpected precipitates in the culture medium after adding TRIAC | - Poor solubility of TRIAC at the tested concentration- Interaction with components in the culture medium | - Ensure the TRIAC stock solution is fully dissolved before diluting in the medium.- Consider using a different solvent for the stock solution (ensure the final solvent concentration is not toxic to the cells).- Prepare fresh TRIAC dilutions for each experiment. |
Quantitative Data Summary
The cytotoxic effect of a compound is typically quantified by its IC50 value, which is the concentration required to inhibit 50% of a biological process, such as cell proliferation. Below is a summary of representative IC50 values for cytotoxic compounds in various cell lines to provide a general reference. Note that specific IC50 values for TRIAC can vary significantly.
| Cell Line | Cell Type | Compound Type | Representative IC50 Range (µM) |
| HTB-26 | Breast Cancer | Natural Product Hybrid | 10 - 50[11] |
| PC-3 | Pancreatic Cancer | Natural Product Hybrid | 10 - 50[11] |
| HepG2 | Hepatocellular Carcinoma | Natural Product Hybrid | 10 - 50[11] |
| HCT116 | Colorectal Cancer | Synthetic Compound | 18 - 24[12] |
| HT-29 | Colorectal Cancer | Synthetic Compound | 18 - 24[12] |
| MCF-7 | Breast Cancer | Doxorubicin (Chemotherapy) | ~1.9[13] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
TRIAC stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TRIAC in complete culture medium.
-
Remove the overnight medium from the wells and replace it with the medium containing different concentrations of TRIAC. Include a vehicle control (medium with the same concentration of solvent as the highest TRIAC concentration) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
TRIAC
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of TRIAC for the chosen incubation time. Include appropriate controls.
-
After treatment, harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Signaling Pathways and Experimental Workflows
TRIAC-Induced Cytotoxicity Signaling Pathway
TRIAC-induced cytotoxicity can be mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pro-survival pathways can lead to the activation of apoptotic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. Got black swimming dots in your cell culture? Identification of Achromobacter as a novel cell culture contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triiodoacetic Acid (TRIAC) in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Triiodoacetic acid (TRIAC) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what are its key properties?
This compound (TRIAC), also known as 2,2,2-triiodoacetic acid, is a halogenated acetic acid derivative.[1][2] Understanding its chemical properties is crucial for preventing its precipitation in media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂HI₃O₂ | [3] |
| Molecular Weight | 437.74 g/mol | [3] |
| Appearance | Yellow to very dark brown solid | [4] |
| Melting Point | 135-140 °C | [4] |
| Predicted pKa | 1.29 ± 0.41 | [4][5] |
| Storage | -20°C, under inert atmosphere | [4] |
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of TRIAC in cell culture media, which is typically buffered around a neutral pH (7.2-7.4), can be attributed to several factors:
-
pH Effects on Solubility: TRIAC is a strong acid with a very low predicted pKa of approximately 1.29.[4][5] This means that at a neutral pH, it will be almost entirely in its deprotonated (ionized) form, which is significantly more soluble in aqueous solutions than the protonated (non-ionized) form.[6][7] If the local pH at the point of addition is too low, or if the buffering capacity of the medium is compromised, TRIAC can transiently exist in its less soluble form, leading to precipitation.
-
High Local Concentration: Adding a highly concentrated stock solution of TRIAC directly to the media can create a localized area of supersaturation, causing the compound to "crash out" of solution before it has a chance to disperse.
-
Low Temperature: The solubility of most compounds, including TRIAC, decreases at lower temperatures. Adding a concentrated stock solution to cold media can induce precipitation.
-
Interaction with Media Components: Although less common for a small molecule like TRIAC, interactions with salts, proteins (if using serum), or other components in the complex milieu of cell culture media can sometimes lead to the formation of insoluble complexes.
Q3: How can I prevent this compound from precipitating?
Preventing TRIAC precipitation involves careful preparation and handling techniques:
-
Proper pH Management: Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding TRIAC. Given its low pKa, TRIAC will be in its soluble, ionized form at this pH.
-
Use of a Stock Solution: The most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.
-
Step-wise Dilution: When adding the stock solution to your media, do so slowly and with gentle agitation to allow for even dispersal and to avoid localized high concentrations.
-
Temperature Control: Always use pre-warmed media (37°C) when preparing your final working solution of TRIAC.
-
Solvent Consideration: While an organic solvent is necessary for the stock solution, ensure the final concentration of the solvent in your media is low enough to not be cytotoxic. Typically, DMSO concentrations are kept below 0.5% (v/v).
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding TRIAC Stock Solution to Media
| Potential Cause | Explanation | Recommended Solution |
| High Local Concentration | Rapid addition of a concentrated stock solution creates a localized supersaturated environment, causing TRIAC to precipitate before it can dissolve in the bulk medium. | 1. Add the stock solution dropwise while gently swirling or stirring the medium. 2. Perform a serial dilution of the stock solution in pre-warmed medium. |
| Low Temperature of Media | The solubility of TRIAC is lower in cold media. | Always use cell culture media that has been pre-warmed to 37°C. |
| Incorrect pH of Media | If the media pH is too low (acidic), TRIAC will be in its less soluble protonated form. | Verify the pH of your cell culture medium before adding the TRIAC stock solution. Ensure it is within the optimal physiological range (7.2-7.4). |
Issue: Media Becomes Cloudy Over Time After Adding TRIAC
| Potential Cause | Explanation | Recommended Solution |
| Slow Precipitation | The concentration of TRIAC in the final medium may be at or near its solubility limit, leading to slow crystallization over time. | 1. Decrease the final working concentration of TRIAC. 2. If a high concentration is necessary, consider if a small percentage of a co-solvent is compatible with your experimental system. |
| Interaction with Media Components | Components in the media, especially in serum-containing media, may slowly interact with TRIAC to form insoluble complexes. | 1. If possible, test the stability of TRIAC in a serum-free version of your medium. 2. Prepare fresh TRIAC-containing media for each experiment rather than storing it for extended periods. |
| Temperature Fluctuations | Repeated warming and cooling cycles (e.g., taking the media in and out of the incubator) can affect the solubility of dissolved compounds. | Prepare only the amount of media needed for the experiment to minimize temperature cycling. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of TRIAC. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound (TRIAC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of TRIAC powder and transfer it to a sterile amber vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the TRIAC is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterilization (Optional): For highly sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to a few months) or at -80°C for long-term storage.
Protocol for Preparing a Working Solution of TRIAC in Cell Culture Media
Materials:
-
TRIAC stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the TRIAC stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, it is advisable to perform a serial dilution. For example, dilute the 100 mM stock solution 1:100 in pre-warmed media to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Add the TRIAC solution dropwise while gently swirling the medium.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the TRIAC stock solution to an equivalent volume of cell culture medium.
Visualizing TRIAC's Mechanism of Action
Thyroid Hormone Receptor Signaling Pathway
This compound (TRIAC) is an analog of thyroid hormone and exerts its biological effects primarily by interacting with thyroid hormone receptors (TRs), which are nuclear receptors that function as transcription factors.[8][9] The following diagram illustrates the genomic signaling pathway of TRIAC.
Experimental Workflow for Preparing TRIAC for Cell Culture
The following workflow diagram outlines the key steps to successfully prepare and use TRIAC in your cell culture experiments while minimizing the risk of precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 594-68-3,this compound | lookchem [lookchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 9. Iodoacetic acid inhibits follicle growth and alters expression of genes that regulate apoptosis, the cell cycle, estrogen receptors, and ovarian steroidogenesis in mouse ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Triiodoacetic Acid (TRIAC) and T3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3,5,3'-triiodothyroacetic acid (TRIAC or TA3) and 3,5,3'-triiodothyronine (T3), the active form of thyroid hormone. By presenting key experimental data, detailed methodologies, and pathway visualizations, this document aims to serve as a valuable resource for professionals engaged in thyroid hormone research and the development of related therapeutics.
Introduction to T3 and TRIAC
Triiodothyronine (T3) is the primary biologically active thyroid hormone, essential for regulating metabolism, growth, and development. Its effects are mediated through binding to nuclear thyroid hormone receptors (TRs), which function as ligand-dependent transcription factors. 3,5,3'-triiodothyroacetic acid (TRIAC) is a naturally occurring metabolite of T3. While structurally similar, TRIAC exhibits distinct pharmacokinetic and pharmacodynamic properties, leading to differential biological activities that are of significant interest for therapeutic applications, particularly in conditions like Resistance to Thyroid Hormone (RTH) syndrome.[1][2][3]
Thyroid Hormone Signaling Pathway
The biological effects of both T3 and TRIAC are initiated by their entry into the cell and subsequent binding to thyroid hormone receptors (TRα and TRβ) within the nucleus. TRs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. In the absence of a ligand, the TR/RXR complex recruits corepressor proteins, inhibiting gene transcription.[4][5] Upon ligand binding, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes.[4]
Quantitative Comparison of Biological Activity
TRIAC and T3 exhibit notable differences in their binding affinities to TR isoforms, transcriptional potency, and metabolic stability. These differences are critical for understanding their distinct physiological and potential therapeutic effects.
| Parameter | T3 | TRIAC | Key Findings & References |
| Binding Affinity to TRβ1 | Lower | Higher (approx. 2.7-fold) | TRIAC shows a greater binding affinity for the TRβ1 isoform compared to T3.[6] This isoform is predominantly expressed in the liver, brain, and pituitary. |
| Binding Affinity to TRα1 | Similar | Similar | Both ligands exhibit comparable binding affinities for the TRα1 isoform.[6][7] This isoform is highly expressed in the heart and bone. |
| Transcriptional Activation (TRβ) | Potent | More Potent | For the TRβ1 and TRβ2 isoforms, TRIAC is more potent than T3 in regulating transcription, especially on specific thyroid hormone response elements (TREs) like palindromic and inverted palindrome types.[1] |
| Transcriptional Activation (TRα1) | Potent | Equivalent | The transcriptional regulation by the TRα1 isoform is equivalent for both T3 and TRIAC.[1] |
| TSH Suppression | Potent | More Potent / Preferential | TRIAC demonstrates a preferential action on TSH suppression compared to its effects on peripheral metabolic parameters.[8] It is more potent than T3 in suppressing TSH secretion in pituitary cells.[9] |
| Metabolic Clearance | Slower | Faster | TRIAC has a shorter residence time in the body (5.5 h) compared to T3 (10.9 h), indicating a more rapid metabolism and clearance. This may explain its overall weaker thyromimetic effect despite strong nuclear binding.[10] |
| Peripheral Metabolic Effects | Strong | Weaker | T3 robustly increases basal metabolic rate. In contrast, TRIAC can fail to induce expected peripheral metabolic responses at doses that effectively suppress TSH.[8] |
| Cardiac Effects | Strong | Weaker | T3 has a significant effect on increasing heart weight and cardiac deiodinase activity. TRIAC has a smaller effect on these cardiac parameters.[11] |
| Cerebral Activity | Active | Ineffective (when administered peripherally) | Exogenously administered T3 can increase T3 levels in the cerebrum and regulate target genes. In contrast, peripherally administered TRIAC is not efficiently trafficked into the cerebrum and fails to activate thyroid hormone-responsive genes there.[7][12] |
Key Experimental Protocols
The data presented above are derived from established experimental methodologies. Below are summaries of the core protocols used to compare the bioactivity of T3 and TRIAC.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound (e.g., TRIAC) to thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3).
-
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of TRIAC and T3 for TR isoforms.
-
Materials:
-
Purified thyroid hormone receptor protein (TRα or TRβ) or nuclear extracts from cells/tissues.[13]
-
Radiolabeled ligand: [¹²⁵I]T3.
-
Unlabeled competitors: T3 and TRIAC at various concentrations.
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM MgCl₂, 10% glycerol).[14]
-
Glass fiber filters and a vacuum filtration manifold.[13][14]
-
-
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of [¹²⁵I]T3 and varying concentrations of either unlabeled T3 (for the standard curve) or TRIAC.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 2-18 hours) to reach binding equilibrium.[14]
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the receptor-ligand complexes while unbound ligand passes through.[13]
-
Washing: Filters are quickly washed with cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled T3) from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves.
-
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit transcription mediated by thyroid hormone receptors.
-
Objective: To determine the half-maximal effective concentration (EC50) of T3 and TRIAC for transcriptional activation of TRs.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293 or GH3).[15][16]
-
Expression plasmids for the desired human TR isoform (TRα or TRβ).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with one or more TREs.
-
A transfection reagent.
-
T3 and TRIAC for treating the cells.
-
Luciferase assay reagent.
-
-
Procedure:
-
Transfection: Cells are co-transfected with the TR expression plasmid and the TRE-luciferase reporter plasmid. Stably transfected cell lines that constitutively express the receptor and reporter are also commonly used.[16]
-
Treatment: After allowing for protein expression, the transfected cells are treated with varying concentrations of T3 or TRIAC for a set period (e.g., 24 hours).[16]
-
Cell Lysis: The cells are washed and then lysed to release the intracellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase produced and thus to the level of TR-mediated gene activation.
-
Data Analysis: Dose-response curves are generated by plotting luminescence against the logarithm of the ligand concentration. The EC50 values are calculated using a four-parameter logistic model.
-
Conclusion
The biological activities of TRIAC and T3, while mediated through the same receptor system, are not identical. Key differences in receptor isoform affinity, pharmacokinetics, and tissue-specific effects define their unique profiles. TRIAC exhibits a higher binding affinity and transcriptional potency for TRβ isoforms and shows a preferential ability to suppress pituitary TSH.[1][6][8] However, its rapid metabolic clearance and limited access to certain tissues like the brain result in weaker peripheral and cardiac effects compared to T3.[7][10][11] These distinct properties make TRIAC a compound of significant interest for therapeutic strategies aiming to selectively modulate thyroid hormone action, such as in the treatment of RTH, where its potent TSH-suppressive effects are advantageous.[1] This guide provides the foundational data and methodologies for researchers to further explore and leverage these differences in their work.
References
- 1. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triiodothyroacetic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the metabolic and endocrine effects of 3,5,3'-triiodothyroacetic acid and thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the metabolism and distribution of L-triiodothyronine and triiodothyroacetic acid in the rat: a possible explanation of differential hormonal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organ-specific effects of 3,5,3'-triiodothyroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Genomic Impact of Triiodoacetic Acid: A Comparative Analysis
A detailed guide for researchers on the effects of Triiodoacetic acid (TRIAC) on gene expression, benchmarked against its natural counterpart, Triiodothyronine (T3).
This compound (TRIAC) is a naturally occurring analog of Triiodothyronine (T3), the active form of thyroid hormone.[1] While both molecules exert their effects by binding to thyroid hormone receptors (TRs) and modulating gene expression, subtle differences in their binding affinities and subsequent transcriptional regulation have significant implications for therapeutic applications. This guide provides a comparative overview of TRIAC and T3, focusing on their effects on gene expression, supported by experimental data and detailed protocols.
Comparative Analysis of Receptor Binding and Gene Expression
TRIAC and T3 both act as agonists for thyroid hormone receptors, which are ligand-activated transcription factors.[1] However, their efficacy and receptor subtype preference show notable distinctions.
Key Findings from Comparative Studies:
-
Receptor Affinity: Studies have shown that TRIAC exhibits a greater affinity for the TRβ1 and TRβ2 isoforms compared to T3.[2] This enhanced binding to TRβ isoforms is a key factor in its therapeutic potential, particularly in conditions like Resistance to Thyroid Hormone (RTH) syndrome, which is often caused by mutations in the TRβ gene.[3][4] One study reported that TRIAC has an almost 3.5-times higher affinity for TRβ1 than T3.[5]
-
Transcriptional Regulation: The differential receptor affinity translates to distinct patterns of gene expression. TRIAC has been shown to be more potent than T3 in regulating transcription through palindromic, inverted palindrome, and human thyrotropin-releasing hormone (TRH) reporters, especially when mediated by TRβ1 and TRβ2.[2] Conversely, for other thyroid hormone response elements (TREs), such as direct repeats and those associated with the human thyroid-stimulating hormone (TSH) alpha and beta subunit genes, the regulatory effects of TRIAC and T3 are comparable.[2]
-
Tissue-Specific Effects: Research in mice has revealed that while both TRIAC and T3 can upregulate thyroid hormone-responsive genes in the pituitary gland, liver, and heart, TRIAC administration did not rescue the downregulation of these genes in the cerebrum of hypothyroid mice.[1][6] This suggests a heterogenous distribution and action of TRIAC among different organs.[6]
-
Specific Gene Induction: In a study on human erythroid cells, TRIAC, along with T3 and T4, was found to selectively induce the expression of the embryonic ζ-globin gene (HBZ).[7]
Table 1: Comparison of TRIAC and T3 Characteristics
| Feature | This compound (TRIAC) | Triiodothyronine (T3) |
| Primary Mechanism | Binds to thyroid hormone receptors (TRs) to modulate gene expression. | Binds to thyroid hormone receptors (TRs) to modulate gene expression. |
| Receptor Affinity | Higher affinity for TRβ1 and TRβ2 isoforms.[2][5] | Standard ligand for all TR isoforms. |
| Potency | More potent than T3 for some TREs, especially via TRβ isoforms.[2] Equal potency in regulating TSH production.[8] | The primary biologically active thyroid hormone. |
| Therapeutic Use | Investigated for Resistance to Thyroid Hormone (RTH) syndrome and MCT8 deficiency.[3][9] | Standard hormone replacement therapy. |
| Cerebral Action | Fails to upregulate TH-responsive genes in the cerebrum of hypothyroid mice.[1][6] | Increases cerebral T3 levels and upregulates TH-responsive genes.[6] |
Signaling Pathway and Experimental Workflow
The mechanism of action for both TRIAC and T3 involves binding to thyroid hormone receptors, which then heterodimerize with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes.
Diagram 1: Thyroid Hormone Signaling Pathway
Caption: Simplified signaling pathway of TRIAC and T3.
A typical workflow to validate the effects of these compounds on gene expression involves cell culture, treatment, RNA extraction, and quantitative real-time PCR (qPCR).
Diagram 2: Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing TRIAC's effect on gene expression.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments cited in the literature for analyzing the effects of TRIAC and T3 on gene expression.
Cell Culture and Treatment
-
Cell Lines: Pituitary tumor cells (e.g., GH1 cells) or human erythroleukemia cells (e.g., K562 cells) are commonly used.[7][10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for GH1, RPMI-1640 for K562) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Treatment: Before treatment, cells are often cultured in a medium containing hormone-stripped FBS to reduce background thyroid hormone levels. Cells are then incubated with varying concentrations of TRIAC or T3 (e.g., in the 1-10 nM range) for a specified duration (e.g., 24-48 hours).[2][7]
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the cultured cells using a commercial kit (e.g., NucleoSpin RNA II Kit) following the manufacturer's instructions.[11] The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., Transcriptor High Fidelity cDNA-Synthesis Kit).[11] This involves using reverse transcriptase and primers (e.g., oligo-dT or random hexamers).[12]
Quantitative Real-Time PCR (qPCR)
-
Principle: qPCR is used to quantify the expression levels of specific genes. It measures the amount of amplified DNA in real-time during the PCR reaction.
-
Procedure:
-
A reaction mixture is prepared containing the cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.[11]
-
The qPCR is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension).[13]
-
The fluorescence intensity is measured at each cycle, and the cycle threshold (Cq) value is determined.[13]
-
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method.[14] This involves normalizing the Cq value of the target gene to that of a stably expressed reference gene (housekeeping gene) and comparing the treated samples to a control group.[15]
Receptor-Binding Studies
-
Method: Radioligand binding assays are often employed to determine the binding affinity of TRIAC and T3 to thyroid hormone receptors.[3]
-
Procedure: This typically involves incubating isolated cell nuclei or purified receptor proteins with a radiolabeled ligand (e.g., [125I]T3) in the presence of increasing concentrations of unlabeled competitor ligands (TRIAC or T3). The amount of bound radioligand is then measured to determine the inhibitory concentration 50 (IC50), which is used to calculate the binding affinity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of endogenous reference genes in Buglossoides arvensis for normalizing RT-qPCR-based gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of quantitative real-time PCR reference genes and spatial expression profiles of detoxication-related genes under pesticide induction in honey bee, Apis mellifera | PLOS One [journals.plos.org]
- 14. Frontiers | Transcriptome-Based Selection and Validation of Reference Genes for Gene Expression Analysis of Alicyclobacillus acidoterrestris Under Acid Stress [frontiersin.org]
- 15. Validation of Array-Based Gene Expression Profiles by Real-Time (Kinetic) RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triiodoacetic Acid and Other Thyromimetics for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Triiodoacetic acid (TRIAC) with other leading thyromimetics, focusing on their performance in research and clinical applications. This document provides a data-driven overview of their mechanisms, receptor selectivity, and metabolic effects, supported by experimental methodologies and pathway visualizations.
Thyromimetics are a class of synthetic molecules that mimic the effects of thyroid hormones by targeting thyroid hormone receptors (TRs). The therapeutic potential of these compounds, particularly in metabolic diseases, lies in their ability to selectively activate the TRβ isoform, which is predominantly expressed in the liver. This selective activation aims to elicit beneficial metabolic effects, such as lowering cholesterol and reducing liver fat, while avoiding the adverse cardiac and bone effects associated with the activation of the TRα isoform. This guide focuses on a comparison of this compound (TRIAC), a natural metabolite of thyroid hormone, with two prominent synthetic TRβ-selective agonists, Sobetirome (GC-1) and Resmetirom (MGL-3196).
Mechanism of Action: Targeting the Thyroid Hormone Receptor β
Thyromimetic compounds exert their effects by binding to and activating thyroid hormone receptors, which are nuclear receptors that regulate gene expression. There are two major isoforms of the thyroid hormone receptor: TRα and TRβ. TRα is highly expressed in the heart, bone, and central nervous system, while TRβ is the predominant isoform in the liver.[1] The therapeutic goal of selective thyromimetics is to preferentially activate TRβ to modulate lipid metabolism and improve metabolic health without the thyrotoxic side effects associated with non-selective activation of the TRα receptor.[2]
Activation of hepatic TRβ by these compounds initiates a cascade of events that lead to:
-
Increased metabolism of fats in the liver.
-
Lowering of circulating levels of low-density lipoprotein (LDL) cholesterol and triglycerides.
-
Overall improvement in metabolic health.
Quantitative Comparison of Thyromimetic Performance
The following tables summarize the available quantitative data on the binding affinities, selectivity, and clinical efficacy of TRIAC, Sobetirome, and Resmetirom. It is important to note that these data are derived from separate studies and may not be directly comparable due to differences in study design, patient populations, and methodologies.
Table 1: Thyroid Hormone Receptor Binding Affinity and Selectivity
| Compound | Receptor Isoform | Binding Affinity (Kd or Ki) | TRβ Selectivity (fold) |
| TRIAC | TRβ | Higher affinity than T3[3] | Preferential for TRβ[4] |
| Sobetirome (GC-1) | TRα | Kd = 440 pM[5] | ~10 |
| TRβ | Kd = 67 pM[3] | ||
| Resmetirom (MGL-3196) | TRα | EC50 = 3.74 µM | ~28 |
| TRβ | EC50 = 0.21 µM[6] |
Table 2: In Vivo Metabolic Effects
| Compound | Animal Model/Clinical Trial Phase | Key Metabolic Outcome | Result |
| TRIAC | Hypercholesterolemic patients | Serum Cholesterol | Reduction observed[7] |
| Sobetirome (GC-1) | Phase 1 Clinical Trial | LDL Cholesterol Reduction | Up to 41% reduction after 14 days[8] |
| Hypercholesterolemic mice | Serum Cholesterol and Triglycerides | Attenuated diet-induced hypercholesterolemia[9] | |
| Resmetirom (MGL-3196) | Phase 2 Clinical Trial (NASH) | Relative Reduction in Hepatic Fat (MRI-PDFF) | -32.9% vs -10.4% for placebo at 12 weeks[10][11] |
| LDL Cholesterol Reduction | Significant reductions observed[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ isoforms.[1]
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains (LBDs)
-
Radiolabeled thyroid hormone (e.g., [125I]T3)
-
Test compound (e.g., TRIAC, Sobetirome, Resmetirom)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant TR LBD, a fixed concentration of radiolabeled T3, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. The receptors and bound radioligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[14]
In Vivo Assessment in Hypercholesterolemic Rats
Objective: To evaluate the in vivo efficacy of a thyromimetic in reducing plasma lipid levels.
Animal Model:
-
Male Wistar or Sprague-Dawley rats.
-
Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet (e.g., containing 1-2% cholesterol and 0.5% cholic acid) for a period of 2-4 weeks to elevate baseline serum cholesterol levels.[15][16][17]
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week.
-
Dietary Induction: Induce hypercholesterolemia as described above.
-
Grouping: Divide the animals into treatment groups: vehicle control, positive control (e.g., a known lipid-lowering drug), and one or more doses of the test thyromimetic.
-
Compound Administration: Administer the test compound or control substance daily for a specified duration (e.g., 2-4 weeks) via a suitable route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at baseline and at the end of the study for analysis of serum cholesterol, triglycerides, and other relevant biomarkers.
-
Data Analysis: Analyze the dose-response relationship to determine the potency and efficacy of the compound in lowering lipid levels. Perform statistical comparisons between treatment groups and the vehicle control.
Phase 2 Clinical Trial for Non-alcoholic Steatohepatitis (NASH)
Objective: To assess the safety and efficacy of a thyromimetic in patients with NASH.
Study Design:
Participant Population:
-
Adults with biopsy-confirmed NASH and a certain level of liver fat as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[10][11]
Intervention:
-
Oral administration of the thyromimetic at one or more dose levels or a matching placebo, once daily for a specified duration (e.g., 12 to 36 weeks).[10][11]
Key Endpoints:
-
Primary Endpoint: Relative change in hepatic fat fraction from baseline as measured by MRI-PDFF.[10][11]
-
Secondary Endpoints:
-
Resolution of NASH on liver biopsy without worsening of fibrosis.
-
Improvement in liver fibrosis without worsening of NASH.
-
Changes in lipid parameters (LDL-C, triglycerides).
-
Changes in liver enzymes and inflammatory biomarkers.
-
Methodology for Liver Fat Measurement:
Data Collection and Analysis:
-
Collect data on safety and tolerability through monitoring of adverse events, vital signs, and clinical laboratory tests.
-
Analyze the primary and secondary endpoints to determine the efficacy of the thyromimetic compared to placebo.
Conclusion
TRIAC, Sobetirome, and Resmetirom all demonstrate the potential to modulate metabolic parameters through their interaction with thyroid hormone receptors. While TRIAC has been studied for its effects on TSH suppression and cholesterol, the newer generation of thyromimetics, Sobetirome and Resmetirom, have been specifically designed for TRβ selectivity to maximize metabolic benefits while minimizing off-target effects. The extensive preclinical and clinical data for Sobetirome and Resmetirom highlight their efficacy in treating dyslipidemia and NASH. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel thyromimetics. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of triiodothyroacetate (triac) in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 9. benchchem.com [benchchem.com]
- 10. natap.org [natap.org]
- 11. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modelling hypercholesterolaemia in rats using high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medic.upm.edu.my [medic.upm.edu.my]
Unraveling the Consistency of Triiodoacetic Acid Research: A Comparative Guide
An in-depth analysis of published studies on Triiodoacetic acid (TRIAC), a thyroid hormone analog, reveals a generally consistent pattern of reported biological effects, particularly concerning its thyromimetic properties. While direct replication studies are scarce, a cross-study comparison of its impact on key physiological parameters suggests a reproducible mechanism of action, though variations in experimental models and methodologies introduce some heterogeneity in the quantitative outcomes.
This compound, also known as Tiratricol, is a metabolite of the thyroid hormone triiodothyronine (T3). Its primary mechanism of action involves binding to thyroid hormone receptors (TRs), with a notable preference for the beta isoform (TRβ1) over the alpha isoform (TRα1). This selective binding has positioned TRIAC as a therapeutic agent for conditions such as Resistance to Thyroid Hormone (RTH) syndrome, often linked to mutations in the TRβ gene, and for the suppression of thyroid-stimulating hormone (TSH) in patients with thyroid cancer. This guide provides a comparative analysis of key findings from various studies, focusing on the reproducibility of its reported effects.
Quantitative Data Comparison
To facilitate a clear comparison of the quantitative effects of TRIAC across different studies, the following tables summarize key findings in both in-vivo and in-vitro experimental models.
Table 1: In-Vivo Studies on the Effects of this compound (TRIAC)
| Study | Experimental Model | Key Parameter | TRIAC Dosage | Outcome |
| Kunitake et al. (1989) | Human (n=2) with RTH | TSH Suppression | 0.35-4.2 mg/day | Suppressed TSH and T4 secretion[1] |
| Coderre et al. (1980) | Human (n=15 normal, n=5 hypothyroid) | TSH Suppression | 1.4 mg/day | Significantly reduced peak TSH response to TRH[2] |
| Faergemann et al. (2002) | Haired mouse | Skin Atrophy Prevention | ≥ 1 nmol/cm²/day (topical) | Blocked betamethasone-induced skin atrophy[3] |
| Alvarez et al. | Rat | Goiter Involution | Not specified | More effective than T3 in reducing MMI-induced goiter |
| Moreno et al. | Rat | Thermogenesis | Low doses | Induced UCP-1 in white adipose tissue[4] |
Table 2: In-Vitro Studies on the Effects of this compound (TRIAC)
| Study | Experimental Model | Key Parameter | TRIAC Concentration | Outcome |
| Takeda et al. (1995) | COS-1 cells (transient transfection) | Transcriptional Activation of TRβ1 | Not specified | Higher maximal activity and lower concentration for 50% induction compared to T3[5] |
| Takeda et al. (1995) | COS-1 cells (transient transfection) | Transcriptional Activation of TRα1 | Not specified | Same concentration for induction as T3[5] |
Experimental Protocols
The methodologies employed in the cited studies, while broadly similar in their objectives, exhibit variations in specific details. Below are detailed protocols for key experiments frequently performed in TRIAC research.
1. TSH Suppression in Human Subjects
-
Study Design: As described by Coderre et al. (1980), a baseline measurement of TSH and prolactin (PRL) response to thyrotropin-releasing hormone (TRH) is established.[2]
-
Intervention: Subjects are administered a daily oral dose of TRIAC (e.g., 1.4 mg) for a specified period (e.g., 6 weeks).[2]
-
Data Collection: Serum levels of T4, T3, and reverse T3 (rT3) are monitored throughout the study. The TSH and PRL response to a TRH challenge is re-evaluated at the end of the treatment period.[2]
-
Analysis: The pre- and post-treatment TSH and PRL peak responses to TRH are statistically compared to determine the suppressive effect of TRIAC.[2]
2. Prevention of Glucocorticoid-Induced Skin Atrophy in Mice
-
Animal Model: Haired mice (e.g., BALB/c) are used, as detailed by Faergemann et al. (2002).[3]
-
Procedure: A defined area of the mouse's skin is shaved. A glucocorticoid (e.g., betamethasone) is applied topically to induce skin atrophy. Concurrently, different concentrations of TRIAC formulated in a cream are applied to adjacent areas. A control group receives only the glucocorticoid.[3]
-
Measurement: After a set treatment period, the dermal thickness of the treated skin areas is measured, often using histological analysis of skin biopsies.[3]
-
Endpoint: The ability of TRIAC to prevent the reduction in dermal thickness caused by the glucocorticoid is assessed by comparing the skin thickness in the TRIAC-treated groups to the control group.[3]
3. In-Vitro Transcriptional Activation Assay
-
Cell Line: A suitable cell line that does not express endogenous thyroid hormone receptors, such as COS-1 cells, is used for transient transfection experiments, as performed by Takeda et al. (1995).[5]
-
Plasmids: Cells are co-transfected with plasmids encoding the thyroid hormone receptor of interest (e.g., TRα1 or TRβ1) and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase - CAT, or luciferase).[5]
-
Treatment: Transfected cells are treated with varying concentrations of TRIAC or T3.
-
Analysis: The activity of the reporter gene is measured (e.g., CAT assay or luminometry). The dose-response curves for transcriptional activation by TRIAC and T3 are then compared to determine their relative potencies and maximal activities.[5]
Visualizing the Science: Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound (TRIAC).
Caption: Workflow for a goiter involution experiment.
References
- 1. 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triac (3,5,3'-triiodothyroacetic acid) partially inhibits the thyrotropin response to synthetic thyrotropin-releasing hormone in normal and thyroidectomized hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response effects of tri-iodothyroacetic acid (Triac) and other thyroid hormone analogues on glucocorticoid-induced skin atrophy in the haired mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triiodoacetic Acid (TRIAC) and Its Analogs for Thyroid Hormone Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Triiodoacetic acid (TRIAC) and its key analogs: Tetraiodothyroacetic acid (Tetrac), 3,5-Diiodothyropropionic acid (DITPA), and 3,5,3'-triiodothyropropionic acid (Triprop). This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in research and development.
Quantitative Performance Analysis
The biological activity of TRIAC and its analogs is determined by several factors, including their binding affinity to thyroid hormone receptors (TRs), their pharmacokinetic profiles, and their effects on gene expression. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Thyroid Hormone Receptor Binding Affinity
The affinity of these compounds for the two major thyroid hormone receptor isoforms, TRα and TRβ, is a primary determinant of their biological effects.
| Compound | Receptor Isoform | Binding Affinity (Relative to T3) |
| TRIAC | TRα1 | Same as T3[1] |
| TRβ1 | 2.7-fold higher than T3[1] | |
| Tetrac | TRα/TRβ | Lower than T3 |
| DITPA | TRα1 | Lower than T3 |
| TRβ1 | Lower than T3 | |
| Triprop | TRβ1 | 1.8-fold higher than T3[1] |
Table 2: Pharmacokinetic Parameters
The in vivo efficacy of these analogs is significantly influenced by their absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Parameter | Value | Species | Reference |
| TRIAC | Metabolic Clearance Rate | 14.4 ml/h/100 g BW | Rat | [2] |
| Average Residence Time | 5.5 h | Rat | [2] | |
| Distribution Space | 78.2 ml/100 g | Rat | [2] | |
| T3 | Metabolic Clearance Rate | 17.6 ml/h/100 g BW | Rat | [2] |
| Average Residence Time | 10.9 h | Rat | [2] | |
| Distribution Space | 190.7 ml/100 g | Rat | [2] |
Note: Comprehensive, directly comparable pharmacokinetic data for Tetrac, DITPA, and Triprop is limited in publicly available literature.
Table 3: Functional Potency - Transcriptional Activation
The ability of these analogs to activate gene transcription through thyroid hormone response elements (TREs) is a key measure of their functional potency.
| Compound | Assay | Potency (Relative to T3) | Cell Line/System | Reference |
| TRIAC | Transcriptional Activation (TRβ1) | More potent than T3 | COS-1 cells | [1] |
| Transcriptional Activation (TRα1) | Equivalent to T3 | COS-1 cells | [1] | |
| DITPA | α-MHC mRNA induction | EC50 ≈ 5 x 10⁻⁷ M | Heart cell culture |
Table 4: Effects on Gene Expression
TRIAC and its analogs can selectively regulate the expression of various target genes, leading to diverse physiological effects.
| Compound | Gene | Fold Change | Tissue/Cell Type | Reference |
| TRIAC & DITPA | KLF9 | 1.5-fold upregulation | Human brain organoids |
Signaling Pathways
TRIAC and its analogs exert their effects through two primary signaling pathways: the classical genomic pathway involving nuclear receptors and a non-genomic pathway mediated by the cell surface receptor integrin αvβ3.
Caption: Genomic signaling pathway of TRIAC and its analogs.
Caption: Non-genomic signaling via integrin αvβ3.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the comparative analysis of these compounds. Below are detailed protocols for key in vitro assays.
Thyroid Hormone Receptor Binding Assay (Filter Binding Method)
This assay determines the binding affinity of a compound to thyroid hormone receptors.
Materials:
-
Purified thyroid hormone receptor (TRα or TRβ)
-
[¹²⁵I]-T3 (radioligand)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT
-
Wash Buffer: Assay buffer without BSA
-
Test compounds (TRIAC and its analogs)
-
Unlabeled T3 (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and unlabeled T3 in the assay buffer.
-
Incubation: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-T3, and either the test compound, unlabeled T3 (for non-specific binding), or buffer alone (for total binding).
-
Reaction Initiation: Add the purified thyroid hormone receptor to each well to start the binding reaction.
-
Equilibration: Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each test compound by non-linear regression analysis of the competition binding curves.
Caption: Workflow for a filter binding assay.
Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate gene expression through a thyroid hormone receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-1)
-
Expression plasmids for TRα or TRβ
-
Reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (TRIAC and its analogs)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the TR expression plasmid and the TRE-reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curves and calculate the EC50 value for each compound.
Caption: Workflow for a reporter gene assay.
Conclusion
TRIAC and its analogs exhibit distinct profiles in terms of their receptor binding, pharmacokinetics, and functional activity. TRIAC and Triprop show a preference for TRβ, suggesting their potential for developing isoform-selective thyromimetics. The acetic acid and propionic acid side chains significantly influence the metabolism and duration of action of these compounds. The non-genomic actions mediated by integrin αvβ3 represent an alternative mechanism that is particularly relevant in the context of cancer biology. This comparative guide provides a foundation for researchers to select the most appropriate analog for their specific research questions and to design robust experimental protocols for their evaluation. Further studies providing direct, side-by-side comparisons of the pharmacokinetics and in vivo efficacy of these analogs are warranted to fully elucidate their therapeutic potential.
References
Unveiling the Superior Binding Affinity of Triiodoacetic Acid to TRβ: A Comparative Analysis
For researchers and professionals in drug development, identifying compounds with high and selective affinity for specific receptor isoforms is a critical step. This guide provides a detailed comparison of the binding affinity of Triiodoacetic acid (TRIAC) and the endogenous thyroid hormone, Triiodothyronine (T3), for the thyroid hormone receptor beta (TRβ). The evidence presented confirms that TRIAC is a potent and selective ligand for TRβ.
This compound, a natural metabolite of T3, has demonstrated a significantly higher binding affinity for the thyroid hormone receptor beta (TRβ) in comparison to T3 itself. This preferential binding to TRβ, an isoform predominantly expressed in the liver, makes TRIAC a compound of considerable interest for therapeutic applications targeting metabolic diseases. While both TRIAC and T3 exhibit similar binding affinities for the thyroid hormone receptor alpha (TRα), the enhanced affinity of TRIAC for TRβ underscores its potential for isoform-specific drug design.
Comparative Binding Affinity Data
The following table summarizes the quantitative comparison of the binding affinities of TRIAC and T3 for the human thyroid hormone receptor isoforms. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor Isoform | Binding Affinity (Ki) | Relative Affinity to T3 |
| This compound (TRIAC) | TRβ1 | ~2.7 to 3.5-fold higher than T3 [1][2] | Higher |
| TRα1 | Similar to T3[1] | Similar | |
| Triiodothyronine (T3) | TRβ1 | Baseline | 1.0 |
| TRα1 | Baseline | 1.0 |
Visualizing the Thyroid Hormone Signaling Pathway
The genomic signaling pathway of thyroid hormones is initiated by the binding of a ligand to the thyroid hormone receptor, which then modulates gene expression. The following diagram illustrates this pathway with a focus on the action of TRβ.
Caption: Genomic signaling pathway of thyroid hormone action mediated by TRβ.
Experimental Determination of Binding Affinity
The binding affinity of TRIAC and other ligands to TRβ is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound for TRβ.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for TRβ
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., TRIAC) for the thyroid hormone receptor beta (TRβ).
Materials:
-
Recombinant human TRβ protein
-
Radiolabeled T3 (e.g., [¹²⁵I]-T3)
-
Unlabeled T3 (for determining non-specific binding and as a reference compound)
-
Test compound (TRIAC)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the following in the specified order:
-
Binding buffer
-
A fixed concentration of radiolabeled T3 (typically at or below its Kd for TRβ).
-
Varying concentrations of the test compound (TRIAC) or unlabeled T3. For determining non-specific binding, a high concentration of unlabeled T3 is used.
-
A fixed amount of TRβ protein.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification of Bound Radioactivity: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding at each concentration of the test compound to obtain the specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
-
-
This comprehensive guide underscores the superior binding affinity of TRIAC for TRβ, providing valuable data and methodologies for researchers in the field of thyroid hormone research and drug development. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings.
References
A Comparative Guide to the Analysis of Triiodoacetic Acid: GC-ECD vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prominent analytical methods for the quantification of Triiodoacetic acid (TA3): Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs by presenting objective performance data and detailed experimental protocols.
Introduction to this compound Measurement
This compound (TA3), also known as TRIAC, is a metabolite of the thyroid hormone triiodothyronine (T3). It is of significant interest in biomedical research due to its thyromimetic properties, meaning it can mimic the effects of thyroid hormones.[1][2] Accurate measurement of TA3 is crucial for pharmacokinetic studies, metabolism research, and the development of therapeutic agents that target the thyroid hormone signaling pathway. The two most common and powerful techniques for the analysis of haloacetic acids like TA3 are GC-ECD and LC-MS/MS.
Method Comparison: Performance Characteristics
A direct comparison of a widely used GC-ECD method and a modern LC-MS/MS method for the analysis of haloacetic acids reveals distinct advantages and disadvantages for each technique. The following table summarizes the key performance parameters.
| Performance Parameter | GC-ECD Method | LC-MS/MS Method |
| Overall Recovery | 85.4% | 102.7% |
| Precision (Average RSD) | 13.1% | 6.1% |
| Sensitivity (Reporting Limit) | ~5 µg/L | <0.8 µg/L |
| Sample Preparation | Time-consuming (derivatization required) | Simple (pH adjustment) |
| Analysis Time | Long (up to 1 hour) | Short (around 10 minutes) |
| Selectivity | Good | Excellent |
Experimental Protocols
Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is a well-established technique for the analysis of halogenated compounds. For non-volatile compounds like TA3, a derivatization step is necessary to convert the analyte into a more volatile form suitable for gas chromatography.
Sample Preparation:
-
Preservation: Immediately upon collection, preserve the sample with 100 mg/L ammonium (B1175870) chloride and store at 4°C for up to 14 days.
-
Acidification and Extraction: Acidify a 30 mL sample with 1.5 mL of sulfuric acid. Add 3 mL of methyl tert-butyl ether (MTBE) containing an appropriate internal standard (e.g., 1,2,3-trichloropropane) and approximately 12 g of sodium sulfate.
-
Shake the mixture vigorously for 3 minutes and allow the phases to separate.
-
Derivatization: Transfer 1 mL of the upper MTBE layer to a new tube and add 1 mL of 10% sulfuric acid in methanol.
-
Heat the mixture in a water bath at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.
-
After cooling, add 4 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Shake for 2 minutes and allow the phases to separate. The upper MTBE layer containing the derivatized analytes is ready for injection.
Chromatographic Conditions:
-
Instrument: Hewlett-Packard 6890 GC-ECD or equivalent.
-
Column: Restek Rtx-1 (30 m, 250 µm diameter, 1 µm thickness).
-
Injection Volume: 1 µL in split mode (10:1) at 200°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 4°C/min to 100°C, hold for 1 minute.
-
Ramp 2: 8°C/min to 200°C, hold for 3 minutes.
-
-
Carrier Gas: Helium at a constant pressure of 12.7 psi (flow rate of 1.1 mL/min).
-
Detector: Electron Capture Detector (ECD) at 270°C with nitrogen as the makeup gas (30 mL/min).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and generally requires simpler sample preparation compared to GC-ECD.
Sample Preparation:
-
Preservation: Preserve the sample with 100 mg/L ammonium chloride upon collection.
-
pH Adjustment: Adjust the pH of the sample to between 2.5 and 3.0 using a suitable acid.
-
The sample is then ready for direct injection.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A suitable LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S micro).
-
Column: A reverse-phase column suitable for polar compounds (e.g., Waters Atlantis dC18, 5µm, 2.1mm×150 mm).
-
Mobile Phase:
-
A: Ultrapure water with 0.2% (v/v) acetic acid.
-
B: Methanol.
-
-
Gradient Elution:
-
Initial: 5% B.
-
0-2 min: Linear gradient to 40% B.
-
2-3 min: Linear gradient to 100% B, hold for 4 minutes.
-
7-9 min: Return to initial conditions (5% B) and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 15 µL.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for TA3.
Mandatory Visualizations
Signaling Pathway of this compound (TRIAC)
This compound (TRIAC) acts as a thyroid hormone analog, primarily by binding to thyroid hormone receptors (TRs). This interaction initiates a cascade of molecular events that influence gene expression and cellular metabolism.
Figure 1. Simplified signaling pathway of this compound (TRIAC).
Experimental Workflow: Cross-Validation of Analytical Methods
The following diagram illustrates the logical flow of the cross-validation process, from sample collection to data comparison.
Figure 2. Workflow for the cross-validation of GC-ECD and LC-MS/MS methods.
References
Triiodoacetic Acid (TRIAC): A Superior Positive Control in Thyroid Hormone Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of thyroid hormone research, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental findings. For decades, 3,5,3'-triiodothyronine (T3) has been the gold standard. However, its metabolite, 3,5,3'-triiodoacetic acid (TRIAC), has emerged as a potent and often more suitable positive control, particularly in studies involving thyroid hormone receptor (TR) β-isoform selectivity and in models of thyroid hormone resistance. This guide provides an objective comparison of TRIAC with T3 and other alternatives, supported by experimental data, to aid researchers in selecting the optimal positive control for their specific research needs.
Superior Binding Affinity and Isoform Selectivity of TRIAC
TRIAC distinguishes itself from T3 through its preferential binding to the thyroid hormone receptor beta (TRβ) isoform. This characteristic is particularly advantageous in research focused on the liver, where TRβ is the predominant isoform, and in studies of conditions like Resistance to Thyroid Hormone (RTH) syndrome, which is often associated with mutations in the TRβ gene.[1]
Table 1: Comparative Binding Affinity of Thyroid Hormone Analogues
| Compound | Receptor Isoform | Binding Affinity (Kd in nM) | Relative Binding Affinity (T3 = 100%) |
| Triiodoacetic acid (TRIAC) | TRβ1 | ~0.15 | ~150-350%[2] |
| TRα1 | ~0.23 | ~100-150%[2] | |
| 3,5,3'-Triiodothyronine (T3) | TRβ1 | 0.21 ± 0.03[3] | 100% |
| TRα1 | 0.23 ± 0.03[3] | 100% | |
| Sobetirome (GC-1) | TRβ1 | 0.13 ± 0.02[3] | ~160% |
| TRα1 | 1.0 ± 0.1[3] | ~23% | |
| Eprotirome (KB2115) | TRβ1 | 0.18 ± 0.02[3] | ~117% |
| TRα1 | 1.4 ± 0.2[3] | ~16% |
Enhanced Transcriptional Activity
The higher binding affinity of TRIAC for TRβ translates to a more potent induction of gene expression mediated by this receptor isoform. Studies have consistently shown that TRIAC is more potent than T3 in activating transcription from reporters containing palindromic or inverted palindrome thyroid hormone response elements (TREs) when co-transfected with TRβ1 or TRβ2.[4]
Table 2: Comparative Transcriptional Activity (EC50 in nM)
| Compound | Receptor Isoform | Transcriptional Activity (EC50 in nM) |
| This compound (TRIAC) | TRβ | 4.13[3] |
| TRα | 1.81[3] | |
| 3,5,3'-Triiodothyronine (T3) | TRβ | Higher than TRIAC |
| TRα | Higher than TRIAC | |
| Sobetirome (GC-1) | TRβ1 | 0.16 |
| TRα1 | 0.58 |
In Vivo Efficacy and Tissue-Specific Gene Regulation
In vivo studies in animal models have further substantiated the utility of TRIAC as a potent thyromimetic agent. It effectively suppresses thyroid-stimulating hormone (TSH) and modulates the expression of thyroid hormone-responsive genes in a tissue-specific manner. For instance, in hypothyroid mice, both TRIAC and T3 can upregulate the expression of genes in the pituitary, liver, and heart. However, a key difference lies in their effects on the brain; unlike T3, TRIAC does not upregulate cerebral thyroid hormone-responsive genes such as Hairless (Hr) and Dio3.[1] This differential effect is attributed to TRIAC's inability to efficiently cross the blood-brain barrier.[1]
Table 3: In Vivo Effects on Gene Expression in Hypothyroid Mice
| Gene | Tissue | Effect of T3 | Effect of TRIAC |
| Dio1 | Liver | Upregulation[5] | Upregulation |
| Hr (Hairless) | Brain | Upregulation[6] | No significant change[1] |
| Dio3 | Brain | Upregulation[1][6] | No significant change[1] |
Alternative Positive Controls: TRβ-Selective Agonists
Besides TRIAC, other synthetic TRβ-selective agonists, such as Sobetirome (GC-1) and Eprotirome (KB2115), have been developed and can serve as alternative positive controls in specific experimental contexts.[4][7] These compounds exhibit even greater selectivity for TRβ over TRα than TRIAC and have been instrumental in dissecting the specific roles of TRβ in metabolic regulation.[4][7]
Experimental Protocols
To facilitate the application of TRIAC as a positive control, detailed protocols for key in vitro assays are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to thyroid hormone receptors.
Protocol:
-
Receptor Preparation: Prepare nuclear extracts containing human TRα or TRβ from transfected cells or tissues.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor preparation (3-20 µg protein for cells).
-
Radiolabeled ligand (e.g., [¹²⁵I]T3) at a concentration at or below its Kd.
-
Varying concentrations of the unlabeled competitor (TRIAC, T3, or other test compounds).
-
For non-specific binding control wells, add a saturating concentration of unlabeled T3 (e.g., 1 µM).
-
For total binding control wells, add assay buffer instead of a competitor.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester or vacuum manifold.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This assay measures the functional activity of a compound in activating TR-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO-K1) in complete medium.
-
Co-transfect the cells with:
-
An expression vector for the desired human TR isoform (TRα or TRβ).
-
A reporter vector containing a luciferase gene downstream of a TRE (e.g., a palindromic TRE).
-
A control vector expressing a different reporter (e.g., β-galactosidase) for normalization.
-
-
-
Hormone Treatment:
-
After transfection, incubate the cells in a medium containing hormone-depleted serum.
-
Treat the cells with varying concentrations of TRIAC, T3, or other test compounds (typically in the range of 1-100 nM) for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
-
Luciferase Assay:
-
Add luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Normalization:
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase readings for transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression.
-
Conclusion
TRIAC offers significant advantages as a positive control in thyroid hormone research, primarily due to its high affinity and preferential activity through the TRβ isoform. Its distinct in vivo properties, particularly its limited access to the brain, provide a valuable tool for dissecting tissue-specific thyroid hormone actions. While T3 remains a crucial standard, researchers should consider the specific aims of their studies to determine if TRIAC or other TRβ-selective agonists like GC-1 and KB2115 would be more appropriate and informative positive controls. The detailed protocols provided herein should empower researchers to confidently incorporate these powerful tools into their experimental designs.
References
- 1. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. Effect of 3,5,3'-Triiodothyronine (T3) administration on dio1 gene expression and T3 metabolism in normal and type 1 deiodinase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid Hormone Receptor α and Regulation of Type 3 Deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Triiodoacetic Acid (TRIAC) Effects Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 3,5,3'-triiodothyroacetic acid (TRIAC), a key metabolite of triiodothyronine (T3), across various cell types. TRIAC, a thyroid hormone analog, exhibits distinct mechanisms of action and cellular outcomes depending on the specific cell lineage and its physiological state. This document synthesizes experimental data on its thyromimetic, anti-proliferative, and pro-apoptotic properties, offering valuable insights for therapeutic development and basic research.
Overview of TRIAC's Dual Signaling Mechanisms
Triiodoacetic acid exerts its effects through two primary pathways: a genomic pathway mediated by nuclear thyroid hormone receptors (TRs) and a non-genomic pathway initiated at the cell surface. Unlike its parent hormone T3, TRIAC's activity is characterized by differences in transmembrane transport and a higher affinity for the TRβ isoform.[1][2]
The dual nature of its action is critical to understanding its cell-type-specific effects. In many cells, it mimics the genomic actions of T3, while in others, particularly cancer cells, its non-genomic actions predominate.[3]
Caption: Dual mechanisms of TRIAC action in different cell types.
Comparative Effects of TRIAC by Cell Type
TRIAC's impact varies significantly between cancerous and non-cancerous cells, as well as across different tissues like the central nervous system, pituitary gland, and liver.
Cancer Cells
In cancer cells, which often overexpress the integrin αvβ3 receptor, TRIAC's non-genomic actions are prominent. It functions as an antagonist to the pro-proliferative effects of thyroxine (T4) at this receptor and independently initiates anti-cancer activities.[3]
| Cell Line/Model | Effect | Potency/Concentration | Reference |
| Human Ovarian Cancer Cells | Induction of Apoptosis | Not specified | [3] |
| Various Cancer Cells | Anti-proliferative | Not specified | [3] |
| Differentiated Thyroid Carcinoma | TSH Suppression | 500-1000 µ g/day (in vivo) | [4][5] |
Neuronal Cells
TRIAC is investigated as a therapeutic for conditions like Allan-Herndon-Dudley syndrome, which is caused by a deficiency in the thyroid hormone transporter MCT8.[1] TRIAC can bypass this transporter, allowing it to enter the central nervous system (CNS).[6][7]
| Cell/Tissue Type | Effect | Potency/Concentration | Reference |
| Mouse CNS (Mct8/Oatp1c1 deficient) | Normalized myelination | 400 ng/g (in vivo, P1-P21) | [6][8] |
| Mouse Cortex (Mct8/Oatp1c1 deficient) | Normalized GABAergic interneuron differentiation | 400 ng/g (in vivo, P1-P21) | [6][8] |
| Mouse Cerebrum | Did not upregulate TH-responsive genes | 1 mg/mL (in drinking water) | [7][9] |
| Mouse Grey Matter | Did not prevent grey matter volume loss | Not specified | [10] |
Pituitary Cells
TRIAC demonstrates potent thyromimetic activity in the pituitary gland, where it effectively suppresses the secretion of Thyroid-Stimulating Hormone (TSH).[7] This action is mediated through the genomic pathway via nuclear thyroid hormone receptors.
| Cell Line/Model | Effect | Potency/Concentration | Reference |
| Rat Pituitary Tumor (GH3) Cells | Antagonized T3-activated cell proliferation (Iodoacetic Acid, not TRIAC) | Not specified | [11] |
| Cultured Rat Anterior Pituitary Cells | TSH Suppression | More potent than T3 based on free hormone concentration | [12] |
| Human Thyroid Cancer Patients | TSH Suppression | 500 µ g/day decreased median TSH from 0.11 to 0.04 mU/l | [5] |
Hepatocytes and Other Tissues
In peripheral tissues like the liver and heart, TRIAC generally upregulates thyroid hormone-responsive genes, demonstrating its thyromimetic capabilities.[7][9]
| Tissue Type | Effect | Potency/Concentration | Reference |
| Mouse Liver | Upregulation of TH-responsive genes | 1 mg/mL (in drinking water) | [9] |
| Mouse Heart | Upregulation of TH-responsive genes | 1 mg/mL (in drinking water) | [9] |
| Human K562 Erythroleukemia Cells | Induction of embryonic ζ-globin expression | Not specified | [13] |
Experimental Protocols & Workflows
Reproducing experimental findings requires detailed methodologies. Below are summarized protocols for key assays used to evaluate TRIAC's effects.
In Vitro Cell Proliferation and Apoptosis Assay
This protocol describes a general method to assess the impact of TRIAC on cancer cell viability and programmed cell death.
Objective: To quantify changes in cell proliferation and apoptosis in a human cancer cell line (e.g., ovarian cancer) following TRIAC treatment.
Materials:
-
Human cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (TRIAC)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Cell proliferation assay kit (e.g., BrdU or MTT)
-
Flow cytometer and microplate reader
Protocol:
-
Cell Seeding: Plate cells in 96-well plates (for proliferation) or 6-well plates (for apoptosis) at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of TRIAC in culture medium. Replace the existing medium with the TRIAC-containing medium or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Proliferation Assay (BrdU):
-
Add BrdU labeling solution to the 96-well plates and incubate for 2-4 hours.
-
Fix the cells and add the anti-BrdU antibody.
-
Add substrate and measure the absorbance using a microplate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells from 6-well plates by trypsinization and wash with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Caption: Workflow for assessing TRIAC's in vitro effects.
Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure changes in the expression of thyroid hormone-responsive genes in hepatocytes or pituitary cells after TRIAC treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes or GH3 pituitary cells) and treat with TRIAC or vehicle control as described previously.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
RT-qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Tshb, Dio2) and a reference gene (e.g., Gapdh, Actb), and a qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Signaling Pathway Visualization: HPT Axis Regulation
TRIAC's potent effect on the Hypothalamus-Pituitary-Thyroid (HPT) axis is a key aspect of its systemic activity. It exerts strong negative feedback, primarily at the pituitary level, to suppress TSH.[7][9]
Caption: Negative feedback of TRIAC on the HPT axis.
References
- 1. Triiodothyroacetic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bioactivity of Thyroid Hormone Analogs at Cancer Cells [frontiersin.org]
- 4. TRIAC (3,5,3'-triiodothyroacetic acid) has parallel effects at the pituitary and peripheral tissue levels in thyroid cancer patients treated with L-thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,3'-Triiodothyroacetic acid minimizes the pituitary thyrotrophin secretion in patients on levo-thyroxine therapy after ablative therapy for differentiated thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. Iodoacetic Acid Disrupting the Thyroid Endocrine System in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Specificity of Triiodoacetic Acid-Induced Responses: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of Triiodoacetic acid (TRIAC), a thyroid hormone analog, with other alternatives, offering supporting experimental data and detailed protocols to validate the specificity of its induced responses.
This compound (TRIAC) is a naturally occurring metabolite of triiodothyronine (T3) that has garnered significant interest for its thyromimetic properties. Its specificity of action is a critical factor in its therapeutic potential, particularly its preferential binding to the thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα). This isoform selectivity is a desirable trait for therapeutic agents aimed at metabolic conditions, as TRβ is predominantly expressed in the liver, while TRα is more abundant in the heart and bone. However, like any bioactive molecule, a thorough evaluation of its on-target and potential off-target effects is essential.
Comparative Data on TRIAC and Alternatives
To objectively assess the specificity of TRIAC, its performance must be compared with the endogenous thyroid hormones (T3 and T4) and other synthetic thyromimetics. The following table summarizes key quantitative data from various studies.
| Compound | Target(s) | Binding Affinity (Kd or Ki) | Functional Potency (EC50) | Key Characteristics |
| This compound (TRIAC) | TRβ > TRα, TLR2 | Higher affinity for TRβ than T3.[1] | More potent than T3 for transcriptional regulation by TRβ isoforms.[2] | Preferential action on TSH suppression compared to peripheral metabolic effects.[3] Also exhibits anti-inflammatory effects by targeting Toll-like receptor 2 (TLR2). |
| Triiodothyronine (T3) | TRα ≈ TRβ | High affinity for both TRα and TRβ.[4] | Potent activator of both TRα and TRβ. | The primary biologically active thyroid hormone, regulating a wide range of physiological processes. |
| Thyroxine (T4) | TRα, TRβ | Lower affinity for TRs compared to T3.[4] | Prohormone, converted to T3 in peripheral tissues. | The main hormone secreted by the thyroid gland. |
| Sobetirome (GC-1) | TRβ selective | Binds selectively to TRβ1.[2] | Potent TRβ agonist. | Developed as a TRβ-selective thyromimetic for treating dyslipidemia and metabolic diseases.[5] |
| KB-141 | TRβ selective | Shows enhanced affinity for TRβ.[2] | TRβ-selective agonist. | Another synthetic thyromimetic designed for TRβ selectivity. |
Signaling Pathways
To visualize the molecular interactions of TRIAC, the following diagrams illustrate its primary on-target and a potential off-target signaling pathway.
Experimental Protocols for Specificity Validation
Validating the specificity of TRIAC-induced responses requires a multi-faceted approach, employing a combination of in vitro and in vivo experiments.
Radioligand Binding Assay
This assay directly measures the binding affinity of TRIAC to its target receptors (TRα and TRβ) and can be adapted to screen for binding to other potential off-target receptors.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of TRIAC for thyroid hormone receptors.
Methodology:
-
Receptor Preparation: Prepare nuclear extracts containing human TRα or TRβ from transfected cells or tissues.
-
Incubation: Incubate a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-T3) with the receptor preparation in the presence of increasing concentrations of unlabeled TRIAC.
-
Separation: Separate receptor-bound from free radioligand using a filter-binding apparatus.
-
Detection: Quantify the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of TRIAC to determine the IC50, from which the Ki can be calculated.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of TRIAC binding to its receptor, i.e., the activation or repression of gene transcription.
Objective: To determine the potency (EC50) and efficacy of TRIAC in activating TR-mediated gene expression.
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293) that are co-transfected with a plasmid expressing the thyroid hormone receptor (TRα or TRβ) and a reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).
-
Treatment: Treat the cells with varying concentrations of TRIAC, T3 (as a positive control), and other thyromimetics.
-
Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and plot the response against the concentration of the compound to determine the EC50.
Off-Target Screening
To identify potential off-target effects, a broader screening approach is necessary.
Objective: To determine if TRIAC interacts with other cellular targets.
Methodology:
-
Panel Screening: Utilize commercially available services that screen compounds against a large panel of receptors, enzymes, and ion channels.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Transcriptomic/Proteomic Analysis: Treat cells or animals with TRIAC and analyze changes in gene or protein expression profiles using techniques like RNA-sequencing or mass spectrometry to identify unexpected pathway alterations.
Logical Framework for Specificity Validation
The validation of TRIAC's specificity follows a logical progression from initial binding studies to functional cellular assays and broader off-target screening.
References
- 1. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triiodoacetic Acid
For researchers and scientists engaged in drug development and other laboratory work, the responsible management of chemical waste is as crucial as the innovative research itself. Triiodoacetic acid, a halogenated organic compound, requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is not just a matter of best practice but also a legal and ethical obligation.
Immediate Safety and Handling
Before initiating any disposal process, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also toxic if swallowed and may cause an allergic skin reaction.[1][2]
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities. |
| Hand Protection | Wear suitable protective gloves resistant to chemicals. |
| Skin and Body | A lab coat or protective suit should be worn to prevent skin contact. |
| Respiratory | In case of dust or aerosols, use a NIOSH-approved respirator. |
Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. It should never be disposed of in general waste or poured down the drain.[3][6] The primary method involves segregation, proper containment, and transfer to a licensed waste disposal facility.
-
Waste Segregation: this compound is a halogenated organic acid.[7] As such, it must be collected separately from non-halogenated waste.[7][8] Designate a specific, clearly labeled waste container for halogenated organic compounds.[7] These are often color-coded, for instance, with green labels.[7]
-
Container Selection: Use a suitable, tightly closed container for collecting the waste.[3] The container should be made of a material compatible with the chemical, such as high-density polyethylene.[9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other chemicals mixed with it.[8] It is crucial to list the approximate percentages of all components.[8]
-
Collection of Spills: In the event of a spill, do not use water to clean it up, as this may scatter the material.[1] Instead, carefully sweep up the solid material, avoiding the creation of dust, and place it into the designated hazardous waste container.[3][6] For liquid spills, use an inert absorbent material to soak it up before transferring it to the waste container.[5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[1][3] The storage area should be secure and inaccessible to unauthorized personnel.[1][2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[2][3] These services are equipped to handle and transport hazardous materials and will typically use high-temperature incineration for the destruction of halogenated organic compounds.[7] Some procedures may involve dissolving the material in a combustible solvent before incineration.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound, ensuring all safety and regulatory steps are followed.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triiodoacetic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Triiodoacetic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.
This compound is a corrosive material that is toxic if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction.[1][2] Understanding and implementing the following safety measures will minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| PPE Category | Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles with side shields are mandatory to protect against splashes.[1][2] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or butyl rubber, are required.[1][2][3] Gloves must comply with EN374 standards.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron must be worn to protect against skin contact. All clothing worn when handling this compound should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Dust Respirator or Ventilated Enclosure | Handling should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation of dust or mists.[4][5] If ventilation is inadequate, a NIOSH/MSHA-approved dust respirator is necessary.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action Steps |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2] Flush the affected skin area with large amounts of water for at least 15 minutes.[1][2] If skin irritation or a rash occurs, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][2] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up and place it into a labeled, sealed container for disposal.[4] |
| Major Spill | Evacuate the laboratory and notify emergency personnel immediately. |
The following diagram illustrates the decision-making process for responding to an emergency involving this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Segregation: Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Containment: Collect all solid and liquid waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for the disposal of the waste through your institution's approved hazardous waste disposal program.[1][2] Do not pour this compound or its solutions down the drain.[4]
By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.[1][2][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
